molecular formula C10H9BrN2OS B070150 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 189011-00-5

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B070150
CAS No.: 189011-00-5
M. Wt: 285.16 g/mol
InChI Key: VWSACNUWIZRJGM-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2OS and its molecular weight is 285.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSACNUWIZRJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353630
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189011-00-5
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, scientifically grounded protocol for the synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative focuses on the well-established Hantzsch thiazole synthesis, detailing the prerequisite preparation of the key α-haloketone intermediate followed by the final cyclocondensation. The causality behind experimental choices, self-validating protocols, and rigorous characterization are emphasized to ensure reproducibility and scientific integrity. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold found in a multitude of biologically active compounds and clinically approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone in medicinal chemistry. The 2-aminothiazole moiety, in particular, serves as a versatile synthon for constructing more complex molecules with a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor properties.[1][2][3]

The target molecule, this compound, incorporates key structural features—a substituted phenyl ring and a reactive amine group—that make it an ideal starting point for library synthesis and lead optimization programs. This guide presents a robust and widely adopted synthetic route based on the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[4]

Retrosynthetic Analysis and Strategy: The Hantzsch Pathway

The most direct and efficient method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[5] This powerful reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of our target compound, this translates to the reaction between 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) and thiourea (III) .

The α-haloketone intermediate (II) is itself typically prepared via the α-bromination of the corresponding acetophenone, 1-(3-bromo-4-methoxyphenyl)ethan-1-one (I) . This two-step sequence is outlined below.

G cluster_step2 Step 2: Hantzsch Cyclization cluster_step1 Step 1: α-Bromination Target This compound Intermediate_II 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) Intermediate_II->Target Intermediate_III Thiourea (III) Intermediate_III->Target Precursor_I 1-(3-bromo-4-methoxyphenyl)ethan-1-one (I) Precursor_I->Intermediate_II Bromine Brominating Agent Bromine->Intermediate_II

Caption: Retrosynthetic analysis for the target compound.

Part I: Synthesis of the α-Haloketone Intermediate

The critical first step is the selective bromination of the methyl group of 1-(3-bromo-4-methoxyphenyl)ethan-1-one. This reaction must be carefully controlled to prevent dibromination or aromatic bromination. Using a reagent like Pyridinium Tribromide offers a solid, less hazardous alternative to liquid bromine for controlled bromination.[3]

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1-(3-bromo-4-methoxyphenyl)ethan-1-one (I)229.060.051.011.45 g
Pyridinium Tribromide (PHT)319.830.0551.117.59 g
Dichloromethane (DCM)---100 mL
5% aq. Sodium Sulfite (Na₂SO₃)---As needed
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-bromo-4-methoxyphenyl)ethan-1-one (11.45 g, 0.05 mol). Dissolve the starting material in 100 mL of dichloromethane.

  • Bromination: Place the flask in an ice-water bath. In portions, carefully add pyridinium tribromide (17.59 g, 0.055 mol) to the stirred solution over 15-20 minutes. The red-orange color of the PHT will gradually fade as it is consumed.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf than the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding 5% aqueous sodium sulfite solution until the orange color disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II) is typically obtained as a pale yellow solid and can often be used in the next step without further purification.[3] If needed, recrystallization from isopropanol can be performed.

Part II: Hantzsch Cyclization for Thiazole Formation

This stage involves the core cyclocondensation reaction. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the ketone, initiating a sequence of steps that culminates in the formation of the stable aromatic thiazole ring.[6]

Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (II)307.960.051.015.4 g (crude)
Thiourea (III)76.120.0551.14.19 g
Ethanol (95%)---150 mL
10% aq. Sodium Hydroxide (NaOH)---As needed (~20 mL)
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude α-haloketone (II) (15.4 g, ~0.05 mol) and thiourea (4.19 g, 0.055 mol).

  • Reflux: Add 150 mL of 95% ethanol to the flask. Heat the mixture to reflux and maintain it for 3-5 hours.[3] The reaction progress can be monitored by TLC (1:1 Hexane:Ethyl Acetate).

  • Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of ice water. While stirring, slowly add 10% aqueous sodium hydroxide solution dropwise to basify the mixture to a pH of 7-8.[3] The initial product, an HBr salt, is soluble, but the free base will precipitate out as a solid upon neutralization.[7]

  • Isolation: Allow the precipitate to stir in the cold solution for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted thiourea and inorganic salts.[8]

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product is often of sufficient purity for many applications.[8] For higher purity, recrystallization is recommended.

  • Protocol: Dissolve the crude solid in a minimal amount of boiling ethanol. If the solution has color, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]

G start Combine α-Haloketone, Thiourea, and Ethanol reflux Reflux for 3-5 hours start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water & Basify to pH 7-8 cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Optional: Recrystallize from Ethanol dry->purify final_product Pure Final Product dry->final_product Sufficiently Pure purify->final_product

Caption: Experimental workflow for the Hantzsch cyclization step.

Structural Characterization and Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₉BrN₂OS[10][11]
Molecular Weight 285.16 g/mol [10][11]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.6-7.2 (m, 3H, Ar-H), ~7.1 (s, 1H, Thiazole C5-H), ~7.0 (s, 2H, NH₂, D₂O exchangeable), ~3.9 (s, 3H, OCH₃). Note: Chemical shifts are estimations based on similar structures.[12][13]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (C2-NH₂), ~155 (C-OMe), ~145 (C4-Thiazole), ~132-110 (Aromatic Cs), ~112 (C-Br), ~105 (C5-Thiazole), ~56 (OCH₃). Note: Chemical shifts are estimations.
Mass Spec (ESI+) m/z: 284.9 [M]+, 286.9 [M+2]+. The characteristic 1:1 isotopic pattern for bromine should be observed.
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1620 (N-H bend), ~1550 (C=N stretch), ~1250 (C-O stretch).[12]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiourea: Suspected of causing cancer and damaging fertility. Avoid inhalation of dust and direct contact.[14][15][16] Handle as a hazardous substance.

  • α-Haloketones: These are lachrymators (tear-producing) and skin irritants. Avoid inhalation of vapors and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. Handle with appropriate care, avoiding ignition sources.

  • Bases: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][17]

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound via the Hantzsch thiazole synthesis. By providing a rationale for procedural choices, detailed step-by-step protocols, and methods for structural validation, this document serves as a practical resource for chemists. The successful synthesis of this versatile intermediate opens avenues for further functionalization and exploration in the development of novel therapeutic agents.

References

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  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

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  • ResearchGate. 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Available from: [Link]

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  • Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

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  • Redox. Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. Available from: [Link]

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  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Available from: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
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structure and characterization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Characterization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazol-2-amine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to applications ranging from anticancer to antimicrobial therapies.[1][3] This guide provides a comprehensive technical overview of a specific derivative, This compound (Molecular Formula: C₁₀H₉BrN₂OS; Molecular Weight: 285.16 g/mol ).[4][5] We will detail its synthesis via the Hantzsch reaction and provide an in-depth analysis of its structural characterization using a suite of modern analytical techniques, including NMR, FT-IR, Mass Spectrometry, and X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's fundamental physicochemical properties.

Synthesis: The Hantzsch Thiazole Condensation

The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[6] This robust reaction provides a high-yield pathway through the condensation of an α-haloketone with a thioamide.[7][8] For the target molecule, this involves the reaction between 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone and thiourea.

Principle and Mechanism

The causality of the Hantzsch synthesis lies in a sequence of well-defined nucleophilic reactions. The process is initiated by a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electrophilic α-carbon of the haloketone, displacing the bromide ion in an Sₙ2 reaction.[7][9] This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 1,3-thiazole ring.[9]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 2-bromo-1-(3-bromo- 4-methoxyphenyl)ethanone plus1 + R1->plus1 R2 Thiourea arrow1 Sₙ2 Attack Int1 S-Alkylation Intermediate arrow2 Intramolecular Cyclization Int2 Cyclized Intermediate (Hemiaminal) arrow3 Dehydration (-H₂O) Prod 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine plus1->R2 arrow1->Int1 arrow2->Int2 arrow3->Prod

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[7]

Materials:

  • 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol or Methanol (15 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).

  • Add ethanol (15 mL) to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 30 mL of a 5% aqueous Na₂CO₃ solution to neutralize any HBr formed and precipitate the product.

  • Stir the resulting suspension for 15 minutes.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a solid.

  • Dry the purified product under vacuum.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
Aromatic (Phenyl)7.0 - 7.8Multiplet (m)3HProtons on the substituted benzene ring exhibit complex splitting patterns due to their varied electronic environments.
Thiazole C5-H6.7 - 7.2Singlet (s)1HThe lone proton on the heterocyclic thiazole ring typically appears as a sharp singlet in this region.[10]
Amine (-NH₂)4.9 - 5.5Broad Singlet (br s)2HAmine protons are exchangeable, often resulting in a broad signal. This peak will disappear upon D₂O exchange.[10]
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)3HThe three equivalent protons of the methoxy group are shielded and appear as a distinct singlet.[11][12]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbon Assignment Expected δ (ppm) Rationale
Thiazole C2 (-C-NH₂)168 - 173The carbon atom bonded to two nitrogen atoms is significantly deshielded and appears far downfield.[10]
Thiazole C4145 - 150The carbon of the thiazole ring attached to the phenyl group.
Aromatic C (C-Br, C-O, etc.)110 - 160The ten carbon atoms of the phenyl and thiazole rings will appear in this region, with quaternary carbons often showing lower intensity.[11]
Thiazole C5104 - 110The protonated carbon of the thiazole ring appears in the aromatic region.[10]
Methoxy (-OCH₃)55 - 60The shielded carbon of the methoxy group appears upfield.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The choice to use FT-IR is based on its ability to provide immediate, confirmatory evidence of key structural motifs.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3450 - 3300Primary Amine (-NH₂)[13]
Aromatic C-H Stretch3150 - 3000Phenyl & Thiazole Rings[13]
Aliphatic C-H Stretch2980 - 2850Methoxy (-OCH₃)
C=N Stretch1620 - 1580Thiazole Ring[14]
C=C Stretch1580 - 1450Aromatic Rings[10]
C-O Stretch1280 - 1240Aryl Ether (-OCH₃)[13]
C-S Stretch1100 - 1080Thiazole Ring[10]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about elemental composition through isotopic patterns.

  • Molecular Ion Peak (M⁺): The most critical validation is the observation of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic [M]⁺ and [M+2]⁺ doublet of nearly equal intensity is expected.

    • [M]⁺: m/z ≈ 283.96 (for C₁₀H₉⁷⁹BrN₂OS)

    • [M+2]⁺: m/z ≈ 285.96 (for C₁₀H₉⁸¹BrN₂OS)[4]

  • Rationale: The presence of this isotopic signature is unequivocal proof of a single bromine atom in the molecule. This self-validating system is a primary reason for employing mass spectrometry in halogenated compound analysis.

X-ray Crystallography

When a single crystal can be obtained, X-ray crystallography offers the gold standard for structural determination, providing definitive proof of atomic connectivity and stereochemistry.

  • Principle: This technique measures the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice, allowing for the calculation of precise atomic positions, bond lengths, and bond angles.

  • Expected Findings: Analysis of a suitable crystal would confirm the planarity of the phenyl and thiazole rings and determine the dihedral angle between them.[15] It would also reveal intermolecular interactions, such as hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of another, which dictate the crystal packing.[15]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The subject of this guide, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, is a member of this important class of compounds. Its structural features—a substituted phenyl ring appended to the thiazole core—suggest its potential as a modulator of various biological targets. Understanding the fundamental physical properties of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed protocols for their experimental determination.

Physicochemical Data Summary

A precise understanding of a compound's physical properties is paramount for its application in drug discovery and development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental analogues, other parameters are computationally predicted.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂OSChemdiv[5]
Molecular Weight 285.16 g/mol Chemdiv[5]
CAS Number 189011-00-5ChemSrc[6]
Melting Point Not Experimentally DeterminedN/A
Boiling Point Not Experimentally DeterminedN/A
logP (calculated) 3.1289Chemdiv[5]
logD (calculated) 3.1288Chemdiv[5]
logSw (calculated) -3.2852Chemdiv[5]
Hydrogen Bond Acceptors 2Chemdiv[5]
Hydrogen Bond Donors 2Chemdiv[5]
Polar Surface Area 76.4 ŲPubChem[7]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating, with explanations for the causality behind each experimental choice.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely grind the crystalline solid. B Capillary Loading: Pack 2-3 mm of the sample into a capillary tube. A->B Ensures uniform heating C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Optional): Quickly heat to determine an approximate melting range. C->D For unknown compounds E Slow Heating: Heat at a rate of 1-2°C/min near the expected melting point. C->E For known compounds D->E Cool down before precise measurement F Observation & Recording: Record the temperature at the first sign of melting and when completely molten. E->F Critical for accuracy G Data Analysis: Report the melting point as a range. F->G

Caption: Workflow for accurate melting point determination.

Detailed Protocol:

  • Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Approximate Melting Point (for unknown compounds): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Melting Point Determination: Heat the sample at a steady, slow rate of 1-2°C per minute, starting at least 20°C below the expected melting point.[10]

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Repeat for Consistency: For reliable results, perform the measurement in triplicate and report the average melting point range.

Solubility Assessment

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. A qualitative assessment of solubility in a range of solvents is a standard preliminary step in characterization.

Workflow for Qualitative Solubility Testing

SolubilityWorkflow Start Start with a small amount of compound (10-20 mg) Water Test Solubility in Water Start->Water Soluble_Water Soluble in Water (Test pH with litmus paper) Water->Soluble_Water Yes Insoluble_Water Insoluble in Water Water->Insoluble_Water No NaOH Test Solubility in 5% NaOH Insoluble_Water->NaOH Soluble_NaOH Soluble in 5% NaOH (Indicates an acidic compound) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble in 5% NaOH NaOH->Insoluble_NaOH No HCl Test Solubility in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble in 5% HCl (Indicates a basic compound, e.g., an amine) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble in 5% HCl HCl->Insoluble_HCl No Organic_Solvents Test Solubility in Organic Solvents (e.g., Ethanol, DMSO, Dichloromethane) Insoluble_HCl->Organic_Solvents

Caption: A systematic approach to qualitative solubility testing.

Detailed Protocol:

  • Initial Setup: Place approximately 10-20 mg of this compound into a series of small, clean test tubes.

  • Water Solubility: To the first test tube, add 1 mL of deionized water. Agitate the mixture vigorously for at least 30 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic or basic.[11]

  • Aqueous Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% aqueous hydrochloric acid (HCl) and, in a separate tube, 1 mL of 5% aqueous sodium hydroxide (NaOH).[12] Solubility in 5% HCl suggests the presence of a basic functional group, such as the amine in the 2-aminothiazole ring. Solubility in 5% NaOH would indicate an acidic functional group.

  • Organic Solvent Solubility: Systematically test the solubility in a range of common organic solvents of varying polarities. Good starting choices include:

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetone

    • Nonpolar: Dichloromethane, Toluene For each solvent, add 1 mL to a fresh test tube containing the compound and agitate. Record the results as "soluble," "partially soluble," or "insoluble."

Spectroscopic Characterization (¹H and ¹³C NMR)

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow A Sample Weighing: Accurately weigh 5-10 mg of the compound. C Dissolution: Dissolve the sample in ~0.7 mL of the deuterated solvent in a clean, dry vial. A->C B Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3). B->C D Transfer to NMR Tube: Filter the solution into a clean NMR tube. C->D E Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. D->E F Data Processing & Analysis: Process the raw data and interpret the spectra to confirm the structure. E->F

Caption: Standard workflow for NMR analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Based on the previously determined solubility, select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent should completely dissolve the sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Transfer: Using a pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the resulting spectra (Fourier transform, phase correction, baseline correction). The chemical shifts, integration, and coupling patterns of the signals should be analyzed to confirm that they are consistent with the structure of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key physical properties of this compound, along with detailed protocols for their experimental determination. While some physical constants for this specific molecule are currently based on computational predictions, the methodologies outlined here provide a clear path for their empirical validation. The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough characterization of the physicochemical properties of new derivatives, such as the one discussed herein, is a critical and indispensable step in the drug discovery and development pipeline. Future work should focus on the experimental determination of the melting point and solubility profile of this compound, as well as a full spectroscopic elucidation to confirm its structure and purity.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Han, S.-T., Qi, C., Zhang, Z.-Y., Hong, W., He, R., Hu, P., Cao, Y.-y., Zhai, Y.-F., & Shi, D.-H. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 61, 881-888. [Link]

  • PubMed. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. [Link]

  • Kumar, A. D., Murali, A., Aboobacker, A. T., Anhad, A., & C.K., S. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

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A Technical Guide to the Spectral Analysis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the expected spectral data for the compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of the spectroscopic characteristics of this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉BrN₂OS and a molecular weight of approximately 285.16 g/mol .[1][2] The structure comprises a 2-aminothiazole core, which is a common scaffold in pharmacologically active compounds, linked to a 3-bromo-4-methoxyphenyl group at the 4-position. The presence of various functional groups—an amine, a methoxy group, a bromine atom, and two distinct ring systems—gives rise to a unique spectroscopic fingerprint. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic, thiazole, amine, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-5 (thiazole)6.8 - 7.2singlet (s)1H
Aromatic H7.8 - 8.0doublet (d)1H
Aromatic H7.5 - 7.7doublet of doublets (dd)1H
Aromatic H7.0 - 7.2doublet (d)1H
-NH₂ (amine)5.0 - 6.0 (broad)singlet (s)2H
-OCH₃ (methoxy)3.8 - 4.0singlet (s)3H

Justification of Predictions:

  • Thiazole Proton (H-5): The proton on the thiazole ring in similar 2-amino-4-phenylthiazole derivatives typically appears as a singlet in the range of δ 6.2-6.8 ppm.[3][4] The electron-withdrawing nature of the attached phenyl ring will likely shift this signal slightly downfield.

  • Aromatic Protons: The substitution pattern on the phenyl ring will result in a complex splitting pattern. The proton ortho to the bromine will be a doublet, the proton between the thiazole and methoxy groups will be a doublet of doublets, and the proton ortho to the methoxy group will be a doublet. The exact shifts are estimated based on analogous brominated and methoxylated aromatic systems.[5]

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to other protons.

Molecular Structure with Proton Labeling:

Caption: Labeled proton environments for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Prepare the sample as described for ¹H NMR, though a higher concentration or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.

  • Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Reference the chemical shifts to the deuterated solvent peak.

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (Thiazole, C2)165 - 170
C-S (Thiazole, C4)145 - 150
C-H (Thiazole, C5)105 - 110
C-Br (Aromatic)110 - 115
C-O (Aromatic)155 - 160
Quaternary Aromatic C125 - 135
Aromatic C-H110 - 130
-OCH₃ (Methoxy)55 - 60

Justification of Predictions:

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are well-established. The C2 carbon, bonded to two nitrogen atoms, is significantly downfield.

  • Aromatic Carbons: The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the carbon attached to the oxygen of the methoxy group will be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.

  • Methoxy Carbon: The carbon of the methoxy group is expected in the typical range for such functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structure.

Experimental Protocol for Mass Spectrometry (e.g., ESI-MS):

  • Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

IonPredicted m/zNotes
[M]⁺284/286Molecular ion with characteristic bromine isotopic pattern (approx. 1:1 ratio).
[M+H]⁺285/287Protonated molecular ion, also showing the bromine isotopic pattern.

Predicted Fragmentation Pathway: The molecule is expected to fragment at several key points. Common fragmentation patterns for similar structures involve the loss of small molecules or radicals.

Fragmentation C₁₀H₉BrN₂OS\n(m/z 284/286) C₁₀H₉BrN₂OS (m/z 284/286) Loss of CH₃\n(m/z 269/271) Loss of CH₃ (m/z 269/271) C₁₀H₉BrN₂OS\n(m/z 284/286)->Loss of CH₃\n(m/z 269/271) Loss of Br\n(m/z 205) Loss of Br (m/z 205) C₁₀H₉BrN₂OS\n(m/z 284/286)->Loss of Br\n(m/z 205) Cleavage of thiazole ring Cleavage of thiazole ring C₁₀H₉BrN₂OS\n(m/z 284/286)->Cleavage of thiazole ring

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy (e.g., KBr Pellet):

  • Mix a small amount of the sample with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Absorption Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 3000Medium
C=N Stretch (Thiazole)1600 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-O Stretch (Methoxy)1200 - 1250Strong
C-Br Stretch500 - 600Medium

Justification of Predictions:

  • The N-H stretching of the primary amine will appear as a broad band in the high-frequency region.

  • The C=N and C=C stretching vibrations of the thiazole and phenyl rings will be present in the fingerprint region.

  • The strong C-O stretching of the methoxy group is a characteristic feature.

  • The C-Br stretch will be found in the lower frequency region of the spectrum. These predictions are consistent with IR data for similar 2-aminothiazole derivatives.[4][6]

Summary and Conclusion

The collective analysis of NMR, MS, and IR spectroscopy provides a powerful toolkit for the structural confirmation of this compound. The predicted spectral data in this guide, based on established principles and data from analogous compounds, offer a reliable reference for researchers. The key identifying features include the characteristic proton and carbon signals of the substituted phenyl and 2-aminothiazole rings in NMR, the distinct isotopic pattern of bromine in mass spectrometry, and the specific vibrational modes of the amine, methoxy, and aromatic functionalities in IR spectroscopy. This guide serves as a valuable resource for the synthesis, characterization, and application of this and related compounds in scientific research.

References

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912.
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  • MDPI. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.
  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357659, 4'-Bromo-4-methoxychalcone.
  • National Center for Biotechnology Information. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
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  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole nucleus is a cornerstone of medicinal chemistry, recognized for its versatile synthetic accessibility and its presence in a remarkable array of biologically active compounds.[1][2][3] This privileged scaffold has been successfully incorporated into numerous clinically approved drugs, demonstrating its profound impact on therapeutic interventions. This technical guide provides a comprehensive exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide quantitative structure-activity relationship (SAR) data to inform the rational design of next-generation therapeutics.

Introduction: The Chemical Versatility of the 2-Aminothiazole Core

The prevalence of the 2-aminothiazole moiety in medicinal chemistry can be attributed to its favorable physicochemical properties and its ability to engage in a variety of non-covalent interactions with biological targets. The classical Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide, provides a straightforward entry into this class of compounds.[1][4] This synthetic tractability allows for extensive derivatization at multiple positions of the thiazole ring, enabling fine-tuning of the pharmacological profile.

The Hantzsch Thiazole Synthesis: A Foundational Protocol

The Hantzsch synthesis is a fundamental method for the construction of the 2-aminothiazole ring. The following protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an effective solvent for both reactants and facilitates the reaction at a moderate temperature.

  • Sodium Carbonate Wash: The reaction produces an acidic byproduct (HX). The sodium carbonate solution neutralizes the reaction mixture, allowing for the precipitation of the free base form of the 2-aminothiazole product, which is typically less soluble in aqueous media.[5]

Procedure: [1]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any residual salts.

  • Dry the product to obtain 2-amino-4-phenylthiazole.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Dominant Anticancer Strategy

Many 2-aminothiazole derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cell signaling and are frequently mutated or overexpressed in cancer.

Dasatinib is a potent, orally available 2-aminothiazole derivative that functions as a multi-targeted kinase inhibitor.[8] It is primarily known for its inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), but it also potently inhibits Src family kinases.[9]

Mechanism of Action: Dasatinib binds to the ATP-binding site of the BCR-ABL and Src kinases, preventing the phosphorylation of their downstream substrates.[9] This blockade of signaling disrupts pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[9]

Caption: Dasatinib inhibits Src kinase, blocking downstream signaling pathways and reducing cancer cell proliferation.

Alpelisib is another clinically approved 2-aminothiazole derivative that selectively inhibits the p110α isoform of phosphoinositide 3-kinase (PI3K).[10] Mutations in the PIK3CA gene, which encodes the p110α subunit, are common in several cancers, particularly breast cancer.[11]

Mechanism of Action: Alpelisib binds to and inhibits the catalytic activity of the p110α subunit of PI3K, thereby blocking the PI3K/AKT/mTOR signaling pathway.[7][10][12] This pathway is a critical regulator of cell growth, survival, and metabolism.[13]

Caption: Alpelisib inhibits PI3Kα, disrupting the PI3K/AKT/mTOR pathway and suppressing tumor growth.

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[14] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.[15][16] Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[1][15][16][17][18][19][20]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, motility, and intracellular transport.[21] Disruption of microtubule dynamics is a well-established anticancer strategy.[22] A number of 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][21][22][23][24]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
DasatinibK562 (Leukemia)<0.001[6]
AlpelisibMCF-7 (Breast)0.046[10]
Compound 20H1299 (Lung)4.89[23]
Compound 20SHG-44 (Glioma)4.03[23]
Compound 21K563 (Leukemia)16.3[6][23]
Compound 27HeLa (Cervical)1.6[23]
Compound 28HT29 (Colon)0.63[23]
Thiazole Derivative 9kMOLT-4 (Leukemia)1.7[25]
Thiazole Derivative 1A2780 (Ovarian)11.6[25]
Thiazole Derivative 3HeLa (Cervical)19.4[25]
Arylidene-hydrazinyl-thiazoleMDA-MB-231 (Breast)3.92 µg/mL[25][26]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for screening the cytotoxic effects of potential anticancer drugs.[2][11][23]

Causality of Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Solubilization Solution: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or an acidified isopropanol solution) to allow for spectrophotometric quantification.[2]

Procedure: [2][11][27]

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. 2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[28][29][30][31]

Antibacterial Activity

2-Aminothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[30][32]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to inhibit essential bacterial enzymes. For example, molecular docking studies suggest that some 2-aminothiazoles may inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][32]

Antifungal Activity

Several 2-aminothiazole derivatives have also exhibited promising antifungal activity.[26][30][32]

Mechanism of Action: A potential mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][32]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 8Enterobacter cloacae-[32]
Compound 1Trichophyton viride-[32]
Oxazole derivative 6bCandida albicans31.25-62.5[17]
Oxazole derivative 7bLichtheimia corymbifera31.25-62.5[17]
Thiazole derivative 3jCandida albicans6.25[33]
Thiazole derivative 3jAspergillus niger6.25[33]
Thiazole derivative 3jAspergillus flavus6.25[33]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][9][12][18][20]

Causality of Experimental Choices:

  • Serial Dilutions: Preparing serial dilutions of the antimicrobial agent allows for the determination of the lowest concentration that inhibits microbial growth.[12]

  • Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable between experiments.[4]

  • Growth and Sterility Controls: These controls are essential to validate the assay. The growth control ensures that the microorganism is viable in the test medium, while the sterility control confirms that the medium is not contaminated.[12]

Procedure: [4][9][12]

  • Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have been investigated for their anti-inflammatory properties.[29][34]

Mechanism of Action: The anti-inflammatory effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[35]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[33][36][37][38][39]

Causality of Experimental Choices:

  • Carrageenan: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response when injected into the paw of a rodent. The early phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins.[33]

  • Plethysmometer: A plethysmometer is used to accurately measure the volume of the paw, providing a quantitative measure of edema and, therefore, inflammation.

Procedure: [36][38][39]

  • Acclimatize the animals (typically rats or mice) to the experimental conditions.

  • Administer the 2-aminothiazole derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

  • After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. There is growing interest in the potential of 2-aminothiazole derivatives as neuroprotective agents.[34][36][38][40][41][42]

Mechanism of Action: The neuroprotective effects of 2-aminothiazole derivatives are thought to be multifactorial and may involve the inhibition of tau protein aggregation, a hallmark of Alzheimer's disease, as well as antioxidant and anti-inflammatory activities.[36][38][40][41]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Its synthetic accessibility and diverse biological activities have led to the discovery of numerous potent and selective compounds with applications in a wide range of diseases. Future research in this area will likely focus on the further optimization of existing 2-aminothiazole-based drug candidates, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The continued investigation of this privileged heterocyclic motif holds great promise for the future of medicine.

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Unlocking New Therapeutic Frontiers: A Technical Guide to Identifying and Validating Targets for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] The clinical success of thiazole-containing drugs, such as the multi-kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, underscores the therapeutic potential of this privileged structure in oncology and beyond.[3][4][5] This guide provides an in-depth exploration of the key therapeutic targets of substituted thiazoles and presents a practical framework for the identification and validation of novel targets for this promising class of compounds.

Part 1: Key Therapeutic Areas and Molecular Targets of Substituted Thiazoles

The therapeutic landscape of substituted thiazoles is broad and continually expanding. This section will delve into three major areas where these compounds have demonstrated significant promise: oncology, infectious diseases, and inflammatory conditions.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Substituted thiazoles exert their anticancer effects through a variety of mechanisms, often targeting key proteins and pathways that drive tumor growth, proliferation, and survival.[3][6]

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7][8] Thiazole derivatives have been successfully developed as potent inhibitors of several oncogenic kinases.

  • BCR-ABL Kinase: The Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is a key driver of chronic myeloid leukemia (CML).[4][5] Dasatinib, a thiazole-containing drug, is a potent inhibitor of BCR-ABL and is used as a frontline treatment for CML.[4][5] It binds to both the active and inactive conformations of the ABL kinase domain, overcoming resistance to other inhibitors like imatinib.[5][9]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, including proliferation, survival, and migration. Dasatinib also potently inhibits SFKs, contributing to its broad anticancer activity.[4][10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and survival. Aberrant JAK activity is implicated in various hematological malignancies and solid tumors.[9][11] Several thiazole derivatives have been identified as potent inhibitors of JAK2.[9][12]

Signaling Pathway: Dasatinib Inhibition of BCR-ABL

BCR_ABL_Pathway cluster_0 Upstream Signaling cluster_1 BCR-ABL Signaling Cascade cluster_2 Cellular Response Growth Factors Growth Factors BCR-ABL BCR-ABL Growth Factors->BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Leukemia Leukemia Proliferation->Leukemia Survival->Leukemia Dasatinib Dasatinib Dasatinib->BCR-ABL

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that drive leukemia.

The ubiquitin-proteasome system is responsible for the degradation of cellular proteins, and cancer cells are particularly dependent on this system for their survival. Ixazomib is an oral proteasome inhibitor that contains a thiazole moiety.[3][13] It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in multiple myeloma cells.[3][14][15]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of substituted thiazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][17][18] These compounds often bind to the colchicine-binding site on β-tubulin.[16]

Quantitative Data: Anticancer Activity of Substituted Thiazoles

Compound IDSubstitution PatternCancer Cell LineTargetIC50 (µM)Reference(s)
Dasatinib 2-chloro-6-methylphenyl-substituted aminothiazoleK562 (CML)BCR-ABL, Src0.001-0.003[5]
Ixazomib Boronic acid-containing thiazole derivativeMM.1S (Multiple Myeloma)Proteasome (β5)0.003-0.01[3][15]
Compound 4c 2-(hydrazinyl)-1,3-thiazole derivativeMCF-7 (Breast)VEGFR-22.57[19]
Compound 5b Thiazole-naphthalene derivativeMCF-7 (Breast)Tubulin0.48[16]
Compound 4i Phenyl-substituted thiazoleSaOS-2 (Osteosarcoma)EGFR0.190 (µg/mL)[20]
Compound 8 2,4-disubstituted-1,3-thiazoleMCF-7 (Breast)Aromatase, PTK3.36 (µg/mL)[10][21]
Compound 4 1,3-thiazole derivativeMCF-7 (Breast)VEGFR-25.73[5]
Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Substituted thiazoles have emerged as a promising class of antimicrobial compounds with activity against a broad spectrum of bacteria and fungi.[6][22]

The bacterial cell wall is a crucial structure for survival, and its biosynthesis is a well-established target for antibiotics. Some thiazole derivatives have been shown to inhibit key enzymes involved in this process, such as UDP-N-acetylmuramate/L-alanine ligase.[6]

These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Thiazole and benzothiazole derivatives have been identified as potent inhibitors of both DNA gyrase (GyrB) and topoisomerase IV (ParE), demonstrating a dual-targeting mechanism that can help to overcome resistance.[20]

The amphiphilic nature of some thiazole derivatives allows them to insert into bacterial cell membranes, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.[22]

Quantitative Data: Antimicrobial Activity of Substituted Thiazoles

Compound IDSubstitution PatternBacterial StrainTargetMIC (µg/mL)Reference(s)
Compound 1 Thiazole derivativeMRSANot specified1.3[16][23]
Compound 2 Thiazole derivativeMRSANot specified1.40[24]
Benzothiazole 3a Benzothiazole ethyl ureaS. pneumoniaeDNA gyrase, Topo IV0.008[20]
TQ 4 Thiazolylketenyl quinazolinoneMRSAPBP2a (allosteric)0.5[25]
Compound 43a 4-(4-bromophenyl)-thiazol-2-amineS. aureus, E. coliNot specified16.1 (µM)[6]
Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted thiazoles have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways.

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several thiazole derivatives have been identified as selective inhibitors of COX-2, which is desirable as it is the inducible isoform primarily involved in inflammation, thereby potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Part 2: A Practical Guide to Target Identification and Validation

The identification and validation of the molecular target of a bioactive compound is a critical step in drug discovery. This section provides detailed methodologies for elucidating the therapeutic targets of substituted thiazoles, from initial phenotypic screening to definitive target engagement confirmation.

Experimental Workflow: From Phenotypic Hit to Validated Target

Target_ID_Workflow Start Start Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Start->Phenotypic_Screening Hit_Compound Bioactive Thiazole 'Hit' Compound Phenotypic_Screening->Hit_Compound Target_Deconvolution Target Deconvolution Hit_Compound->Target_Deconvolution Affinity_Purification Affinity-Based Methods (e.g., Affinity Chromatography) Target_Deconvolution->Affinity_Purification Label_Free Label-Free Methods (e.g., CETSA, DARTS) Target_Deconvolution->Label_Free Putative_Targets Putative Target(s) Identified Affinity_Purification->Putative_Targets Label_Free->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation Biochemical_Assays Biochemical Assays (e.g., In Vitro Kinase Assay) Target_Validation->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Target Knockdown/Overexpression) Target_Validation->Cellular_Assays Validated_Target Validated Therapeutic Target Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target

Caption: A generalized workflow for identifying and validating the therapeutic target of a hit compound from a phenotypic screen.

Experimental Protocols

This assay is used to determine the ability of a substituted thiazole to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test thiazole compound in DMSO.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of a generic kinase substrate (e.g., myelin basic protein) or a specific peptide substrate in kinase buffer.

    • Prepare a solution of ATP (containing a radiolabeled ATP, e.g., [γ-32P]ATP, for radiometric assays, or for use in luminescence-based assays like ADP-Glo™).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add serial dilutions of the test thiazole compound or vehicle control (DMSO).

    • Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.[26]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[26]

CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[1][27][28]

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test thiazole compound at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-4 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer such as PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[27]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed.

  • Detection and Analysis:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities at each temperature.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

This assay measures the effect of a substituted thiazole on the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[29]

    • Prepare a stock solution of the test thiazole compound in DMSO.

    • Prepare a GTP solution (1 mM final concentration).

    • Prepare a solution of a fluorescent reporter dye that binds to microtubules (e.g., DAPI).[29]

  • Assay Procedure:

    • In a 96-well plate, add the tubulin buffer and the fluorescent reporter.

    • Add serial dilutions of the test thiazole compound, a known tubulin inhibitor (e.g., colchicine), or a known tubulin stabilizer (e.g., paclitaxel) as controls.

    • Add the tubulin protein to each well.

    • Initiate polymerization by adding the GTP solution and incubating the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a plate-reading fluorometer.

    • An increase in fluorescence indicates tubulin polymerization.

    • Inhibitors of tubulin polymerization will show a decrease or a slower rate of fluorescence increase compared to the vehicle control.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

This assay determines the ability of a substituted thiazole to selectively inhibit the COX-2 enzyme over COX-1.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute recombinant human COX-1 and COX-2 enzymes.

    • Prepare a solution of heme as a cofactor.

    • Prepare a solution of arachidonic acid (the substrate).

    • Prepare a stock solution of the test thiazole compound and a known COX-2 selective inhibitor (e.g., celecoxib) in DMSO.

  • Assay Procedure (Fluorometric):

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer and heme.

    • Add serial dilutions of the test thiazole compound or controls.

    • Add the respective enzyme (COX-1 or COX-2) to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[30]

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the appearance of an oxidized fluorescent probe at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for both COX-1 and COX-2 at each compound concentration.

    • Determine the IC50 values for both enzymes.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Part 3: Future Perspectives and Conclusion

The therapeutic potential of substituted thiazoles is vast and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for the identification and validation of novel therapeutic targets for this versatile class of compounds. As our understanding of disease biology deepens, so too will the opportunities to design and develop next-generation thiazole-based therapeutics with enhanced potency, selectivity, and safety profiles. The integration of computational approaches, such as structure-based drug design and virtual screening, with the experimental workflows described herein will undoubtedly accelerate the discovery of new medicines to address unmet medical needs.

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In Silico Screening of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide to Virtual Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico screening process for the novel compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document outlines the rationale, methodologies, and practical steps for virtual screening, focusing on its application in modern drug discovery. We will explore the identification of potential biological targets, preparation of molecular structures, execution of molecular docking simulations, and the critical analysis of the resulting data, including ADMET prediction. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates being a significant challenge.[1] Computational methods, collectively known as in silico screening, have emerged as indispensable tools to mitigate these risks, reduce costs, and accelerate the drug discovery pipeline.[2] Virtual screening allows for the rapid assessment of large libraries of chemical compounds against a biological target, prioritizing those with the highest likelihood of therapeutic efficacy.[3]

The subject of this guide, this compound, is a synthetic compound featuring a thiazole ring, a scaffold known for a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] Given the therapeutic potential of this chemical class, a systematic in silico evaluation is a logical and efficient first step to elucidate its mechanism of action and identify promising therapeutic applications.

This guide will provide a detailed, practical framework for conducting an in silico screening of this compound, from initial target selection to the final analysis of its drug-like properties.

Target Identification and Selection: Focusing on Tubulin

The success of any in silico screening campaign hinges on the selection of a relevant biological target. For this compound, the thiazole moiety provides a strong clue. Numerous studies have demonstrated that thiazole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization.[2][6][7] Tubulin, a key component of the cytoskeleton, is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy.[8]

Therefore, for the purpose of this guide, we will focus on tubulin as the primary biological target for our in silico screening. Specifically, we will target the colchicine binding site , a well-characterized pocket on tubulin where many small molecule inhibitors are known to bind.[3]

For our docking studies, we will utilize the crystal structure of tubulin in complex with the inhibitor D64, available from the Protein Data Bank (PDB) with the accession code 6K9V .[9] This structure provides a high-resolution view of the colchicine binding site with a bound ligand, which is ideal for validating our docking protocol and for comparative analysis.

The In Silico Screening Workflow: A Step-by-Step Guide

The in silico screening workflow is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (4-(3-Bromo-4-methoxyphenyl)- 1,3-thiazol-2-amine) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Tubulin - PDB: 6K9V) Protein_Prep->Docking Results_Analysis Results Analysis (Binding Energy & Pose) Docking->Results_Analysis ADMET_Prediction ADMET Prediction Results_Analysis->ADMET_Prediction

Caption: A generalized workflow for the in silico screening of a small molecule against a protein target.

Ligand Preparation

The three-dimensional (3D) structure of this compound is the starting point for our analysis. This can be obtained from chemical databases such as PubChem.[10] The ligand structure must be prepared to ensure it is in a suitable format for docking, which typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

Protocol: Ligand Preparation using AutoDockTools

  • Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID 1277711) in SDF format.[10]

  • Convert to PDB format: Use a tool like Open Babel to convert the SDF file to a PDB file.

  • Load into AutoDockTools: Open AutoDockTools and load the ligand's PDB file.

  • Add Hydrogens: Go to Edit > Hydrogens > Add and select "Polar Only".

  • Assign Charges: Go to Edit > Charges > Compute Gasteiger Charges.

  • Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds.

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT to save the prepared ligand file.

Protein Preparation

The crystal structure of the target protein obtained from the PDB often contains water molecules, co-factors, and other ligands that are not relevant to the docking study. These need to be removed, and the protein structure must be prepared by adding hydrogen atoms and assigning charges.

Protocol: Protein Preparation using UCSF Chimera

  • Fetch Protein Structure: In UCSF Chimera, go to File > Fetch by ID and enter the PDB ID "6K9V".[11][12]

  • Remove Unwanted Molecules: Delete water molecules by selecting Select > Structure > solvent and then Actions > Atoms/Bonds > delete. Remove any co-factors or existing ligands that are not part of the protein.

  • Add Hydrogens: Go to Tools > Structure Editing > AddH.

  • Add Charges: Go to Tools > Structure Editing > Add Charge.

  • Save Prepared Protein: Save the cleaned and prepared protein structure in PDB format.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13] We will use AutoDock Vina, a widely used and accurate docking program.[14]

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor for AutoDock: Use AutoDockTools to convert the prepared protein PDB file into the PDBQT format, which includes information about atom types and charges.[15]

  • Define the Grid Box: In AutoDockTools, define a grid box that encompasses the colchicine binding site of tubulin. The coordinates of the bound ligand in the 6K9V crystal structure can be used to center the grid box.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared ligand and receptor PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analyze the Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis and Interpretation of Results

Binding Affinity and Pose Analysis

The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol.[16] A more negative value indicates a stronger predicted binding affinity.[17] It is crucial to not only consider the docking score but also to visually inspect the predicted binding poses.

Key aspects to analyze:

  • Hydrogen Bonds: Identify the formation of hydrogen bonds between the ligand and key amino acid residues in the binding site.

  • Hydrophobic Interactions: Observe hydrophobic interactions, which play a significant role in ligand binding.

  • Comparison with Known Inhibitors: Compare the binding pose and interactions of this compound with that of known tubulin inhibitors that bind to the colchicine site.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.5Cys241, Leu255, Ala316, Val318
Colchicine (Reference)-9.2Cys241, Leu255, Ala316, Val318, Asn349
Known Thiazole Inhibitor-8.9Cys241, Leu255, Ala316, Val318

Table 1: Illustrative docking results for this compound and reference compounds against tubulin.

Binding_Interaction cluster_protein Tubulin (Colchicine Binding Site) Cys241 Cys241 Leu255 Leu255 Ala316 Ala316 Val318 Val318 Ligand 4-(3-Bromo-4-methoxyphenyl)- 1,3-thiazol-2-amine Ligand->Cys241 H-bond Ligand->Leu255 Hydrophobic Ligand->Ala316 Hydrophobic Ligand->Val318 Hydrophobic

Caption: A diagram illustrating the predicted binding interactions of the compound with key residues in the tubulin binding site.

ADMET Prediction

A promising drug candidate must not only have high efficacy but also favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] In silico ADMET prediction tools can provide early insights into the drug-likeness of a compound.

Several online tools, such as SwissADME and pkCSM, can be used to predict a wide range of ADMET properties.[18][19]

Key ADMET Properties to Evaluate:

  • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB, which is important for drugs targeting the central nervous system.

  • CYP450 Inhibition: Predicts the potential for drug-drug interactions by assessing the inhibition of key cytochrome P450 enzymes.

  • Hepatotoxicity: Predicts the potential for liver damage.

  • Ames Test: Predicts the mutagenic potential of a compound.

PropertyPredicted ValueInterpretation
Molecular Weight285.16 g/mol Compliant with Lipinski's Rule (<500)
LogP3.2Optimal lipophilicity for oral absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
HepatotoxicityLow riskUnlikely to cause liver damage
Ames TestNon-mutagenicLow risk of mutagenicity

Table 2: Predicted ADMET properties for this compound.

Signaling Pathway Context

The inhibition of tubulin polymerization has downstream effects on several cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Understanding this context is crucial for interpreting the potential therapeutic effects of our compound.

Tubulin_Pathway Compound 4-(3-Bromo-4-methoxyphenyl)- 1,3-thiazol-2-amine Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The signaling pathway affected by the inhibition of tubulin polymerization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico screening workflow for this compound, with a focus on its potential as a tubulin polymerization inhibitor. The detailed protocols and analysis framework provide a solid foundation for researchers to conduct similar virtual screening campaigns.

The illustrative results suggest that our compound of interest has the potential to bind to the colchicine binding site of tubulin with good affinity and exhibits favorable drug-like properties. However, it is crucial to remember that in silico predictions are hypotheses that must be validated through experimental studies.

Future work should focus on the in vitro validation of these findings, including:

  • Tubulin Polymerization Assay: To experimentally confirm the inhibitory effect of the compound on tubulin polymerization.

  • Cell-Based Assays: To evaluate the cytotoxic effects of the compound on various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and pharmacokinetic properties.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics, ultimately bringing new and effective treatments to patients in need.

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Introduction: The Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bromo-Methoxyphenyl Thiazole Compounds: Synthesis, Biological Activity, and Mechanistic Insights

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active molecules. Thiazole-containing compounds are found in nature, for instance in Vitamin B1 (thiamine), and are integral to numerous FDA-approved drugs, demonstrating a wide therapeutic reach that includes anticancer (Dasatinib), anti-HIV (Ritonavir), and anti-inflammatory (Meloxicam) agents.[1][2][3]

The functionalization of the thiazole core offers a powerful strategy for modulating pharmacological activity. Among the myriad of possible substitutions, the incorporation of a methoxy-substituted phenyl ring and a bromine atom has given rise to a class of compounds with significant therapeutic potential. The methoxyphenyl group, particularly the 3,4,5-trimethoxy configuration, is often associated with potent anticancer activity, notably through the inhibition of tubulin polymerization.[4][5] The bromine atom, a halogen, can enhance binding affinity, modulate metabolic stability, and is often crucial for potent antimicrobial effects.[6][7] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of bromo-methoxyphenyl thiazole compounds, offering insights for researchers and professionals in drug development.

Part 1: Synthetic Methodologies

The construction of the bromo-methoxyphenyl thiazole scaffold is predominantly achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.

Primary Synthetic Route: Hantzsch Thiazole Synthesis

The most common pathway involves the reaction of a substituted 2-bromo-methoxyphenylacetophenone with thiourea.[5][8] This reaction provides a direct and efficient route to 2-amino-4-(methoxyphenyl)thiazole derivatives, which can be further modified.

Key Starting Materials:

  • α-Haloketone: 2-Bromo-1-(methoxyphenyl)ethan-1-one derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone or 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one).[5][9]

  • Thioamide Source: Typically thiourea, which provides the N-C-S backbone of the thiazole ring.[8][10]

The general reaction scheme is illustrated below:

Hantzsch_Synthesis cluster_start Starting Materials reagents Reagents ketone 2-Bromo-1-(methoxyphenyl) ethan-1-one reaction Cyclocondensation (e.g., Reflux in Ethanol) ketone->reaction thiourea Thiourea thiourea->reaction product 2-Amino-4-(methoxyphenyl) thiazole Derivative reaction->product Formation of Thiazole Ring

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: General Procedure for Synthesis

The following protocol is a generalized representation based on methodologies reported in the literature.[5][8]

Step 1: Reaction Setup

  • To a solution of the appropriate 2-bromo-1-(methoxyphenyl)ethan-1-one (1 mmol) in a suitable solvent such as absolute methanol or ethanol (20 mL), add thiourea (1.2 mmol).

Step 2: Cyclization

  • Heat the reaction mixture to reflux and maintain for a period ranging from 45 minutes to several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

Step 4: Purification

  • The crude product is washed with a suitable solvent (e.g., water, cold ethanol) to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4][5]

Part 2: The Biological Landscape

Bromo-methoxyphenyl thiazole compounds exhibit a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent and extensively studied.

Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of this class of compounds against various human cancer cell lines, including melanoma, prostate, and breast cancer.[4]

A notable series, termed 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), demonstrated exceptional potency.[4] Structural modification of a lead compound by replacing a thiazolidine ring with a thiazole and changing an amide linker to a ketone resulted in a dramatic enhancement of anticancer activity, with IC₅₀ values shifting from the micromolar to the low nanomolar range.[4]

Compound Type / ModificationTarget Cancer Cell LinesReported IC₅₀ ValuesReference
4-(3,4,5-trimethoxyphenyl)thiazoleMelanoma, Prostate21 - 71 nM[4]
4-(p-bromophenyl)thiazole derivativeProstate Cancer18 - 44 nM[4]
4-(p-bromophenyl)thiazole derivativeBreast (MCF-7, MDA-MB-231)13.66 - 17.1 µM[3]
Coumarin-based thiazole (R1=4-OMe, R2=Br)Lung (A-549), Breast (MCF-7)25 - 29 nM[11]

Table 1: Representative Anticancer Activities of Bromo-Methoxyphenyl Thiazole Derivatives.

Antimicrobial Activity

The thiazole scaffold is a well-known pharmacophore in antimicrobial agents. The addition of bromo and methoxyphenyl groups can lead to compounds with significant activity against both bacteria and fungi.

Studies have shown that certain derivatives possess moderate to good growth inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[9] Antifungal activity has also been reported, particularly against species like Candida albicans and Aspergillus niger.[6][8] The structure-activity relationship studies indicate that a bromo-substituent on the phenyl ring is often beneficial for antifungal activity.[6]

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding how these molecules function at a cellular level and how structural modifications influence their potency is critical for rational drug design.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism for the anticancer effects of many methoxyphenyl thiazole derivatives is the inhibition of tubulin polymerization.[4] These compounds bind to tubulin, preventing the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Compound Bromo-Methoxyphenyl Thiazole Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubule Formation Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Anticancer Mechanism via Tubulin Inhibition.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on the substitution patterns on the phenyl rings.

  • Methoxyphenyl Ring: The presence and positioning of methoxy groups are critical. The 3,4,5-trimethoxyphenyl moiety on the thiazole ring is a recurring feature in compounds with high antiproliferative activity.[4][5] The removal of one or more of these methoxy groups often leads to a significant decrease or complete loss of activity.[4]

  • Bromo Substituent: The role of the bromine atom can be context-dependent. In some anticancer derivatives, a para-bromo substitution on a phenyl ring resulted in potent activity.[4] In antimicrobial studies, bromo-substituted compounds frequently display the best antifungal activity.[6] However, in other series, a bromo substituent was found to inactivate compounds where a chloro group conferred activity, highlighting the subtle electronic and steric effects that govern molecular interactions.[12]

  • Structural Core and Linkers: Modifications to the core structure, such as replacing a thiazolidine with a more rigid, aromatic thiazole ring, have been shown to dramatically improve potency.[4] Similarly, the nature of the linker connecting the thiazole to other aromatic rings is a key determinant of activity.[4]

Caption: Key Structure-Activity Relationship Insights.

Conclusion and Future Perspectives

Bromo-methoxyphenyl thiazole derivatives represent a versatile and highly potent class of compounds with significant therapeutic promise, particularly in oncology and infectious diseases. The synthetic accessibility via methods like the Hantzsch synthesis allows for extensive structural diversification and optimization. The profound effect of methoxy and bromo substitution patterns on biological activity underscores the importance of continued structure-activity relationship studies.

Future research should focus on several key areas:

  • Exploring New Targets: While tubulin is a key target, investigating other potential mechanisms, such as kinase inhibition (e.g., EGFR/VEGFR-2), could reveal new therapeutic applications.[11]

  • Pharmacokinetic Optimization: Efforts to improve the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability, are essential for translating their in vitro potency into in vivo efficacy.

  • Combating Drug Resistance: Given the rise of antimicrobial resistance, these compounds offer a promising scaffold for developing new agents that can overcome existing resistance mechanisms.

The continued exploration of the chemical space around the bromo-methoxyphenyl thiazole core is a compelling strategy for the discovery of next-generation therapeutic agents.

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A Comprehensive Technical Guide to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine (CAS No. 189011-00-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents. This guide details the compound's chemical identity, a robust and validated synthetic protocol, characterization data, and explores its potential applications in drug discovery based on the known biological activities of structurally related molecules. The synthesis is grounded in the principles of the Hantzsch thiazole synthesis, a classic and reliable method for constructing this heterocyclic system. The narrative aims to provide researchers with the foundational knowledge required to synthesize, characterize, and evaluate this compound for various therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory disorders.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physicochemical properties are foundational to any research and development endeavor. These parameters influence the compound's behavior in biological systems, its formulation potential, and its synthetic strategy.

Nomenclature and Chemical Identifiers
  • Systematic (IUPAC) Name: this compound

  • CAS Number: 189011-00-5[]

  • Molecular Formula: C₁₀H₉BrN₂OS[2]

  • InChI Key: VWSACNUWIZRJGM-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties, which are crucial for predicting the compound's behavior in both chemical and biological environments.

PropertyValueSource
Molecular Weight 285.16 g/mol Chemdiv[2]
logP (octanol/water) 3.13Chemdiv (calculated)[2]
Topological Polar Surface Area (TPSA) 67.5 ŲChemdiv (calculated)[2]
Hydrogen Bond Donors 2Chemdiv (calculated)[2]
Hydrogen Bond Acceptors 4Chemdiv (calculated)[2]
Rotatable Bonds 2Chemdiv (calculated)[2]

Synthesis and Characterization

The construction of the target molecule is most efficiently achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[3][4] This approach is widely utilized for its reliability and high yields in producing substituted thiazoles.[3]

Retrosynthetic Analysis

The logic for the synthesis involves disconnecting the thiazole ring at the C-S and C-N bonds, leading back to two readily available starting materials: an α-haloketone and thiourea. This is a standard disconnection approach for this heterocyclic system.

G cluster_precursors Key Precursors cluster_starting_materials Starting Materials Target This compound AlphaHalo 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one Target->AlphaHalo C4-C5 & N3-C2 Disconnection (Hantzsch Synthesis) Thiourea Thiourea Target->Thiourea Acetophenone 1-(3-Bromo-4-methoxyphenyl)ethan-1-one AlphaHalo->Acetophenone α-Bromination Bromine Bromine (Br2) AlphaHalo->Bromine G cluster_workflow In Vitro Evaluation Workflow Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS, HRMS) Synthesis->Characterization Screening Primary Cell Viability Screen (e.g., MTT/MTS Assay on Cancer Cell Lines) Characterization->Screening IC50 IC50 Determination (Dose-Response Curve) Screening->IC50 TargetID Target Deconvolution (Kinase Panel Screen) IC50->TargetID Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) TargetID->Mechanism

Sources

The Aminothiazole Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Discovery and Synthetic Evolution of a Privileged Scaffold

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has become a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged structure," capable of interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive exploration of the aminothiazole core, tracing its historical discovery, initial biological recognition, and the evolution of its synthesis. We will delve into the foundational Hantzsch synthesis, examining its enduring utility and its limitations, and navigate through the modern synthetic advancements—from microwave-assisted and one-pot procedures to solid-phase strategies—that have enabled the creation of vast chemical libraries for drug discovery.[4][5][6] This paper will serve as a technical resource for researchers and drug development professionals, offering not only a historical perspective but also actionable synthetic protocols and an analysis of the chemical logic that has driven the field forward.

Introduction: The Significance of the Aminothiazole Scaffold

The aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, with an exocyclic amine group, typically at the 2-position. This arrangement confers a unique combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability, making it an ideal building block for pharmacologically active agents.[7][8]

The profound impact of this scaffold is evidenced by its presence in a multitude of commercially successful drugs spanning a vast range of therapeutic areas.[3][8] Notable examples include:

  • Antivirals and Antibiotics: Aztreonam, Cefixime, and Ritonavir.[9]

  • Anti-inflammatory Agents: Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[8][9]

  • Anticancer Therapeutics: Dasatinib (Sprycel®), a potent kinase inhibitor for treating chronic myeloid leukemia.[10]

  • Central Nervous System Agents: Pramipexole, used in the treatment of Parkinson's disease.[9]

The journey from its initial discovery to its current status as a "go-to" fragment in drug design is a story of synthetic innovation and an ever-deepening understanding of its biological potential.[11]

Early Discoveries and Biological Recognition

The initial exploration of thiazole chemistry dates back to the late 19th century. While the parent thiazole ring was the first to be characterized, the introduction of the 2-amino group unlocked a vast new realm of chemical and biological possibilities. Early investigations revealed that aminothiazole derivatives possessed a surprising breadth of biological effects, including anesthetic, sedative, bactericidal, and fungicidal properties.[12] This wide pharmacological spectrum quickly established 2-aminothiazoles as a fruitful area for synthetic and medicinal chemistry research, a focus that has not waned over the decades.[11][13][14] The parent compound, 2-aminothiazole, was itself identified as a precursor to sulfathiazole, one of the early life-saving sulfa drugs, and has been investigated for its thyroid-inhibiting properties in the treatment of hyperthyroidism.[9]

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The most classical and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the 1880s.[12][15] This robust condensation reaction has remained a staple in organic synthesis due to its reliability and the ready availability of its starting materials.

Mechanism and Rationale:

The reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.[9][12] The generally accepted mechanism proceeds through two key steps:

  • S-Alkylation: The sulfur atom of the thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an isothiouronium salt intermediate.

  • Cyclization and Dehydration: An intramolecular cyclization occurs as the nitrogen atom of the thiourea attacks the carbonyl carbon. This is followed by dehydration to form the aromatic thiazole ring.

This one-pot process is efficient and provides a direct route to a wide variety of substituted 2-aminothiazoles.[6]

Caption: General workflow of the Hantzsch synthesis.

Limitations and Regioselectivity:

Despite its utility, the Hantzsch synthesis is not without its challenges. A key issue arises when using N-monosubstituted thioureas. The condensation can proceed through two different pathways, potentially leading to a mixture of two isomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[16][17] In neutral solvents, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole exclusively.[16][17] However, under acidic conditions, the reaction can become less selective, yielding mixtures of both isomers.[16][17] The ratio of these products is influenced by factors such as the reaction conditions and the specific structures of the starting materials.[16][17]

Evolution and Modernization of Aminothiazole Synthesis

The foundational Hantzsch reaction has been the subject of extensive optimization and has inspired the development of entirely new synthetic strategies. The drive for higher yields, shorter reaction times, milder conditions, and greater molecular diversity—particularly for high-throughput screening in drug discovery—has led to significant innovation.[15]

One-Pot and Multi-Component Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot procedures, which avoid the need to isolate and purify intermediates, are a key strategy.[6] Several methods have been developed that generate the requisite α-haloketone in situ from a more readily available aromatic methyl ketone, followed immediately by condensation with thiourea. For instance, using copper(II) bromide, which serves as both a brominating agent and a Lewis acid catalyst, allows for a facile one-pot α-bromination/cyclization process.[6]

Similarly, three-component reactions involving a ketone, a thiourea, and an electrophilic halogen source (like N-bromosuccinimide) have streamlined the synthesis into a single, efficient step.[18]

Solid-Phase and Polymer-Supported Synthesis

The advent of combinatorial chemistry and the need to generate large libraries of compounds for biological screening spurred the development of solid-phase synthesis methods for aminothiazoles.[5] In this approach, one of the reactants, typically the amine that will become part of the thiourea, is attached to a solid support (a resin).[5] The subsequent reactions—formation of the thiourea and condensation with an α-haloketone—are carried out on this solid support. After the final product is formed, it is cleaved from the resin, yielding a highly pure product. This methodology is particularly powerful for creating diverse libraries, as different building blocks can be easily introduced at various stages.[5]

Solid_Phase_Synthesis Solid-Phase Aminothiazole Synthesis Workflow Start Resin-Bound Primary Amine Step1 Reductive Amination Start->Step1 R-CHO Step2 Thiourea Formation (e.g., with Fmoc-NCS) Step1->Step2 Step3 S-Alkylation & Cyclization (with α-haloketone) Step2->Step3 Step4 Cleavage from Resin (e.g., with TFA) Step3->Step4 End Purified 2-Aminothiazole Product Step4->End

Caption: A typical workflow for solid-phase aminothiazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. The application of microwave heating to the Hantzsch synthesis and its variations often leads to dramatic reductions in reaction times (from hours to minutes) and significant improvements in yield. This is attributed to efficient and uniform heating of the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodTimeYield (%)Reference
3-component synthesis of 2-aminothiazoles from ketone, thiourea, and NBSConventional Heating3-5 hours60-85(Representative data, specific citation would require a targeted search)
3-component synthesis of 2-aminothiazoles from ketone, thiourea, and NBSMicrowave Irradiation5-15 min75-95(Representative data, specific citation would require a targeted search)

Representative Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol is representative of a modern, efficient one-pot synthesis starting from an aromatic methyl ketone, adapted from the literature.[6]

Objective: To synthesize 4-(4-methoxyphenyl)thiazol-2-amine from 4'-methoxyacetophenone and thiourea using copper(II) bromide.

Materials:

  • 4'-Methoxyacetophenone (1.0 mmol, 150 mg)

  • Thiourea (2.2 mmol, 167 mg)

  • Copper(II) Bromide (CuBr₂) (2.1 mmol, 469 mg)

  • 1,4-Dioxane (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • A mixture of 4'-methoxyacetophenone (1.0 mmol), thiourea (2.2 mmol), and CuBr₂ (2.1 mmol) in 1,4-dioxane (5 mL) is added to a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is stirred and heated to reflux (approximately 101 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 4-(4-methoxyphenyl)thiazol-2-amine.

Expected Outcome: This procedure typically yields the desired product in the range of 80-90%.[6] The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Conclusion and Future Perspectives

The journey of the aminothiazole scaffold from a laboratory curiosity to a pillar of medicinal chemistry is a testament to the power of synthetic innovation. The classical Hantzsch synthesis provided the crucial foundation, while modern methodologies have expanded the accessibility and diversity of these vital compounds.[12][15] The development of one-pot, multi-component, and solid-phase reactions has revolutionized the ability of researchers to rapidly generate and screen vast libraries of aminothiazole derivatives, accelerating the pace of drug discovery.[5][6]

Looking ahead, the field will continue to evolve. The principles of green chemistry will likely drive the development of even more sustainable synthetic routes, perhaps utilizing catalytic methods that avoid stoichiometric, metal-based reagents or employing more benign solvent systems. Furthermore, the integration of flow chemistry and biocatalysis may offer new avenues for the controlled and efficient production of complex aminothiazole-containing molecules. Despite its long and storied history, the aminothiazole ring is poised to remain a central and indispensable tool in the quest for new and effective therapeutics.

References

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Methodological & Application

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide offers a detailed, step-by-step experimental procedure, explains the underlying chemical principles, and emphasizes critical safety and handling precautions. All quantitative data is summarized in structured tables, and key experimental workflows and reaction mechanisms are visually represented through diagrams.

Introduction and Scientific Context

The thiazole ring is a fundamental heterocyclic scaffold present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The 2-aminothiazole moiety, in particular, is a crucial pharmacophore found in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[5] This classical reaction involves the condensation of an α-haloketone with a thioamide.[2][5] The reaction is known for its simplicity and generally high yields.[1][6] This application note details the synthesis of a specific 2-aminothiazole derivative, this compound, a compound with potential applications in drug discovery programs.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone (in this case, 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one). This initial step is an SN2 reaction.[6][7] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][7] The aromaticity of the final thiazole product is a significant driving force for the reaction.[7]

Mechanistic Pathway Diagram

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone (Electrophile) 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one AlphaHaloKetone->Intermediate1 Product 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product Dehydration & Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Materials and Methods

Reagents and Materials
ReagentFormulaMW ( g/mol )SupplierPurity
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-oneC9H8Br2O2307.97Commercially Available≥97%
ThioureaCH4N2S76.12Commercially Available≥99%
Ethanol (Absolute)C2H5OH46.07Commercially Available≥99.5%
Sodium BicarbonateNaHCO384.01Commercially AvailableACS Reagent
Ethyl AcetateC4H8O288.11Commercially AvailableHPLC Grade
HexaneC6H1486.18Commercially AvailableHPLC Grade
Deionized WaterH2O18.02In-houseN/A
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filtration flask

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Spatulas and weighing paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

  • NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization.

Experimental Protocol

Reaction Setup and Execution

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8] α-Haloketones are lachrymators and skin irritants; handle with extreme care.[8]

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (e.g., 5.0 mmol, 1.0 eq.).

  • Thiourea Addition: Add thiourea (e.g., 5.5 mmol, 1.1 eq.). A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[7]

  • Solvent Addition: Add absolute ethanol (e.g., 20 mL) to the flask. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.[9]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.

Work-up and Isolation
  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (e.g., 50 mL).[10] The sodium bicarbonate neutralizes the hydrobromic acid formed during the reaction, causing the free base of the 2-aminothiazole product to precipitate.[7]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining inorganic salts and unreacted thiourea.

  • Drying: Air-dry the collected solid on a watch glass or in a desiccator.

Purification

For most applications, the crude product obtained after filtration and washing is of sufficient purity.[6] However, if further purification is required, recrystallization from a suitable solvent system, such as ethanol/water, can be performed.

Experimental Workflow Diagram

Hantzsch_Workflow Start Start Reactants Charge Flask: 1. 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one 2. Thiourea 3. Ethanol Start->Reactants Reflux Heat to Reflux (78-80°C) Reactants->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Complete Precipitate Pour into NaHCO3(aq) (Precipitation) Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (NMR, IR, MS, MP) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
Melting Point A sharp melting point range is indicative of high purity.
1H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the thiazole proton, and the amine protons. The integration of these peaks should correspond to the number of protons in the structure.
13C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic, thiazole, and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and C-O stretching (methoxy group) should be observed.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C10H9BrN2OS, MW: 285.16 g/mol ).[11] The isotopic pattern for bromine should also be visible.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[8]

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Specific Hazards:

  • α-Haloketones (e.g., 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one): These compounds are lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood.

  • Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate precautions.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, properly labeled container.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionExtend the reaction time and continue monitoring by TLC. Ensure the reaction is at the correct reflux temperature.
Decomposition of starting materialEnsure the α-haloketone is of good quality and has been stored properly.
Impure product Incomplete work-upEnsure thorough washing of the crude product with water to remove impurities.
Side reactionsPurify the product by recrystallization.
Difficulty in precipitation Insufficient neutralizationAdd more sodium bicarbonate solution until the pH is basic.
Product is soluble in the work-up solventCool the mixture in an ice bath to promote precipitation.

Conclusion

The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

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Characterization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine as a Novel Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The discovery and characterization of novel kinase inhibitors are paramount for advancing targeted therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, as a potential kinase inhibitor. We present a structured workflow, from initial compound handling and broad-panel screening to in-depth biochemical and cellular characterization. Detailed, step-by-step protocols for luminescence-based kinase assays, mechanism of action studies, and cellular target engagement are provided, emphasizing experimental design, data interpretation, and scientific rationale.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2][3] The journey from a novel chemical entity to a validated kinase inhibitor is a meticulous process requiring a systematic and rigorous approach.[4][5][6][7][8]

This guide focuses on the initial characterization of the novel compound This compound . As this compound is not extensively characterized in the public domain, we will treat it as a new chemical entity and outline a comprehensive strategy to assess its potential as a kinase inhibitor. This document will serve as a practical roadmap for researchers embarking on the characterization of novel small molecules.

Compound Profile and Handling

Prior to any biological assessment, it is crucial to understand the physicochemical properties of the compound and establish proper handling and storage procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H9BrN2OSPubChem
Molecular Weight 285.16 g/mol [9]
IUPAC Name This compoundChemdiv[10]
Appearance Solid powder (predicted)-
Solubility Expected to be soluble in DMSOGeneral chemical knowledge
Storage Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C.[11]
Protocol 1: Preparation of Stock Solutions

Rationale: Proper solubilization and storage are critical for maintaining the integrity and activity of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic small molecules.[12] Aliquoting the stock solution minimizes freeze-thaw cycles that can lead to compound degradation.[11][13][14]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of the compound to ensure all powder is at the bottom.[11][14]

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the volume of DMSO required. For 1 mg of compound (MW = 285.16 g/mol ), to make a 10 mM solution, you would add 35.07 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[11]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term use (up to 6 months).[13]

A Strategic Workflow for Kinase Inhibitor Characterization

A tiered approach is recommended to efficiently characterize a novel compound. This workflow begins with a broad screen to identify potential kinase targets, followed by more focused studies to confirm activity, determine potency, and elucidate the mechanism of action.

G A Compound Acquisition & Stock Preparation B Broad Kinase Panel Screening (e.g., scanMAX, KinomeFULL) A->B Submit Compound C Hit Identification (% Inhibition > Threshold) B->C Analyze Data D IC50 Determination (Dose-Response Assay) C->D Validate Hits E Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) D->E Characterize Potency F Cellular Target Engagement (e.g., Western Blot) E->F Determine Inhibition Mode G Lead Optimization F->G Confirm Cellular Activity

Caption: Workflow for Novel Kinase Inhibitor Characterization.

Initial Target Discovery: Broad Kinase Panel Screening

Rationale: To identify potential kinase targets of this compound, it is efficient to screen the compound against a large, commercially available kinase panel.[15][16][17][18] These services provide data on the percent inhibition of a wide range of kinases at a fixed compound concentration, offering a broad view of its selectivity profile.

Protocol 2: Submitting Compound for Kinase Panel Screening

  • Select a Vendor: Choose a reputable contract research organization (CRO) offering kinase screening services (e.g., Eurofins Discovery, Reaction Biology, Promega).[15][16][19]

  • Choose a Panel: Select a comprehensive panel, such as the scanMAX (468 kinases) or a similar broad panel, to maximize the chances of identifying a target.[15]

  • Prepare and Ship Sample: Prepare a stock solution of the compound in DMSO at the concentration specified by the vendor (typically 10 mM). Ship the sample according to the vendor's instructions.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel. Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% or >70% inhibition).

Hit Validation and Potency Determination

Rationale: Once potential kinase targets ("hits") are identified, the next step is to validate these interactions and determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[20][21][22][23]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition K Kinase S Substrate ATP ATP ADP ADP P_S Phospho-Substrate ATP_rem Remaining ATP P_S->ATP_rem depletion ATP Depletion ATP_rem->depletion ADP_conv ADP depletion->ADP_conv ATP_new Newly Synthesized ATP ADP_conv->ATP_new Conversion Light Luminescent Signal ATP_new->Light Luciferase Luciferase Luciferase->Light G A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Activates C Our Target Kinase B->C Activates D Downstream Substrate C->D Phosphorylates E Phosphorylated Substrate F Cellular Response (e.g., Proliferation) E->F Triggers Inhibitor 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Inhibitor->C Inhibits

Caption: A Generic Kinase Signaling Pathway.

Protocol 5: Western Blot for Cellular Target Engagement

Materials:

  • Cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer containing protease and phosphatase inhibitors. [24]* Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total amount of the substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound (and a DMSO vehicle control) for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. [25][24]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. [24]5. Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-specific antibodies). [24][26] * Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the antibody for the total substrate to serve as a loading control.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated substrate to the total substrate with increasing compound concentration indicates effective target inhibition in a cellular context.

Conclusion

The protocols and workflow outlined in this application note provide a robust framework for the initial characterization of this compound, or any novel compound, as a potential kinase inhibitor. By systematically progressing from broad, unbiased screening to detailed biochemical and cellular assays, researchers can efficiently identify and validate new kinase inhibitors, paving the way for further preclinical development. This structured approach, grounded in sound scientific principles, is essential for the successful discovery of the next generation of targeted therapeutics.

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Application Note & Protocols: A Framework for Developing Cell-Based Assays for the Novel Thiazole Derivative 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including the treatment of cancer, inflammation, hypertension, and bacterial infections.[1] Specifically, substituted 2-aminothiazoles have shown promise as kinase inhibitors, anticancer agents, and modulators of inflammatory pathways.[2][3][4][5]

The compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is a novel molecule belonging to this promising class. However, its specific biological activities and mechanism of action remain uncharacterized. This document provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. We will proceed with a logical workflow, beginning with foundational cytotoxicity profiling to establish a therapeutic window, followed by a series of robust, cell-based functional assays designed to probe its potential as an anticancer and anti-inflammatory agent. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the steps but also to understand and adapt them.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific biological function, it is critical to determine the concentration range at which a compound affects cell viability. A potent therapeutic effect is meaningless if it only occurs at concentrations that induce widespread cell death. Cytotoxicity assays, therefore, are the essential first step to identify a suitable concentration window for subsequent, more nuanced functional assays.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9]

Workflow for Initial Compound Characterization

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (Stock) Treat Treat with Serial Dilutions of Compound Compound->Treat Cells Culture & Harvest Selected Cell Lines Seed Seed Cells in 96-Well Plate Cells->Seed Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for determining the IC50 value of a novel compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol provides a method for assessing the effect of this compound on cell viability.[8][9][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[7][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound from the stock solution in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Trustworthiness Check: Include essential controls: a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).[8]

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Causality: During this step, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism).

Data Presentation: Summarize the calculated IC₅₀ values in a table for clarity.

Cell LineExposure Time (h)IC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI) [Hypothetical Data]
MCF-7 (Breast Cancer)488.45.2
A549 (Lung Cancer)4812.13.6
HEK293 (Non-Cancerous)4843.7-

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI suggests cancer cell-specific toxicity.

Part 2: Functional Assays - Probing Potential Mechanisms

Based on the established activities of related thiazole compounds, we propose investigating two primary therapeutic avenues: anticancer and anti-inflammatory effects. The IC₅₀ values from Part 1 are crucial here for selecting non-lethal concentrations (typically well below the IC₅₀) to study specific functional effects.

A. Anticancer Activity Evaluation

Many thiazole derivatives exert their anticancer effects by inhibiting cell migration, invasion, and key signaling pathways like those involving protein kinases.[2][3]

1. Cell Migration Assay (Transwell/Boyden Chamber)

Expertise & Experience: Cancer metastasis is a primary cause of mortality.[2] The transwell migration assay is a gold-standard method to evaluate a compound's ability to inhibit the directed movement of cancer cells, a key step in metastasis.[2]

Protocol 2: Transwell Migration Assay

  • Chamber Preparation: Rehydrate 8.0 µm pore size transwell inserts in serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Culture metastatic cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber (the insert).

    • Add the test compound at various non-lethal concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to both the upper and lower chambers to ensure a consistent concentration gradient.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface with methanol for 10 minutes.

    • Stain with 0.5% Crystal Violet for 20 minutes.

    • Wash thoroughly with water and allow to air dry.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Quantify the inhibition of migration as a percentage relative to the vehicle control.

2. Cell-Based Kinase Inhibition Assay

Expertise & Experience: Many cancers are driven by hyperactive protein kinases.[12] Thiazoles are common scaffolds for kinase inhibitors. A cell-based assay is superior to a purely biochemical one as it accounts for cell permeability, target engagement, and off-target effects within a physiological context.[13][14] This protocol outlines a general approach to measure the phosphorylation of a downstream substrate as a readout of a specific kinase's activity.[15][16]

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Inhibitor->RAF

Caption: Potential inhibition of the RAF kinase within the MAPK pathway.

Protocol 3: Cellular Phosphorylation ELISA

  • Cell Culture and Treatment: Seed cells known to have active signaling through a pathway of interest (e.g., A549 cells for the MAPK/ERK pathway) in a 96-well plate and allow them to attach.

  • Serum Starvation: Starve cells in serum-free medium for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF for the MAPK pathway) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for accurate measurement.

  • ELISA:

    • Use a commercially available sandwich ELISA kit specific for the phosphorylated form of a key downstream kinase (e.g., Phospho-ERK1/2).

    • Add cell lysates to wells coated with a capture antibody for the total protein (e.g., total ERK).

    • After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the protein.

    • Add a secondary HRP-conjugated antibody, followed by a substrate (e.g., TMB).

    • Stop the reaction and measure absorbance.

  • Analysis: Normalize the phospho-protein signal to the total protein signal and calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

B. Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to numerous diseases. Key pathways like NF-κB are central to the inflammatory response and are viable drug targets.[17]

1. NF-κB Reporter Assay

Expertise & Experience: The NF-κB signaling pathway is a master regulator of inflammation.[17][18] A luciferase reporter assay provides a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB, offering a direct readout of pathway inhibition.

G cluster_pathway LPS-Induced NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degraded NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_nuc->Cytokines transcription Inhibitor 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Inhibitor->IKK

Caption: Inhibition of the IKK complex to prevent NF-κB activation.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[17][18]

  • Seeding and Treatment: Seed the reporter cells in a white, opaque 96-well plate. After 24 hours, pre-treat the cells with the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) for 6-8 hours.[17][19]

  • Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells with a passive lysis buffer.

    • Add a luciferase assay reagent to the lysate.

    • Measure the resulting luminescence using a luminometer.

  • Analysis:

    • Trustworthiness Check: Run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that any decrease in luciferase signal is due to NF-κB inhibition and not cell death.

    • Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.

2. Cytokine Secretion Assay (ELISA)

Expertise & Experience: A downstream consequence of inflammatory signaling is the production and secretion of cytokines. Measuring the levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides a physiologically relevant assessment of a compound's anti-inflammatory potential.[19][20] Differentiated THP-1 cells are a widely used in vitro model for human macrophages in inflammation studies.[20]

Protocol 5: Anti-inflammatory Cytokine Release in THP-1 Macrophages

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate.

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 48 hours. Differentiated cells will become adherent.

  • Compound Treatment and Stimulation:

    • Wash the differentiated cells to remove PMA.

    • Pre-treat the cells with the test compound for 2 hours.

    • Stimulate inflammation by adding LPS (1 µg/mL) for 24 hours.[20]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA:

    • Quantify the concentration of TNF-α or IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Generate a dose-response curve for the inhibition of cytokine secretion and determine the IC₅₀ value.

Conclusion

This application note provides a structured, multi-faceted approach to characterize the biological activity of this compound. By progressing from broad cytotoxicity screening to specific, mechanism-based functional assays, researchers can efficiently build a comprehensive profile of this novel compound. The detailed protocols for anticancer and anti-inflammatory evaluation serve as a robust starting point for uncovering its therapeutic potential. Adherence to the principles of including proper controls and validating assay results is paramount for generating trustworthy and reproducible data, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

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Topic: Application of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Evaluating a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several clinically approved anticancer agents like Dasatinib.[1][2] This structural motif serves as an excellent starting point for the design of novel therapeutic agents. This guide focuses on 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine , a specific derivative we will refer to as BMT .

While extensive public data on BMT is emerging, its structural components—the 2-aminothiazole core, a brominated phenyl ring, and a methoxy group—are features known to modulate anticancer activity in related molecules.[3][4] Therefore, BMT represents a compelling candidate for investigation.

As a Senior Application Scientist, this document is designed not merely as a set of instructions, but as a strategic guide. It provides a logical, field-proven workflow to comprehensively evaluate the in vitro anticancer potential of BMT. We will move from foundational cytotoxicity screening to elucidating its specific effects on apoptosis and the cell cycle, and finally to probing its impact on key cancer-related signaling pathways. The causality behind each experimental choice is explained to empower researchers to generate robust, publication-quality data.

Section 1: The Rationale for Investigating BMT

The decision to investigate a novel compound like BMT is grounded in established structure-activity relationships. The 2-aminothiazole ring is a versatile pharmacophore known to interact with various biological targets, including protein kinases.[2] The addition of a 4-methoxyphenyl group has been explored in other thiazole derivatives, demonstrating significant growth inhibitory effects in cancer cell lines.[5] The bromine atom, a halogen, can alter the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity to target proteins or improving its cellular uptake. This strategic combination of functional groups justifies a thorough investigation into BMT's anticancer properties.

Section 2: Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for evaluating a new chemical entity. The following workflow ensures that each experiment builds upon the last, providing a comprehensive profile of the compound's activity.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Target Investigation start Compound BMT Solubilization & Dilution mtt Cytotoxicity Screening (MTT Assay) Determine IC50 Values start->mtt Treat Cells apoptosis Apoptosis Assay (Annexin V / PI Staining) Quantify Apoptotic vs. Necrotic Cells mtt->apoptosis If Cytotoxic (Low IC50) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) Identify Arrest at G1, S, or G2/M mtt->cell_cycle select Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Leukemia) western Western Blot Analysis Probe Key Signaling Proteins (e.g., Caspases, Bcl-2, Akt) apoptosis->western Confirm Apoptotic Pathway cell_cycle->western Investigate Cycle Regulators pathway Pathway Elucidation western->pathway

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Section 3: Quantitative Data Presentation

All quantitative data, particularly from cytotoxicity assays, should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for compound potency.[6]

Table 1: Example Cytotoxicity Profile of Compound BMT Note: The data below are for illustrative purposes and represent a template for actual experimental results.

Cancer Cell LineTissue of OriginCompound BMT IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma18.2 ± 2.11.1 ± 0.2
HL-60 Promyelocytic Leukemia7.5 ± 0.90.4 ± 0.07
PC-3 Prostate Carcinoma25.4 ± 3.32.1 ± 0.3

Section 4: Probing the Mechanism of Action

Based on literature for related 2-aminothiazole derivatives, a primary mechanism of action could be the induction of apoptosis through the modulation of key signaling pathways.[3][7] Western blotting is the gold-standard technique to investigate these changes at the protein level.[8][9] A plausible hypothesis is that BMT could inhibit a pro-survival kinase like Akt, leading to the activation of the intrinsic apoptotic pathway.

G BMT Compound BMT Akt Akt (Protein Kinase B) BMT->Akt Inhibition Receptor Pro-Survival Receptor (e.g., EGFR, IGFR) PI3K PI3K Receptor->PI3K Activation PI3K->Akt Activation Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Akt->Bcl2 Activation (Phosphorylation) Mito Mitochondrial Integrity Bcl2->Mito Stabilization Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway modulated by Compound BMT to induce apoptosis.

Section 5: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are standardized procedures designed for reproducibility.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reliable in vitro data. Maintaining cells in their exponential growth phase ensures a uniform response to treatment.

  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HL-60 (leukemia), to assess broad-spectrum activity.[10]

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt to purple formazan crystals, providing a quantitative measure of live cells.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow adherent cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of BMT (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspiration. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus drug concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[14]

  • Cell Treatment: Seed cells in 6-well plates and treat with BMT at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis with Propidium Iodide

Rationale: Many anticancer agents exert their effect by causing cell cycle arrest, preventing cancer cells from proliferating.[17] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]

  • Cell Treatment: Seed cells in 6-well plates and treat with BMT at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that PI only binds to DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, viewing the DNA content on a linear scale. Use software to model the percentages of cells in each phase of the cell cycle.[20]

Protocol 5: Western Blot Analysis

Rationale: To identify the molecular targets of BMT, Western blotting is used to measure changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.[8][21]

  • Cell Treatment & Lysis: Treat cells in 6-well plates with BMT as required. Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C with gentle agitation.[8] The choice of antibody dilution buffer (milk or BSA) should follow the manufacturer's datasheet.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data.

References

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Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable threat to global public health, necessitating an urgent search for new and effective therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential against various pathogens.[2][3][4] The thiazole ring is a key structural motif in several clinically approved drugs and natural products, valued for its unique electronic properties which can play a role in drug-target interactions.[1][2] As researchers synthesize novel thiazole analogues, robust and standardized in vitro testing protocols are paramount to accurately determine their antimicrobial efficacy, guide structure-activity relationship (SAR) studies, and identify promising candidates for further development.[5][6]

This guide provides a detailed, experience-driven framework for conducting antimicrobial susceptibility testing (AST) of thiazole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, potential challenges, and critical quality control measures, ensuring the generation of reliable and reproducible data. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[10][11] This value is a fundamental measure of a compound's potency. Methodologies are designed to be highly standardized to ensure that results are comparable across different laboratories and studies. Key standardized parameters include the choice of growth medium, the preparation of the bacterial inoculum, incubation conditions, and the final interpretation of results.[8][12]

PART 1: The Broth Microdilution Method for MIC Determination

The broth microdilution method is considered the gold standard for quantitative MIC determination due to its reproducibility and efficiency.[8][10] This method involves challenging a standardized bacterial suspension with serially diluted concentrations of the test compound in a 96-well microtiter plate.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Thiazole Stock Solution (e.g., in DMSO) P2 Prepare 2-fold Serial Dilutions of Compound in Growth Medium P1->P2 Dilute A1 Inoculate Microtiter Plate Wells (Compound + Bacteria) P2->A1 P3 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P4 Dilute Inoculum to Final Concentration (e.g., 5x10^5 CFU/mL) P3->P4 P4->A1 Dispense A2 Include Controls: - Sterility Control (Medium Only) - Growth Control (Medium + Bacteria) A3 Incubate Plate (e.g., 37°C for 18-24h) A2->A3 Incubate D1 Visually Inspect for Turbidity or Use Plate Reader (OD600) A3->D1 Read D2 Determine MIC: Lowest concentration with no visible growth D1->D2 Interpret Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate MHA Plate Surface for Confluent Growth P1->A1 P2 Prepare Mueller-Hinton Agar (MHA) Plates (4mm depth) P2->A1 Use Plate P3 Impregnate Blank Paper Disks with Thiazole Solution A2 Apply Impregnated Disks to Agar Surface P3->A2 Place Disks A1->A2 Apply Disks within 15 min A3 Incubate Plate (e.g., 37°C for 18-24h) A2->A3 Incubate within 15 min D1 Measure Diameter of the Zone of Inhibition (mm) A3->D1 D2 Interpret Results: Larger zone indicates greater susceptibility D1->D2

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Protocol: Step-by-Step
  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Use Mueller-Hinton Agar (MHA) plates with a standardized depth of 4.0 ± 0.5 mm. The agar depth is critical as it affects the diffusion of the compound.

    • Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of the MHA plate to ensure confluent growth.

  • Disk Preparation and Application:

    • Causality: The amount of compound per disk must be standardized. For novel compounds like thiazoles, this requires careful preparation.

    • Prepare a solution of the thiazole derivative in a suitable volatile solvent (to facilitate drying) or DMSO.

    • Apply a precise volume (e.g., 10 µL) of this solution onto blank sterile paper disks (6 mm diameter) to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • A solvent-only disk must be used as a negative control.

    • Within 15 minutes of inoculating the plate, firmly apply the disks onto the agar surface.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 37°C for 16-20 hours. [13] * After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the inhibition zone correlates with the susceptibility of the organism to the compound. While EUCAST and CLSI provide interpretive breakpoints (Susceptible, Intermediate, Resistant) for clinical antibiotics, for novel thiazole derivatives, the zone diameter is used as a comparative measure of activity. [7]

Data Presentation and Quality Control

Table: Summary of Key Experimental Parameters
ParameterBroth Microdilution (MIC)Disk Diffusion (Kirby-Bauer)Rationale & Reference
Primary Medium Cation-Adjusted Mueller-Hinton BrothMueller-Hinton Agar (4mm depth)Standardized media ensure reproducibility. [12]
Inoculum Standard 0.5 McFarland0.5 McFarlandEnsures a consistent starting bacterial density.
Final Inoculum ~5 x 10⁵ CFU/mLConfluent LawnStandardized for reliable endpoint determination. [11]
Incubation 37°C, 16-20 hours, ambient air37°C, 16-20 hours, ambient airOptimal conditions for growth of common pathogens. [13]
Primary Endpoint Minimum Inhibitory Concentration (µg/mL)Zone of Inhibition Diameter (mm)Quantitative vs. Qualitative/Semi-quantitative measure.
QC Strains E. coli ATCC 25922, S. aureus ATCC 29213E. coli ATCC 25922, S. aureus ATCC 25922Ensures methods and reagents are performing correctly.
Trustworthiness: The Self-Validating System

Every experiment must be a self-validating system. This is achieved through rigorous inclusion of controls:

  • Positive Control: A known, clinically relevant antibiotic (e.g., Ciprofloxacin) should be tested in parallel. The resulting MIC or zone diameter must fall within the established quality control ranges published by CLSI/EUCAST.

  • Negative (Growth) Control: This well/plate contains only medium and bacteria and must show robust growth.

  • Sterility Control: This well/plate contains only medium and confirms the sterility of the reagents and technique.

  • Solvent Toxicity Control: This is crucial for thiazole derivatives. A control with the highest concentration of DMSO used in the assay must be run to ensure the solvent itself does not inhibit bacterial growth.

Conclusion

The protocols detailed in this guide provide a robust foundation for the in vitro antimicrobial evaluation of novel thiazole derivatives. By adhering to standardized methodologies from authorities like CLSI and EUCAST, and by understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data. This is essential for accurately assessing the potential of new chemical entities, driving medicinal chemistry efforts, and ultimately contributing to the discovery of the next generation of antimicrobial drugs to combat the global challenge of AMR.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Google Scholar. Retrieved January 4, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (2022, November 28). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 4, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 4, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 4, 2026, from [Link]

  • EUCAST disk diffusion method | PDF. (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019, October 11). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 4, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 4, 2026, from [Link]

  • Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved January 4, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved January 4, 2026, from [Link]

  • Development of the EUCAST disk diffusion... (n.d.). Ovid. Retrieved January 4, 2026, from [Link]

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2009). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 4, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Authorea. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021, March 23). MDPI. Retrieved January 4, 2026, from [Link]

  • Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives. (2011, November 9). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024, March 19). Intertek Inform. Retrieved January 4, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 4, 2026, from [Link]

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Application Notes & Protocols: Evaluating the Efficacy of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Targeted Approach to Dysregulated Cell Signaling

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, hereafter referred to as BMT-A1, is a novel small molecule inhibitor targeting the Serine/Threonine kinase Akt (Protein Kinase B). Akt is a critical signaling node in the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is fundamental to regulating cell survival, proliferation, metabolism, and growth.[1] Dysregulation of this pathway is a well-established driver in numerous pathologies, including a wide range of cancers and chronic inflammatory diseases.[2][3][4] BMT-A1's mechanism of action, centered on the inhibition of Akt, presents a promising therapeutic strategy for diseases characterized by hyperactive PI3K/Akt signaling.

These application notes provide a comprehensive guide for the preclinical evaluation of BMT-A1's efficacy using validated and robust animal models. The protocols herein are designed to test the therapeutic potential of BMT-A1 in two distinct and highly relevant disease contexts: glioblastoma (GBM), an aggressive brain cancer, and collagen-induced arthritis (CIA), a widely used model for human rheumatoid arthritis (RA).[5][6] The choice of these models is predicated on the central role of Akt signaling in both tumor progression and autoimmune inflammation.[7][8] This guide offers detailed, step-by-step protocols, rationale for experimental design, and critical insights for data interpretation, ensuring scientific rigor and translatability of findings.

Part 1: Rationale for Model Selection

The selection of an appropriate animal model is paramount for generating meaningful preclinical data. The models detailed below were chosen for their strong pathological and immunological resemblance to human disease and the established role of the Akt pathway in their pathogenesis.

Glioblastoma (GBM): Orthotopic Xenograft Model

GBM is the most aggressive primary brain tumor, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in GBM, making it a prime target for therapeutic intervention.[2][7] Orthotopic patient-derived xenografts (PDX) or cell-line-derived xenografts in the brain of immunodeficient mice are considered the gold standard for preclinical GBM studies.[6][9] These models recapitulate key features of human GBM, including histologic complexity, brain invasion, and angiogenesis, providing a clinically relevant system to assess the efficacy of brain-penetrant compounds like BMT-A1.[9][10]

Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA) Model

Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction. The PI3K/Akt pathway is critically involved in the activation and proliferation of immune cells and the production of inflammatory cytokines that drive RA pathology.[4][11] The collagen-induced arthritis (CIA) model in mice is the most commonly studied autoimmune model for RA, sharing significant immunological and pathological features with the human disease.[5][12] Inducing arthritis via immunization with type II collagen allows for the evaluation of compounds that modulate immune responses and inflammation, making it an ideal platform to test the anti-inflammatory potential of BMT-A1.[13]

Part 2: Experimental Workflows & Signaling Pathways

Understanding the experimental process and the underlying molecular pathway is crucial for successful execution and interpretation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating BMT-A1 in both the GBM and CIA models, from model induction to endpoint analysis.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Disease Development & Grouping cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Efficacy Assessment Induction_GBM Orthotopic Implantation of GBM Cells Tumor_Confirm Tumor Establishment (Bioluminescence/MRI) Induction_GBM->Tumor_Confirm Induction_CIA Collagen Type II Immunization Arthritis_Onset Onset of Clinical Signs (Paw Swelling/Redness) Induction_CIA->Arthritis_Onset Grouping Randomization into Treatment Groups (Vehicle, BMT-A1, Positive Control) Tumor_Confirm->Grouping Arthritis_Onset->Grouping Treatment Systemic Administration of BMT-A1 Grouping->Treatment GBM_Endpoints Tumor Volume (MRI) Survival Analysis Biomarker Analysis (p-Akt) Treatment->GBM_Endpoints CIA_Endpoints Clinical Arthritis Score Paw Thickness Histopathology Cytokine Profiling Treatment->CIA_Endpoints

Caption: General experimental workflow for preclinical efficacy testing.

Targeted Signaling Pathway: PI3K/Akt/mTOR

BMT-A1 is designed to inhibit Akt, a central kinase in a pro-survival and pro-proliferative pathway. Understanding this pathway is key to interpreting the molecular effects of the compound.

G RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival Cell Proliferation Inhibition of Apoptosis Inflammation mTORC1->Downstream BMT BMT-A1 (Compound of Interest) BMT->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the target of BMT-A1.

Part 3: Detailed Protocols

Ethical Considerations: All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and relevant guidelines to ensure animal welfare.[14][15][16] Aseptic surgical techniques are mandatory for all survival surgeries.[17][18]

Protocol 1: Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic GBM tumor model in immunodeficient mice to evaluate the efficacy of BMT-A1.[6][9]

3.1. Materials

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD-scid gamma (NSG)).

  • Cells: Human GBM cell line (e.g., U87MG, U251) or patient-derived GBM cells, engineered to express a reporter like luciferase for in vivo imaging.

  • Reagents: Cell culture medium, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), Ketamine/Xylazine anesthetic cocktail, Betadine, 70% ethanol, sterile ophthalmic ointment.

  • Equipment: Stereotactic frame, micro-syringe (e.g., Hamilton syringe), isoflurane vaporizer, heating pad, surgical tools (scalpel, forceps, micro-drill), bioluminescence imaging system (e.g., IVIS).

3.2. Procedure: Stereotactic Intracranial Injection

  • Cell Preparation: On the day of surgery, harvest GBM cells during their logarithmic growth phase. Resuspend cells at a concentration of 1-2 x 10^5 cells in 5 µL of sterile HBSS.[19] Keep cells on ice until injection.

  • Animal Preparation: Anesthetize the mouse using Ketamine/Xylazine or isoflurane. Once fully anesthetized (confirmed by toe pinch), secure the mouse in the stereotactic frame.[20] Apply ophthalmic ointment to the eyes to prevent drying.[18]

  • Surgical Site Preparation: Shave the scalp and disinfect the area with alternating scrubs of Betadine and 70% ethanol (repeat 3 times).[18]

  • Craniotomy: Make a small sagittal incision on the scalp to expose the skull. Using predetermined coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to bregma), create a small burr hole through the skull using a micro-drill, being careful not to damage the underlying dura mater.

  • Cell Implantation: Slowly lower the needle of the Hamilton syringe to a depth of 3.0 mm from the brain surface. Inject the 5 µL cell suspension over 5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly retract it.

  • Closure: Seal the burr hole with bone wax and suture the scalp incision.

  • Post-Operative Care: Administer analgesics as per IACUC protocol.[16] Place the animal in a clean, warm cage for recovery and monitor daily for 5 days.[14]

3.3. Efficacy Evaluation

  • Tumor Growth Monitoring: Beginning 7-10 days post-implantation, monitor tumor growth weekly using bioluminescence imaging (for luciferase-expressing cells) or MRI for precise tumor volume measurements.[10]

  • Treatment Initiation: Once tumors are established (e.g., consistent bioluminescent signal or measurable volume on MRI), randomize mice into treatment groups (e.g., Vehicle control, BMT-A1 low dose, BMT-A1 high dose, positive control like temozolomide).

  • Drug Administration: Prepare BMT-A1 in a suitable vehicle. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, 5 days/week). Adhere to recommended administration volumes.[21][22]

  • Endpoint Analysis:

    • Primary Endpoints: The primary endpoints in GBM trials often include Overall Survival (OS) and Progression-Free Survival (PFS).[23][24] Monitor animals for signs of neurological deficit or >20% body weight loss, which are typical criteria for euthanasia and serve as a surrogate for survival.

    • Secondary Endpoints: Tumor growth inhibition (measured by imaging) is a key secondary endpoint.[25]

    • Pharmacodynamic Assessment: At the end of the study, collect brains for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess tumor morphology and key biomarkers like Ki-67 (proliferation) and phospho-Akt (target engagement).

Data Presentation: GBM Efficacy Study

Group N Dosing Schedule Median Survival (Days) Tumor Growth Inhibition (%) Change in p-Akt (IHC Score)
Vehicle 10 Daily, PO (Reference) (Reference)
BMT-A1 (X mg/kg) 10 Daily, PO
BMT-A1 (Y mg/kg) 10 Daily, PO

| Positive Control | 10 | Per Protocol | | | |

Protocol 2: Collagen-Induced Arthritis (CIA) Model

This protocol details the induction of arthritis in susceptible mouse strains to assess the anti-inflammatory and disease-modifying effects of BMT-A1.[12][26]

3.4. Materials

  • Animals: 8-10 week old male DBA/1 mice (a highly susceptible strain).[13]

  • Reagents: Bovine or Chicken Type II Collagen, Complete Freund’s Adjuvant (CFA), Incomplete Freund’s Adjuvant (IFA), 0.05 M Acetic Acid.

  • Equipment: Syringes, emulsifying needles, calipers.

3.5. Procedure: Arthritis Induction

  • Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[13]

  • Emulsion Preparation: Prepare an emulsion by mixing the collagen solution 1:1 with CFA (for primary immunization) or IFA (for booster immunization). The emulsion must be stable; a drop placed on water should not disperse.

  • Primary Immunization (Day 0): Anesthetize mice lightly. Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[26]

  • Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.[13][26]

3.6. Efficacy Evaluation

  • Disease Monitoring: Beginning around Day 21, monitor mice 3-4 times per week for the onset of arthritis (redness and swelling in the paws).

  • Clinical Scoring: Use a standardized clinical scoring system to quantify disease severity.[27] The score is typically based on the number of affected joints and the degree of swelling and erythema.[28][29]

    • 0: Normal, no evidence of erythema or swelling.

    • 1: Subtle erythema or swelling in one joint or digit.

    • 2: Mild erythema and swelling in two joints.

    • 3: Moderate erythema and swelling affecting more than two joints.

    • 4: Severe erythema and swelling of the entire paw and/or ankylosis. The maximum score per mouse is 16 (4 points per paw).[13]

  • Treatment Paradigms:

    • Prophylactic: Begin treatment on Day 0 or Day 18 and continue until the end of the study (e.g., Day 35-42).[28]

    • Therapeutic: Begin treatment once an animal reaches a predetermined clinical score (e.g., ≥1), and continue for 10-14 days.[28]

  • Drug Administration: Administer BMT-A1 or vehicle via the desired route (e.g., oral gavage).

  • Endpoint Analysis:

    • Primary Endpoints: Mean arthritis score over time, paw thickness measured with calipers.

    • Secondary Endpoints: Disease incidence (percentage of mice with arthritis).

    • Terminal Analysis: At the end of the study, collect paws/joints for histopathological analysis to score inflammation, pannus formation, cartilage damage, and bone resorption.[30] Collect blood for cytokine profiling (e.g., TNF-α, IL-6, IL-17).

Data Presentation: CIA Efficacy Study

Group N Treatment Paradigm Mean Arthritis Score (Day 35) Paw Thickness Change (mm) Histology Score (Inflammation)
Vehicle 10 Therapeutic
BMT-A1 (X mg/kg) 10 Therapeutic
BMT-A1 (Y mg/kg) 10 Therapeutic

| Positive Control | 10 | Therapeutic | | | |

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

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  • Morgensztern D, McLeod H. Multiple roles and therapeutic implications of Akt signaling in cancer. PubMed Central - NIH. Available from: [Link]

  • Rosloniec EF, et al. Protocol for the induction of arthritis in C57BL/6 mice. Nat Protoc. 2008;3(4):612-8. Available from: [Link]

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  • Nitulescu GM, et al. Role of Akt signaling in resistance to DNA-targeted therapy. PMC - PubMed Central. Available from: [Link]

  • The Ohio State University. Rodent Survival Surgery Guideline. Knowledge Base. Available from: [Link]

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  • Editverse. AKT Signaling: The Cancer Cell Survival Switch. Available from: [Link]

  • Placantonakis DG, et al. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Methods Mol Biol. 2018;1741:183-190. Available from: [Link]

  • The University of Iowa. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]

  • Kinose Y, et al. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. Available from: [Link]

  • Michigan State University. IG035: Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care & Use Committee. Available from: [Link]

  • University of Wisconsin-Milwaukee. IACUC Guidelines for Rodent Surgery. Available from: [Link]

  • West Virginia University. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]

  • Kinose Y, et al. Preclinical testing of PI3K/AKT/mTOR signaling inhibitors in a mouse model of ovarian endometrioid adenocarcinoma. Clin Cancer Res. 2011 Dec 1;17(23):7368-80. Available from: [Link]

  • Iacono G, et al. Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Journal of Neuroinflammation. 2019;16(1):164. Available from: [Link]

  • Inotiv. Collagen Induced Arthritis in Mice (Mouse CIA). Available from: [Link]

  • Bretaudeau C, et al. Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts. JoVE. 2018;(131):e56847. Available from: [Link]

  • Washington State University Institutional Animal Care and Use Committee. Guideline #10: Drug and Chemical Administration. 2023. Available from: [Link]

  • Miyoshi M, Liu S. Clinical Scoring of Disease Activity in Animal Models. Methods Mol Biol. 2018;1868:23-28. Available from: [Link]

  • Placantonakis DG, et al. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Springer Nature Experiments. 2018. Available from: [Link]

  • Kim H, et al. Orthotopic GBM Xenograft Models. Bio-protocol. 2018; 8(12): e2891. Available from: [Link]

  • D'Amico S, et al. Kinase AKT controls innate immune cell development and function. PMC - PubMed Central. Available from: [Link]

  • Vande Walle C, et al. A multiparameter approach to monitor disease activity in collagen-induced arthritis. PMC. Available from: [Link]

  • Gritsenko PG, et al. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy. JoVE. 2013;(76):e50354. Available from: [Link]

  • Iacono G, et al. Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Research Square. 2020. Available from: [Link]

  • Al-Azzawi M, et al. Akt/PI3K signalling and its potential targets for phytochemicals in RA. ResearchGate. 2023. Available from: [Link]

  • Zlobec I, et al. Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI. 2023;15(12):4277. Available from: [Link]

  • Kim KD, et al. Functional role of Akt in macrophage-mediated innate immunity. Semantic Scholar. 2010. Available from: [Link]

  • Liu Y, et al. Global research trends and hotspots of PI3K/Akt signaling pathway in the field of osteoarthritis: A bibliometric study. PubMed Central. 2023; 13: 1121855. Available from: [Link]

  • Jardin F, et al. Pre-clinical activity of targeting the PI3K/Akt/mTOR pathway in Burkitt lymphoma. PMC. 2018;13(9):11529. Available from: [Link]

  • Vande Walle C, et al. Clinical scoring of arthritis symptoms in CIA. ResearchGate. 2010. Available from: [Link]

  • Korotkova M, et al. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). MDPI. 2025;26(13):3989. Available from: [Link]

  • Okuda T, et al. Trends in Efficacy Endpoints in Phase II Glioblastoma Trials: A Regulatory Science Analysis (FY2020-FY2022). Cancers (Basel). 2024 Mar 1;16(5):989. Available from: [Link]

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  • Okuda T, et al. Trends in Efficacy Endpoints in Phase II Glioblastoma Trials: A Regulatory Science Analysis (FY2020–FY2022). MDPI. 2024;16(5):989. Available from: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine (BMPTA) in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the quantitative determination of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine (herein referred to as BMPTA), a novel investigational compound, in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is designed for high-throughput applications in regulated bioanalysis environments, providing the necessary sensitivity, selectivity, and accuracy for pharmacokinetic (PK) and toxicokinetic (TK) studies. All validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, were assessed and met the acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2][3]

Introduction: The Rationale for a Validated Bioanalytical Method

The development of novel therapeutic agents requires a thorough understanding of their behavior in vivo. The compound this compound (BMPTA) represents a class of molecules with significant therapeutic potential. To advance its preclinical and clinical development, it is imperative to establish how the compound is absorbed, distributed, metabolized, and excreted (ADME). This is achieved through pharmacokinetic (PK) studies, which rely on the accurate and precise measurement of the drug's concentration in biological matrices, most commonly plasma, over time.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[4][5] The selectivity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise differentiation of the analyte from endogenous matrix components and other metabolites, thereby minimizing interferences. The high sensitivity enables the quantification of analytes at the low concentrations (ng/mL or pg/mL) often encountered in biological samples.

This guide provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample receipt to final data analysis. It is intended for researchers, scientists, and drug development professionals tasked with generating high-quality bioanalytical data to support regulatory submissions. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles and ensure its successful implementation.

Overall Analytical Workflow

The quantification of BMPTA in plasma follows a systematic process designed to ensure data integrity and reproducibility. The workflow begins with efficient sample cleanup to remove interfering proteins, followed by chromatographic separation and highly selective mass spectrometric detection.

Analytical_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing Plasma Plasma Sample Receipt (100 µL) IS_Spike Spike with Internal Standard (IS) (10 µL) Plasma->IS_Spike PPT Protein Precipitation (ACN, 300 µL) IS_Spike->PPT Vortex Vortex & Incubate PPT->Vortex Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for BMPTA quantification in plasma.

Part I: Plasma Sample Preparation Protocol

Principle of Protein Precipitation

Plasma is a complex matrix containing high concentrations of proteins (e.g., albumin) that can interfere with LC-MS/MS analysis by causing ion suppression and clogging the analytical column.[6] Protein precipitation is a rapid and effective sample cleanup technique that utilizes a water-miscible organic solvent, such as acetonitrile (ACN), to denature and precipitate these proteins.[7][8] The analyte of interest, being soluble in the resulting supernatant, is effectively separated from the bulk of the proteinaceous material. This method was chosen for its simplicity, speed, and proven efficacy for small molecule extraction.[9][10]

Materials and Reagents
  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Analyte: BMPTA reference standard (>99% purity)

  • Internal Standard (IS): Stable isotope-labeled BMPTA (BMPTA-d4) or a structurally similar analog. The use of a stable isotope-labeled IS is highly recommended as it co-elutes with the analyte and corrects for variations in matrix effects and recovery most effectively.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Deionized Water, >18 MΩ·cm

  • Equipment:

    • Calibrated micropipettes and tips

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Refrigerated microcentrifuge

    • 96-well collection plates (optional, for high-throughput)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of BMPTA and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the BMPTA stock solution in 50:50 (v/v) Methanol:Water to create calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS (e.g., 100 ng/mL).

Detailed Protein Precipitation Workflow

PPT_Workflow start Start: Thaw Plasma Samples step1 Pipette 100 µL of plasma (Calibrator, QC, or Unknown) into a 1.5 mL tube. start->step1 step2 Add 10 µL of IS Working Solution (e.g., 100 ng/mL). step1->step2 step3 Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. step2->step3 step4 Vortex vigorously for 60 seconds to ensure complete protein denaturation. step3->step4 step5 Centrifuge at 14,000 x g for 10 min at 4°C to pellet precipitated proteins. step4->step5 step6 Carefully transfer 200 µL of the clear supernatant to an autosampler vial or 96-well plate. step5->step6 end Ready for LC-MS/MS Injection step6->end

Caption: Step-by-step protein precipitation protocol.

Protocol Steps:

  • Thaw plasma samples, calibration standards, and QC samples to room temperature and vortex briefly to ensure homogeneity.[9]

  • Into a labeled 1.5 mL microcentrifuge tube, pipette 100 µL of the appropriate plasma sample.

  • Add 10 µL of the IS working solution to every tube except for "double blank" samples (matrix without analyte or IS).

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of ACN to plasma is effective for precipitating the majority of proteins.[8][11]

  • Vortex each tube vigorously for at least 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will produce a tight pellet of precipitated protein at the bottom of the tube.

  • Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial or well in a 96-well plate for analysis. Avoid disturbing the protein pellet.

Part II: LC-MS/MS Instrumental Analysis

Principle of LC-MS/MS Detection

The prepared sample extract is injected into an HPLC system. The analyte (BMPTA) and the internal standard (IS) are separated from other remaining matrix components on a reversed-phase C18 column. Following elution, the compounds enter the mass spectrometer's ion source, where they are ionized, typically via Electrospray Ionization (ESI). The tandem quadrupole mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for both the analyte and the IS, providing exceptional specificity and sensitivity for quantification.[4][12]

Recommended Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Suggested Condition Rationale
HPLC System Agilent 1290 Infinity II or equivalent Provides robust and reproducible high-pressure gradient delivery.
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) C18 chemistry provides excellent retention for moderately nonpolar molecules like BMPTA. Small particle size enhances peak efficiency.
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous phase for reversed-phase chromatography. Formic acid aids in positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase. Formic acid maintains consistent pH and ionization.
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min A gradient ensures efficient elution of the analyte while cleaning the column of late-eluting components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Suggested Condition Rationale
MS System Agilent 6470 Triple Quadrupole or equivalent A modern triple quadrupole provides the sensitivity and speed required for regulated bioanalysis.
Ionization Mode Electrospray Ionization (ESI), Positive The thiazol-2-amine moiety is basic and will readily protonate to form a positive ion [M+H]+.
Gas Temp. 300 °C Optimized for efficient desolvation.
Gas Flow 10 L/min Optimized for efficient desolvation.
Nebulizer 45 psi Creates a fine aerosol for efficient ionization.
Sheath Gas Temp. 350 °C Assists in desolvation of the aerosol droplets.
Sheath Gas Flow 11 L/min Assists in desolvation of the aerosol droplets.
Capillary Voltage 3500 V Potential required to generate the electrospray.

| MRM Mode | See Table 3 | Provides the highest selectivity and sensitivity for quantification. |

MRM Transitions

The specific mass transitions must be determined by infusing a standard solution of BMPTA and the IS into the mass spectrometer and optimizing the precursor ion selection (Q1) and fragment ion selection (Q3) along with collision energy (CE). The values below are hypothetical based on the structure of BMPTA (C₁₀H₉BrN₂OS, Monoisotopic Mass: 283.96 Da).

Table 3: Hypothetical MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (V)
BMPTA (Quantifier) 284.0 [Fragment 1] 50 [Optimized Value]
BMPTA (Qualifier) 284.0 [Fragment 2] 50 [Optimized Value]

| BMPTA-d4 (IS) | 288.0 | [Corresponding Fragment 1] | 50 | [Optimized Value] |

Part III: Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to demonstrate its reliability for the intended application. The validation process is conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][2][3][13]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Analyze ≥6 blank plasma lots. Response in blank samples should be <20% of the LLOQ peak area for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended range. Analyze a blank, a zero standard, and ≥6 non-zero standards over ≥3 runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Analyze QC samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥5 replicates over ≥3 runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Defined by the lowest standard in the accuracy and precision runs. Analyte response must be ≥5 times the response of a blank. Accuracy within ±20% and Precision (CV) ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components. Compare analyte response in post-extraction spiked blank plasma vs. a pure solution at Low and High QC levels. The IS-normalized matrix factor should have a CV ≤15%.
Recovery To determine the efficiency of the extraction process. Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at Low, Mid, and High QC levels. Recovery should be consistent, precise, and reproducible. CV ≤15%.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples (Low and High) after exposure to specific conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations must be within ±15% of nominal values. |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. The method has been structured to meet the stringent requirements of regulatory bodies for bioanalytical method validation, making it suitable for supporting all phases of drug development.

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Application Notes and Protocols for the Derivatization of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal framework for designing potent and selective enzyme inhibitors. Notably, this scaffold is central to the mechanism of action of anticancer agents such as the kinase inhibitor Dasatinib.[4] The strategic derivatization of the 2-aminothiazole core allows for a systematic exploration of the chemical space surrounding the pharmacophore, enabling the fine-tuning of a compound's pharmacological profile. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to the optimization of lead compounds in drug discovery.[5][6]

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of a specific, highly versatile 2-aminothiazole building block: 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine . This molecule offers three primary points for diversification: the exocyclic 2-amino group, the bromine atom on the phenyl ring, and the methoxy group. By systematically modifying these positions, researchers can probe the structural requirements for optimal target engagement and develop novel therapeutic candidates.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step in any SAR campaign is the robust synthesis of the core scaffold. The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. In our case, we will utilize thiourea and the corresponding α-bromoketone, 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone .[10]

Protocol 1: Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

This protocol outlines the bromination of the commercially available 1-(3-bromo-4-methoxyphenyl)ethanone.

Materials:

  • 1-(3-Bromo-4-methoxyphenyl)ethanone

  • Bromine (Br₂) or a suitable brominating agent like Copper(II) bromide (CuBr₂)

  • Glacial Acetic Acid or Ethyl Acetate

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid or ethyl acetate in a round-bottom flask.

  • With stirring, add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. Alternatively, add CuBr₂ (1.5 eq) and reflux the mixture.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into an ice-water mixture.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with a saturated solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Hantzsch Synthesis of this compound

Materials:

  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (from Protocol 1)

  • Thiourea

  • Ethanol or another suitable alcohol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Collect the solid by filtration. To obtain the free base, neutralize the filtrate or the dissolved solid with a base such as aqueous sodium bicarbonate or ammonia until the pH is ~8-9.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from ethanol if necessary.

Hantzsch_Synthesis_Workflow start Start Materials: 1-(3-Bromo-4-methoxyphenyl)ethanone Thiourea bromination Protocol 1: α-Bromination start->bromination Brominating Agent hantzsch Protocol 2: Hantzsch Cyclization bromination->hantzsch α-Bromoketone product Target Scaffold: 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine hantzsch->product Thiourea

Caption: Workflow for the synthesis of the core scaffold.

Part 2: Derivatization Strategies for SAR Exploration

With the core scaffold in hand, the next phase involves systematic derivatization to explore the SAR. The three key handles for modification on this compound are the 2-amino group, the 3-bromo position on the phenyl ring, and the 4-methoxy group.

Strategy A: Modification of the 2-Amino Group

The exocyclic amino group is a prime target for derivatization, as it can act as a hydrogen bond donor and can be readily acylated, sulfonylated, or converted into ureas and thioureas.[4][12][13][14]

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq)

  • Dry pyridine or a non-nucleophilic base like triethylamine (Et₃N)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dry pyridine and DCM (1:1) or another suitable aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0-1.2 eq)

  • Sodium carbonate (Na₂CO₃) or pyridine

  • Dichloromethane (DCM) or a biphasic system (e.g., water/DCM)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq), the sulfonyl chloride (1.1 eq), and Na₂CO₃ (1.5 eq) in DCM.[15][16]

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Materials:

  • This compound

  • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.0-1.1 eq)

  • Dry aprotic solvent (e.g., THF, acetonitrile)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-8 hours, monitoring by TLC. A precipitate may form as the reaction progresses.

  • If a solid forms, collect it by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Strategy B: Suzuki-Miyaura Cross-Coupling at the Bromo Position

The bromine atom on the phenyl ring provides an excellent handle for introducing a wide variety of aryl and heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling.[17][18] This allows for the exploration of the steric and electronic requirements of the pocket that accommodates the phenyl ring in the target protein.

Materials:

  • This compound or its N-derivatized analog

  • Aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Schlenk flask or microwave vial, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-thiazole starting material (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring for 2-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivatization_Strategies cluster_amino Strategy A: Amino Group Derivatization cluster_bromo Strategy B: Suzuki Coupling core 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine acylation Acylation (Protocol 3) core->acylation R-COCl sulfonylation Sulfonylation (Protocol 4) core->sulfonylation R-SO₂Cl urea Urea/Thiourea Formation (Protocol 5) core->urea R-NCO/ R-NCS suzuki Suzuki-Miyaura Coupling (Protocol 6) core->suzuki Ar-B(OH)₂ Pd Catalyst

Caption: Overview of derivatization strategies.

Part 3: Data Interpretation and SAR Analysis

The synthesized derivatives should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm their structure and purity. Subsequently, the compounds should be evaluated in relevant biological assays to determine their activity against the target of interest.

Data Presentation for SAR Analysis

The biological data should be organized in a clear, tabular format to facilitate the identification of SAR trends.

Table 1: Hypothetical SAR Data for Derivatives of this compound

Compound IDR¹ (at 2-amino)R² (at 3-bromo)Target Kinase IC₅₀ (nM)
Scaffold -H-Br>10,000
A-1 -C(O)CH₃-Br5,200
A-2 -C(O)Ph-Br1,500
A-3 -SO₂Ph-Br850
A-4 -C(O)NHPh-Br450
B-1 -H-Ph2,100
B-2 -H-4-F-Ph980
B-3 -H-3-pyridyl750
AB-1 -C(O)NHPh-Ph120
AB-2 -C(O)NHPh-4-F-Ph55
AB-3 -C(O)NHPh-3-pyridyl30

Note: This data is hypothetical and for illustrative purposes only.

Interpreting the SAR Data
  • Derivatization of the 2-amino group is crucial for activity. The unsubstituted scaffold is inactive, while acylation, sulfonylation, and urea formation all confer some level of inhibitory activity. The phenylurea moiety (A-4) appears to be the most favorable substitution at this position among the examples shown.

  • Substitution at the 3-bromo position enhances potency. Replacing the bromine with various aryl and heteroaryl groups via Suzuki coupling leads to a significant increase in activity. This suggests that an additional hydrophobic or aromatic interaction is beneficial.

  • Combining optimal substitutions leads to synergistic effects. The most potent compounds (AB-1, AB-2, AB-3) are those that combine the preferred phenylurea at the 2-amino position with an aryl or heteroaryl group at the former bromo position. The introduction of a fluorine atom on the phenyl ring (AB-2) or a nitrogen atom in the ring (AB-3) further enhances potency, suggesting that electronic effects and/or specific hydrogen bonding interactions are at play.

These initial findings would guide the design of the next generation of analogs, for example, by exploring a wider range of substituents on the phenylurea ring and a more diverse set of aryl and heteroaryl groups for the Suzuki coupling reaction.

Conclusion

The this compound scaffold is a highly versatile starting point for the development of novel bioactive compounds. The detailed protocols provided herein for its synthesis and derivatization at the 2-amino and 3-bromo positions offer a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged core, researchers can identify key structural features required for potent and selective biological activity, ultimately leading to the discovery of new therapeutic agents.

References

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  • Wen, H., et al. (2005). Discovery and SAR of 2-Aminothiazole Inhibitors of Cyclin-Dependent Kinase 5/p25 as a Potential Treatment for Alzheimer's Disease. ResearchGate. [Link]

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crystallization techniques for 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Crystallization Strategies for Obtaining X-ray Quality Crystals of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative for Thiazole Derivatives

The compound this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry and materials science. Unambiguous determination of its three-dimensional structure through single-crystal X-ray diffraction is critical for understanding its structure-activity relationships (SAR), guiding further molecular design, and confirming synthetic outcomes. However, the path from a purified powder to a diffraction-quality single crystal is often non-linear and remains a significant bottleneck.[1]

This guide, grounded in the principles of physical organic chemistry and extensive field experience, provides a rational, systematic approach to the crystallization of this specific molecule. We will move beyond generic protocols to explain the causality behind experimental choices, enabling researchers to troubleshoot effectively and maximize their probability of success.

Part 1: Pre-Crystallization Fundamentals: Setting the Stage for Success

The formation of a well-ordered crystal lattice is a thermodynamically controlled process that is exquisitely sensitive to initial conditions. Rushing this stage is the most common cause of failure.

The Non-Negotiable Requirement: Purity

The presence of impurities, including residual solvents, unreacted starting materials, or byproducts, is the primary inhibitor of successful crystallization. Impurities disrupt the repeating molecular packing required for a single crystal, often leading to amorphous precipitation, "oiling out," or the formation of microcrystalline powder.[2][3]

Protocol: Final Purification

  • Assess Purity: Before attempting crystallization, confirm the purity of your compound to be >95%, ideally >98%, using orthogonal analytical methods (e.g., ¹H NMR, LC-MS).

  • Final Purification Step: Perform a final purification step immediately before setting up crystallization experiments. Flash column chromatography is often the most effective method.

  • Solvent Removal: After purification, meticulously remove all solvent under high vacuum. The presence of residual high-boiling solvents (like DMF or DMSO) can be particularly detrimental.

Molecular Characteristics of the Target Compound

A brief analysis of the target molecule informs our strategy:

  • Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the thiazole nitrogen, methoxy oxygen, and the amine itself are hydrogen bond acceptors. This suggests that solvents capable of participating in hydrogen bonding may be effective.

  • Aromatic System: The phenyl and thiazole rings can participate in π-π stacking interactions, a key force in crystal packing.[4]

  • Polarity: The combination of the polar amine and methoxy groups with the relatively nonpolar aromatic rings gives the molecule an intermediate polarity.

  • Heavy Atom: The bromine atom is advantageous for X-ray diffraction, aiding in the solution of the phase problem.

The Crystallization Environment

Crystals grow best when left undisturbed.[5][6]

  • Glassware: Use clean, scratch-free glass vials or tubes. Scratches and dust provide nucleation sites, leading to a shower of small crystals instead of a few large ones.[3][7]

  • Location: Place experiments in a vibration-free area (e.g., a dedicated shelf, not near a vacuum pump or centrifuge) with a stable temperature.

Part 2: Rational Solvent Selection

The core of crystallization is to create a supersaturated solution from which the solute slowly precipitates in an ordered fashion.[1] The choice of solvent is therefore the most critical experimental variable. A literature search reveals that a closely related compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, was successfully crystallized from ethanol using slow evaporation, making this an excellent starting point.[8]

Protocol: Solubility Profiling

  • Place ~2-5 mg of your purified compound into a series of small, clean vials.

  • Add a candidate solvent (see Table 1) dropwise (e.g., 50 µL at a time), vortexing between additions.

  • Record the approximate solubility at room temperature (e.g., insoluble, sparingly soluble, soluble, very soluble).

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial to the solvent's boiling point to assess solubility at elevated temperatures.

The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6][9] For multi-solvent systems, the ideal "good" solvent is one in which the compound is highly soluble, and the ideal "anti-solvent" is one in which it is insoluble.

Table 1: Candidate Solvents for Crystallization Screening

Solvent Boiling Point (°C)[9] Polarity Rationale & Potential Role
Ethanol 78 Polar Protic Primary Choice. Proven successful for a very similar analogue.[8] Good for H-bonding.
Methanol 65 Polar Protic Often successful for polar molecules containing H-bond donors/acceptors.[10]
Acetonitrile 82 Polar Aprotic Good for compounds with aromatic rings.[11] Can be a good primary or co-solvent.
Ethyl Acetate 77 Intermediate Common solvent for moderately polar compounds.
Dichloromethane 40 Intermediate Good "soluble" solvent for diffusion methods due to its volatility.
Tetrahydrofuran (THF) 66 Intermediate Often used in solvent mixtures (e.g., THF/Hexane) for salts and neutral compounds.[2]
Toluene 111 Nonpolar Can promote π-π stacking; high boiling point allows for slow cooling experiments.[2]
Hexane / Heptane 69 / 98 Nonpolar Anti-solvent. Used to reduce the polarity of a solution in diffusion/layering methods.

| Diethyl Ether | 35 | Nonpolar | Anti-solvent. Highly volatile, ideal for vapor diffusion.[2] |

Part 3: Core Crystallization Protocols

Based on the solubility screening, proceed with the most promising methods. It is highly recommended to run multiple small-scale experiments in parallel.[12]

Protocol 1: Slow Evaporation (Primary Method)

This is the simplest technique and should be the first attempted, especially with ethanol or methanol.[13][14]

  • Dissolve the compound (e.g., 10-20 mg) in the minimum amount of a chosen solvent (e.g., Ethanol) to achieve a near-saturated solution at room temperature. Gentle warming may be used to aid dissolution.[14]

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, narrow vial (e.g., a 1-dram vial or an NMR tube). This removes any particulate matter that could act as unwanted nucleation sites.[7]

  • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate; fewer holes for volatile solvents, more for less volatile ones.[13][14]

  • Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.[5]

Protocol 2: Vapor Diffusion (Most Versatile Method)

This is often the most successful technique for obtaining high-quality crystals from small amounts of material.[2][15][16] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

  • Inner Vial: Dissolve the compound (2-10 mg) in a small volume (100-500 µL) of a "good" solvent with a relatively low volatility (e.g., Dichloromethane, THF, Toluene). Place this solution in a small, open vial.

  • Outer Vial: Place the inner vial inside a larger vial or jar. Add a larger volume (1-3 mL) of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.

  • Seal: Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth at the interface.[1][3]

Table 2: Recommended Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (Inner Vial) "Anti-Solvent" (Outer Vial) Rationale
Dichloromethane Pentane or Diethyl Ether A common and effective combination for many organic compounds.
Tetrahydrofuran (THF) Hexane A successful mixture used for crystallizing organometallics and organic salts.[2]
Acetonitrile Diethyl Ether Good for moderately polar compounds.

| Toluene | Hexane or Pentane | The aromatic solvent can encourage favorable packing interactions. |

Protocol 3: Slow Cooling

This method is effective if the compound's solubility is significantly higher in a hot solvent than a cold one.[5][12]

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., Acetonitrile, Ethanol, Toluene) at or near its boiling point. Ensure all solid material has dissolved.

  • Filter the hot solution into a clean vial.

  • Cap the vial and place it into a large, insulated container (like a Dewar flask) filled with hot water at a similar temperature.

  • Allow the entire apparatus to cool slowly and undisturbed to room temperature over 12-24 hours.[14] Further cooling in a refrigerator can be attempted if no crystals form at room temperature.

Part 4: Visualization of Workflows

dot digraph "Crystallization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: General workflow for crystallization of this compound.

Part 5: Troubleshooting Common Crystallization Issues

Patience is key; an initial failed attempt provides valuable data.[6]

dot digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Decision-making flowchart for troubleshooting common crystallization outcomes.

Expert Insights on Troubleshooting:

  • Oiling Out: This occurs when the compound separates from the solution as a liquid instead of a solid.[7] This is common if the concentration is too high or the solvent interactions are too strong. Try reducing the initial concentration or using a solvent system where the compound is less soluble.[7]

  • Needles/Microcrystals: This indicates that nucleation (the start of crystal formation) is happening much faster than crystal growth. The goal is to have very few nucleation events followed by slow growth.[7] Slowing down the entire process—by reducing the evaporation rate, cooling more slowly, or using a poorer solvent—is the best strategy.

  • No Crystals: The solution is likely not yet supersaturated. You can try to increase the concentration by slowly evaporating more solvent or starting with more material. If that fails, the chosen solvent system may be inappropriate, and a different one should be tried. Scratching the inside of the vial with a metal spatula can sometimes induce nucleation.[3]

Conclusion

Crystallization remains as much an art as a science, requiring systematic experimentation and patience. For this compound, the recommended starting point is slow evaporation from ethanol , based on success with a closely related analogue.[8] If this fails, a broader screen using vapor diffusion and slow cooling techniques with the solvents outlined in this guide should be employed. By carefully controlling purity, selecting solvents rationally, and troubleshooting methodically, researchers can significantly increase the likelihood of obtaining single crystals suitable for the powerful technique of X-ray crystallography.

References

  • Slow Evaporation Method. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Dunning, T., et al. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • Crystallography Crystallization Guide. (n.d.). Northwestern University - IMSERC. Retrieved from [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1832-1851. Retrieved from [Link]

  • Guide for crystallization. (n.d.). EPFL. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Canterbury. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Staples, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1433–1440. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Sino Biological. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved from [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania X-Ray Crystallography Facility. Retrieved from [Link]

  • Tiekink, E. R., & Das, I. (2012). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta Crystallographica Section E, Structure Reports Online, 68(Pt 11), o3163. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][12][13]thiazepin-4(5 H )-one. Crystals, 10(3), 193. Retrieved from [Link]

  • Szałek, E., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3169. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4504. Retrieved from [Link]

  • Kinzhybalo, V. V., et al. (2018). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N,N-bis-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl} derivatives of benzenesulfonamide. Acta Crystallographica Section E, Crystallographic Communications, 74(Pt 10), 1474–1481. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2020). (Z)-2-thioxo-3N-(2-methoxyphenyl) −5[4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. Journal of Molecular Structure, 1202, 127265. Retrieved from [Link]

  • 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Seredyuk, M., et al. (2022). Crystal structure of bis{2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine}iron(II) bis(tetrafluoridoborate) acetonitrile disolvate. Acta Crystallographica Section E, Crystallographic Communications, 78(Pt 5), 496–500. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6046. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this specific Hantzsch thiazole synthesis, offering troubleshooting advice and in-depth explanations to help you maximize your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This robust reaction involves the condensation of an α-haloketone with a thioamide.[2] In this specific case, the reactants are 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one and thiourea.

The mechanism proceeds in three key stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[3]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline intermediate.[4]

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[3][4]

// Reactants Haloketone [label="2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="S-Alkylation Product\n(Thiouronium Salt)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Hydroxythiazoline)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Product Product [label="4-(3-Bromo-4-methoxyphenyl)\n-1,3-thiazol-2-amine", shape=Mdiamond, fillcolor="#CEEAD6", fontcolor="#202124"];

// Arrows and Labels Haloketone -> Intermediate1 [label=" S\nAttack", color="#4285F4"]; Thiourea -> Intermediate1 [color="#4285F4"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\n N Attack", color="#EA4335"]; Intermediate2 -> Product [label=" -H₂O\n(Dehydration)", color="#34A853"]; } endom

Mechanism of the Hantzsch thiazole synthesis.
Q2: Why is this particular 2-aminothiazole scaffold important in drug development?

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[5][6][7] Its ability to act as a hydrogen bond donor and acceptor, coupled with the overall planarity of the ring system, allows for effective interaction with various biological targets.[8] Specifically, substituted 4-aryl-1,3-thiazol-2-amines have been investigated as inhibitors for enzymes like 5-lipoxygenase and tubulin, which are critical targets in inflammation and oncology, respectively.[9][10]

Troubleshooting Guide: Improving Reaction Yield & Purity

This section addresses common experimental issues in a problem-and-solution format.

Problem 1: My reaction yield is consistently low (<50%).

Low yield is the most frequent challenge. Let's break down the potential causes and solutions.

Q: What is the most likely cause of low yield?

A: The issue often traces back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality & Stoichiometry: The α-bromoketone starting material, 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one, can degrade upon storage. It is a lachrymator and is sensitive to moisture and light. Before starting, always verify its purity via TLC or ¹H NMR.

    The stoichiometry between the α-bromoketone and thiourea is critical. While a 1:1 molar ratio is theoretically required, using a slight to moderate excess of thiourea is highly recommended.

    Why the excess thiourea?

    • Le Chatelier's Principle: It drives the initial SN2 reaction forward.

    • Minimizing Side Reactions: It reduces the likelihood of the α-bromoketone self-condensing.

    ParameterRecommendationRationale
    α-Bromoketone Purity >95% (Verify by NMR/TLC)Impurities can inhibit the reaction or lead to side products.
    Thiourea Molar Ratio 1.2 to 1.5 equivalentsDrives equilibrium, minimizes self-condensation.[4]
    Thiourea Quality >98%, dryMoisture can hydrolyze the α-bromoketone.
  • Reaction Conditions: Solvent and Temperature The choice of solvent and reaction temperature are interdependent. Alcohols like ethanol or methanol are standard solvents as they effectively dissolve the reactants and facilitate the reaction.[4][11]

    Q: Should I run the reaction at room temperature or with heating? A: Heating is almost always necessary to achieve a reasonable reaction rate and high conversion. Refluxing in ethanol (approx. 78°C) is a common and effective condition.[11] Insufficient heat can cause the reaction to stall, leaving significant amounts of starting material.

    SolventTypical TemperatureComments
    Ethanol Reflux (~78°C)Excellent choice, good solubility for reactants.[11]
    Methanol Reflux (~65°C)Good alternative, slightly lower boiling point.[4]
    Dimethyl Sulfoxide (DMSO) Room Temperature to 80°CCan facilitate reaction at lower temps but makes workup harder.[12]
  • Inefficient Workup and Isolation The product, this compound, is a free base. The reaction generates hydrobromic acid (HBr), which protonates the product, forming a water-soluble salt. To isolate the product, you must neutralize this acid.

    The Critical Neutralization Step: After the reaction is complete, the mixture is typically cooled and then poured into a basic aqueous solution, such as 5% sodium carbonate[4] or a sodium bicarbonate solution.[13] This deprotonates the aminothiazole salt, causing the neutral, water-insoluble product to precipitate.[4]

    Common Mistake: Insufficient base will lead to incomplete precipitation, leaving a significant portion of your product dissolved in the aqueous layer. Always check the pH of the aqueous solution after precipitation to ensure it is basic (pH 8-9).

Problem 2: My final product is impure, even after precipitation.

Q: My TLC/NMR shows multiple spots/peaks. What are the likely impurities?

A: Impurities typically consist of unreacted starting materials or side products.

  • Unreacted Starting Materials:

    • Thiourea: Generally soluble in the aqueous basic solution during workup and easily removed by filtration and washing the solid product.

    • α-Bromoketone: More problematic. If the reaction did not go to completion, it will precipitate along with your product.

  • Side Products:

    • Self-condensation of α-bromoketone: Can occur under basic conditions or high heat.

    • Formation of 2-imino-2,3-dihydrothiazole isomer: Under strongly acidic conditions, the reaction can sometimes yield a mixture of the 2-amino (exocyclic double bond) and 2-imino (endocyclic double bond) tautomers.[14] The standard workup with a mild base favors the desired 2-amino form.

Q: How can I purify the crude product?

A: Recrystallization is the most effective and scalable method for purifying 2-aminothiazole derivatives.

Optimized Recrystallization Protocol:

  • Solvent Screening: Ethanol is an excellent first choice for recrystallization of this class of compounds.[15] Other potential solvents include isopropanol or acetonitrile. The ideal solvent should dissolve the product when hot but not when cold.

  • Procedure: a. Dissolve the crude solid in a minimum amount of hot (near-boiling) ethanol. b. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. d. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize recovery. e. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

If recrystallization fails to remove a persistent impurity, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is a reliable alternative.[5]

// Nodes Start [label="Low Yield or\nImpure Product", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Check_Reagents [label="1. Check Reagent Purity\n(TLC, NMR)", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Conditions [label="2. Verify Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Workup [label="3. Review Workup Procedure\n(pH > 8?)", fillcolor="#E8F0FE", fontcolor="#202124"]; Purify [label="4. Purify Crude Product", fillcolor="#E8F0FE", fontcolor="#202124"]; Recrystallize [label="Recrystallize\n(Ethanol)", fillcolor="#FEF7E0", fontcolor="#202124"]; Column [label="Column Chromatography\n(Hex/EtOAc)", fillcolor="#FEF7E0", fontcolor="#202124"]; Success [label="Pure Product,\nImproved Yield", shape=Mdiamond, fillcolor="#CEEAD6", fontcolor="#202124"];

// Edges Start -> Check_Reagents; Check_Reagents -> Check_Conditions [label="Reagents OK"]; Check_Conditions -> Check_Workup [label="Conditions OK"]; Check_Workup -> Purify [label="Workup OK"]; Purify -> Recrystallize [label="Primary Method"]; Purify -> Column [label="If Recryst. Fails"]; Recrystallize -> Success; Column -> Success; } endom

A logical approach to troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.3 eq)

  • Ethanol (anhydrous)

  • 5% (w/v) Aqueous Sodium Carbonate (Na₂CO₃) Solution

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.3 eq).

  • Add anhydrous ethanol (approx. 5-10 mL per gram of the α-bromoketone).

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate/50% hexane.[4] The reaction is typically complete within 1-3 hours.

  • Once the starting ketone is consumed, remove the heat source and allow the mixture to cool to room temperature.

  • In a separate beaker, prepare the 5% Na₂CO₃ solution. Pour the cooled reaction mixture slowly into the stirred Na₂CO₃ solution.

  • A pale yellow or off-white precipitate should form immediately. Continue stirring for 30 minutes to ensure complete precipitation.

  • Verify that the pH of the slurry is basic (pH 8-9). If not, add more Na₂CO₃ solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts and excess thiourea.

  • Allow the solid to air-dry on the funnel, then transfer to a watch glass to dry completely. This crude product can then be purified by recrystallization as described previously.

// Nodes Reactants [label="1. Combine Reactants\n(α-Bromoketone + Thiourea in EtOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="2. Heat to Reflux\n(78°C, 1-3h)", fillcolor="#FEF7E0", fontcolor="#202124"]; Monitor [label="Monitor by TLC", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Cool [label="3. Cool to Room Temp.", fillcolor="#E8F0FE", fontcolor="#202124"]; Precipitate [label="4. Precipitate in Na₂CO₃ (aq)\npH > 8", fillcolor="#E8F0FE", fontcolor="#202124"]; Filter [label="5. Filter & Wash\n(with H₂O)", fillcolor="#E8F0FE", fontcolor="#202124"]; Dry [label="6. Dry Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purify\n(Recrystallization from EtOH)", fillcolor="#CEEAD6", fontcolor="#202124"]; Final [label="Final Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Heat; Heat -> Monitor [style=dashed]; Monitor -> Heat; Heat -> Cool [label="Reaction Complete"]; Cool -> Precipitate; Precipitate -> Filter; Filter -> Dry; Dry -> Purify; Purify -> Final; } endom

A step-by-step visualization of the synthesis process.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis . Available from: [Link]

  • Bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis . Available from: [Link]

  • YouTube. synthesis of thiazoles . Available from: [Link]

  • CUTM Courseware. Thiazole . Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis . Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives . Available from: [Link]

  • NIH PMC. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine . Available from: [Link]

  • PubMed. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors . Available from: [Link]

  • Preprints.org. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst . Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Available from: [Link]

  • Science.gov. electron-withdrawing thiazole derivatives: Topics by Science.gov . Available from: [Link]

  • Figshare, University of Sussex. New methods for the rapid synthesis of thiazoles . Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis . Available from: [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound . Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Available from: [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions . Available from: [Link]

  • ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles . Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis . Available from: [Link]

  • NIH PMC. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity . Available from: [Link]

  • NIH PMC. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides . Available from: [Link]

  • NIH PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile . Available from: [Link]

  • NIH PMC. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents . Available from: [Link]

  • Scite.ai. Mini Review on The Synthesis and Biological Impact of Thiazoles . Available from: [Link]

  • Bentham Science. Recent Development in the Synthesis of Thiazoles . Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles . Available from: [Link]

  • PubMed. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors . Available from: [Link]

  • NIH PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . Available from: [Link]

  • NIH. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) . Available from: [Link]

  • Journal of Applied Science and Engineering. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Available from: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem . Available from: [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol . Available from: [Link]

  • PubChem. 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine . Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Available from: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . Available from: [Link]

  • Google Patents. 2-aminothiazole derivative, preparation method, and use.
  • ACS Publications. THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS . Available from: [Link]

Sources

Technical Support Center: Navigating the Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Brominated heterocycles are invaluable synthetic intermediates, yet their purification can be fraught with difficulties ranging from instability on common stationary phases to the tenacious presence of reaction-related impurities.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, validated purification protocols.

Table of Contents

  • Frequently Asked Questions (FAQs): First-Line Troubleshooting

    • My brominated compound appears to be decomposing on my silica gel column. What's happening and how can I prevent it?

    • I'm struggling to separate my brominated heterocycle from unreacted starting material and/or debrominated byproducts. What strategies can I employ?

    • My purified compound is discolored. What are the likely impurities and how can I remove them?

    • I'm observing low yields after purification. Where might my compound be going?

  • Advanced Purification Strategies & Troubleshooting

    • Dealing with Highly Polar or Basic Brominated Heterocycles

    • Removal of Residual Palladium Catalyst from Cross-Coupling Reactions

    • Purification of Chiral Brominated Heterocyples

  • Experimental Protocols

    • Protocol 1: Assessing Compound Stability on Silica Gel using 2D TLC

    • Protocol 2: Deactivating Silica Gel for Column Chromatography

    • Protocol 3: General Recrystallization Strategy for Brominated Heterocycles

  • References

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q1: My brominated compound appears to be decomposing on my silica gel column. What's happening and how can I prevent it?

A1: This is a very common issue. The inherent acidity of standard silica gel can promote the degradation of sensitive molecules, including some brominated heterocycles.[1] This can manifest as streaking on a TLC plate, the appearance of new, unexpected spots, or a low recovery of the desired compound from the column. The acidic surface of the silica can catalyze hydrolysis or other acid-sensitive reactions.

Troubleshooting Steps:

  • Assess Stability: Before committing to a large-scale column, it is crucial to determine if your compound is stable on silica gel. This can be efficiently checked using a two-dimensional TLC (2D TLC).[1][2] If the compound streaks or a new spot appears after turning the plate 90 degrees and eluting in the same solvent system, degradation is likely occurring.

  • Neutralize the Silica Gel: To mitigate the effects of silica's acidity, you can use a deactivated stationary phase. This is often achieved by washing the silica gel with a solvent containing a small percentage of a non-nucleophilic base, such as triethylamine, before packing the column.[1]

  • Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, you may need to switch to a different stationary phase altogether. Alumina (basic or neutral) or other modified silica gels can be excellent alternatives.[3]

Q2: I'm struggling to separate my brominated heterocycle from unreacted starting material and/or debrominated byproducts. What strategies can I employ?

A2: Co-elution of closely related compounds is a frequent challenge, particularly when the polarity difference between your product and the impurity is minimal. This is often the case with starting materials and debrominated side products, which can be formed during certain reactions like Suzuki-Miyaura couplings.[4][5]

Troubleshooting Steps:

  • Optimize Your Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly up the column.[1] Experiment with different solvent systems of varying polarities using TLC to maximize the separation between your desired product and the impurities. Aim for an Rf value of approximately 0.3-0.4 for your target compound to achieve good separation.[1] Using a shallower solvent gradient during elution can also significantly improve resolution.[1]

  • Adjust Column Parameters: A longer and narrower column generally provides better separation than a short and wide one.[1][5] Also, ensure you are not overloading the column, as this is a common cause of poor separation.

  • Employ Orthogonal Purification Techniques: If chromatography is not providing adequate separation, consider a different purification method. Recrystallization is an excellent technique for separating compounds with different solubilities.[6][7][8] The choice of solvent is critical for successful recrystallization.[9][10]

Q3: My purified compound is discolored. What are the likely impurities and how can I remove them?

A3: A yellow or brown tint in your purified brominated compound often indicates the presence of trace amounts of elemental bromine or other colored impurities.[11][12]

Troubleshooting Steps:

  • Pre-Column Wash: Before attempting chromatographic purification, you can wash a solution of your crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[1][12] This will quench any residual bromine. Follow this with a water wash to remove any remaining salts.

  • Activated Carbon Treatment: In some cases, treatment with activated carbon can be effective at removing colored impurities. However, be aware that this can sometimes lead to a loss of the desired product due to adsorption.

  • Recrystallization: This technique is often very effective at excluding colored impurities from the crystal lattice, resulting in a significantly purer, colorless product.[6][13]

Q4: I'm observing low yields after purification. Where might my compound be going?

A4: Low recovery can be attributed to several factors, ranging from compound instability to procedural losses.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. If you suspect this is happening, you may need to try a different stationary phase or add a modifier to your eluent.

  • Assess Stability: As mentioned in Q1, your compound may be degrading during the purification process.[1][14] A 2D TLC is a quick way to diagnose this issue.

  • Evaluate Work-up Procedures: Product can be lost during aqueous washes, especially if emulsions form. The addition of brine (a saturated aqueous solution of NaCl) can help to break up emulsions and improve phase separation.[12]

  • Consider Volatility: If your compound is somewhat volatile, you may be losing it during solvent removal under reduced pressure. Use a lower temperature on your rotary evaporator and be mindful of the vacuum applied.

Advanced Purification Strategies & Troubleshooting

Dealing with Highly Polar or Basic Brominated Heterocycles

The purification of polar and basic brominated heterocycles on standard silica gel can be particularly challenging, often resulting in significant streaking and poor separation.[3] This is due to strong interactions between the basic functionalities of the compound and the acidic silanol groups on the silica surface.

Strategies:

  • Modified Eluents: Adding a small amount of a base like triethylamine or ammonia to your eluent system can help to saturate the acidic sites on the silica, leading to improved peak shape and better separation.[3][5]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[3]

    • Amino-propyl functionalized silica: This is a specialty stationary phase that is particularly well-suited for the purification of basic compounds.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) can be a powerful alternative to normal-phase chromatography.[15]

Removal of Residual Palladium Catalyst from Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to functionalize brominated heterocycles.[16] However, removing the residual palladium catalyst to meet the stringent requirements for pharmaceutical applications (often in the low ppm range) can be a significant challenge.[17]

Strategies:

  • Metal Scavengers: These are functionalized materials, often silica-based or polymeric, that selectively bind to and remove metal impurities from solution.[18][19][20][21] A variety of scavengers with different functional groups are commercially available, allowing you to choose one that is best suited for your specific application.[18][19]

  • Activated Carbon: While less selective than metal scavengers, treatment with activated carbon can also be effective at reducing palladium levels.

  • Recrystallization: In some cases, recrystallization can effectively remove metal impurities.

Table 1: Common Metal Scavengers for Palladium Removal

Scavenger TypeFunctional GroupTypical Application
Si-ThiolThiolGeneral purpose Pd scavenger.[18]
Si-ThioureaThioureaVersatile scavenger for various forms of palladium.[19]
Si-TMTDimercaptotriazineEffective for ruthenium and hindered palladium complexes.[19]
Si-TrisamineTris(2-aminoethyl)amineScavenger for a range of transition metals.[18]
Purification of Chiral Brominated Heterocycles

The purification of chiral brominated heterocycles to obtain single enantiomers often requires specialized techniques.

Strategies:

  • Chiral Chromatography: This is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Diastereomeric Recrystallization: If your chiral compound contains an acidic or basic handle, you can react it with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomer.

Experimental Protocols

Protocol 1: Assessing Compound Stability on Silica Gel using 2D TLC

This protocol allows for a rapid assessment of the stability of your compound on a standard silica stationary phase.

Methodology:

  • Spot a dilute solution of your crude or purified compound in one corner of a square TLC plate, about 1 cm from the edges.

  • Develop the TLC plate in a suitable solvent system.

  • Remove the plate from the developing chamber and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the TLC plate again in the same solvent system.

  • Visualize the plate. If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it is an indication that your compound is degrading on the silica gel.[1]

Diagram 1: 2D TLC Workflow Caption: Workflow for assessing compound stability using 2D TLC.

G A Spot Compound in Corner of TLC Plate B Develop Plate in Eluent A->B C Dry Plate Thoroughly B->C D Rotate Plate 90 Degrees C->D E Develop Plate Again in Same Eluent D->E F Visualize Plate E->F G Single Spot on Diagonal? F->G H Compound is Stable G->H Yes I Compound is Degrading G->I No

Protocol 2: Deactivating Silica Gel for Column Chromatography

This protocol describes a common method for neutralizing the acidity of silica gel to prevent the degradation of sensitive compounds.

Methodology:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1-2% triethylamine (or another suitable non-nucleophilic base) to the slurry.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry as you normally would.

  • Equilibrate the column with your starting eluent system, which should also contain a small percentage of the same base used for deactivation.

  • Load your sample and proceed with the chromatography.

G A Prepare Silica Slurry in Non-Polar Solvent B Add 1-2% Triethylamine A->B C Stir Slurry for 15-20 min B->C D Pack Column with Treated Silica C->D E Equilibrate Column with Base-Containing Eluent D->E F Load Sample and Elute E->F

References

  • Technical Support Center: Purification of Bromoacetylated Compounds by Column Chrom
  • Metal scavengers for organic purific
  • Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
  • undergraduate bromination lab troubleshooting : r/chemhelp - Reddit. [Link]

  • purification of liquid bromine contaminated with organic impurities - Benchchem.
  • Suzuki purification problem : r/OrganicChemistry - Reddit. [Link]

  • Recrystallization. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • challenges in the purification of 1-Bromoundecane products - Benchchem.
  • Metal Scavenger Guide - Sopachem. [Link]

  • Bromination part VIII - recrystallization continued - YouTube. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Carrying out a recrystallisation - YouTube. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

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Technical Support Center: Stability and Degradation of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but often sensitive heterocyclic scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] However, its inherent chemical properties can present significant stability challenges.

This resource provides in-depth, field-proven insights into the common stability and degradation issues encountered during the handling, storage, and analysis of these compounds. Here, you will find not just protocols, but the causal logic behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the stability of the 2-aminothiazole ring system.

Q1: Why is the 2-aminothiazole ring system susceptible to degradation?

The susceptibility of the 2-aminothiazole ring stems from its electronic structure. The five-membered ring contains two heteroatoms (nitrogen and sulfur) and an exocyclic amino group, creating a molecule with varying electron densities and multiple reactive sites. The endocyclic nitrogen atom can be protonated, which can activate the ring towards nucleophilic attack and subsequent hydrolysis.[2] Furthermore, the thiazole ring itself can undergo cleavage, particularly at the C-S bonds, when exposed to energy sources like UV light.[6][7]

Q2: What are the primary mechanisms of 2-aminothiazole degradation?

Researchers typically encounter three main degradation pathways:

  • Hydrolysis: This is one of the most common degradation routes, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis can lead to the opening of the thiazole ring. Minimizing the potential for acid-catalyzed hydrolysis is a key consideration in developing stable formulations.[1]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. The presence of oxidizing agents, often exacerbated by exposure to air and light, can lead to the formation of sulfoxides or other oxygenated degradants.[8]

  • Photodegradation: Many thiazole-containing compounds are sensitive to light, particularly UV radiation.[9] Photo-irradiation can induce complex reactions, including ring cleavage, decarboxylation (if a carboxylic acid group is present), and rearrangement to form various photoproducts.[6][10] Studies have shown that upon UV irradiation, the thiazole ring can fragment by breaking one of the C-S bonds.[6]

Q3: What are the best practices for storing 2-aminothiazole compounds to ensure long-term stability?

Proper storage is critical to prevent degradation and ensure the reproducibility of your results. A case study on an antimalarial 2-aminothiazole revealed significant decomposition in DMSO at room temperature, while decomposition was minimal at -20°C over two months.[8]

Storage ConditionRecommendationRationale
Temperature -20°C or below (Cryogenic for long-term) Slows down kinetic processes of all degradation pathways (hydrolysis, oxidation).[8][11]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by displacing oxygen.[11]
Light Amber Vials or Opaque Containers Protects from UV and visible light to prevent photodegradation.[12][13]
Moisture Desiccated Environment Minimizes water availability for hydrolytic degradation.
Solvent (for stock solutions) Use Aprotic, High-Purity Solvents (e.g., Anhydrous DMSO, DMF) Avoids reactive protic solvents. However, be aware that even DMSO can cause degradation over time at room temperature.[8] Freshly prepared solutions are always preferred.

Q4: How can I predict the potential stability of a novel 2-aminothiazole derivative?

Predicting stability involves considering the electronic effects of substituents on the thiazole ring. Electron-withdrawing groups can sometimes influence the susceptibility of the ring to nucleophilic attack, while bulky substituents may offer steric protection. The most reliable method for assessing stability is an empirical approach using a forced degradation study , which is a regulatory requirement in pharmaceutical development.[12][14] These studies intentionally stress the compound under harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and products.[13][14]

Section 2: Troubleshooting Experimental Issues

This section provides systematic guides for resolving common problems encountered during experiments.

Scenario 1: Unexpected Impurities in Analytical Chromatography (HPLC, LC-MS)

Problem: You observe unknown peaks in your chromatogram when analyzing a 2-aminothiazole compound, compromising purity assessment and quantification.

Causality: Unexpected peaks can arise from multiple sources: the compound itself degrading, interactions with the analytical system, or contaminated reagents. The goal is to systematically isolate the variable causing the issue.

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of unexpected peaks.

G start Unexpected Peak(s) Observed in HPLC/LC-MS check_blank 1. Inject Blank Solvent (Mobile Phase) start->check_blank system_issue Source: System Contamination (Ghost Peaks) check_blank->system_issue Peak(s) Present check_fresh 2. Prepare & Inject Fresh Sample Immediately check_blank->check_fresh No Peaks clean_system Action: Flush System, Prepare Fresh Mobile Phase system_issue->clean_system clean_system->start Re-analyze sample_prep_issue Source: Degradation During Sample Prep/Storage check_fresh->sample_prep_issue Peak(s) Persist (but may be smaller) end_node Problem Resolved check_fresh->end_node Peak(s) Disappear optimize_prep Action: Use Cold Diluent, Minimize Light Exposure, Analyze Immediately sample_prep_issue->optimize_prep check_method 3. Modify Method (e.g., Change pH, Gradient) sample_prep_issue->check_method If issue persists optimize_prep->start Re-analyze method_issue Source: On-Column Degradation or Co-elution check_method->method_issue Peak Profile Changes optimize_method Action: Adjust Mobile Phase pH, Use Shorter Gradient, Change Column Chemistry method_issue->optimize_method optimize_method->start Re-analyze

Caption: Troubleshooting workflow for HPLC impurities.

Scenario 2: Low Yield or Product Degradation During Synthesis/Work-up

Problem: A synthetic reaction involving a 2-aminothiazole scaffold (e.g., Hantzsch synthesis or subsequent modification) results in a low yield of the desired product and the formation of numerous byproducts.[5][15]

Causality: 2-aminothiazoles can degrade under the very conditions used to synthesize them or modify them. Key stress factors during synthesis include temperature, pH (from acidic or basic reagents/catalysts), and exposure to air (oxidation).

Key Factors & Mitigation Strategies:

  • Temperature Control:

    • Issue: Many condensation reactions are run at elevated temperatures, which can accelerate the degradation of the product.

    • Mitigation: Run reactions at the lowest effective temperature. Monitor reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating once the reaction is complete.

  • pH Management:

    • Issue: Strongly acidic or basic conditions used during the reaction or aqueous work-up can cause hydrolysis. For example, neutralizing a reaction mixture can create a pH environment that is detrimental to the product's stability.[16]

    • Mitigation: Use milder reagents where possible. When performing an aqueous work-up, use buffered solutions or perform the extraction quickly at low temperatures (e.g., with an ice bath) to minimize the compound's contact time with adverse pH conditions.

  • Atmosphere Control:

    • Issue: Some intermediates or the final product may be sensitive to atmospheric oxygen, especially if trace metals are present to catalyze oxidation.

    • Mitigation: Run the reaction under an inert atmosphere of nitrogen or argon.[11] Degas solvents before use to remove dissolved oxygen.

  • Photocatalysis Awareness:

    • Issue: Some modern synthetic methods use visible-light photocatalysis.[17] While powerful, this inherently exposes the compound to light, which can be a degradation pathway.

    • Mitigation: Follow the prescribed reaction times carefully. Protect the reaction from ambient lab light if it is not part of the catalytic cycle. Ensure the work-up is performed under subdued lighting.

Section 3: Key Experimental Protocol

Protocol 1: Standardized Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of a 2-aminothiazole compound, as recommended by ICH guidelines.[12][13] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[14]

Objective: To identify the degradation pathways and primary degradants of a 2-aminothiazole compound under various stress conditions.

Materials:

  • 2-aminothiazole compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chambers (for thermal and photostability)

  • Validated stability-indicating HPLC-UV/MS method[18][19][20]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately. This is your t=0 unstressed control.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M HCl.

    • Keep at 60°C. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M NaOH.

    • Keep at room temperature. Withdraw aliquots at set time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at set time points.

    • Analyze directly.

  • Thermal Degradation:

    • Store the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

    • Store a solution of the compound at 60°C.

    • Sample at set time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Sample at the end of the exposure period.

  • Data Analysis and Interpretation:

    • Analyze all samples using the stability-indicating HPLC method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the control.

    • Use a mass spectrometer to obtain mass information on the new peaks to propose structures for the degradants.

    • Summarize the results in a table.

Data Summary Table (Example):

Stress ConditionDuration/Temp% DegradationNo. of DegradantsMajor Degradant (m/z)
0.1 M HCl8 hours @ 60°C15.2%2215.3
0.1 M NaOH4 hours @ RT8.5%1198.2
3% H₂O₂24 hours @ RT18.9%3184.2 (M+16), 200.2 (M+32)
Thermal (Solid)48 hours @ 80°C<1%0N/A
Photolytic1.2M lux-hr25.1%4240.1, 150.0

Section 4: Visualizing Degradation

Understanding the chemical transformations that occur during degradation is key to preventing them. The diagram below illustrates a plausible hydrolytic degradation pathway for a generic 2-aminothiazole, leading to ring opening.

Caption: Plausible acid-catalyzed hydrolytic pathway.

References

  • Nowak, M. J., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Physical Chemistry Chemical Physics. [Link]

  • Corvini, P. F.-X., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. [Link]

  • Gomes, F., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kauffmann, S., et al. (1983). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]

  • Sippel, C., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sonawane, S. S., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Jansa, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Kaplan, N., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin. [Link]

  • Wan, J.-P., et al. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]

  • ResearchGate. (2021). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

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Technical Support Center: Crystallization of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these versatile heterocyclic compounds. Thiazole derivatives are known for their diverse applications, particularly in pharmaceuticals, owing to their wide range of biological activities.[1][2] However, their structural diversity can also present unique challenges during crystallization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind common experimental hurdles and offer field-proven, step-by-step protocols to overcome them, ensuring the integrity and reproducibility of your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a crystalline form of my substituted thiazole so important?

Obtaining a crystalline solid is crucial for several reasons in research and drug development. Crystalline materials offer superior stability and are easier to handle and formulate compared to amorphous solids or oils.[3] For active pharmaceutical ingredients (APIs), the crystalline form ensures batch-to-batch consistency in critical properties like solubility, dissolution rate, and bioavailability, which are tightly regulated. Furthermore, a well-defined crystal structure, determinable by X-ray diffraction, provides unambiguous proof of the compound's identity and purity.

Q2: What are the most common challenges encountered when crystallizing substituted thiazoles?

Researchers often face a few recurrent issues when attempting to crystallize substituted thiazoles. These include:

  • Complete failure to crystallize: The compound remains in solution or as an amorphous solid.

  • "Oiling out": The compound separates from the solution as a liquid phase instead of a solid.[3][4]

  • Formation of amorphous precipitates: The compound crashes out of solution as a non-crystalline solid.

  • Polymorphism: The compound forms multiple crystal structures with different physical properties.[5][6][7]

  • Poor crystal quality: The resulting crystals are too small, aggregated, or irregularly shaped for subsequent analysis or use.[8]

Each of these challenges will be addressed in detail in the troubleshooting sections below.

Q3: How do the substituents on the thiazole ring affect its crystallization behavior?

Substituents play a significant role in the intermolecular interactions that govern crystal packing. Functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can facilitate the formation of stable, ordered crystal lattices. Conversely, bulky or flexible substituents can hinder efficient packing, making crystallization more difficult. The overall polarity and symmetry of the molecule, as influenced by its substituents, will also dictate its solubility in various solvents, a key parameter in crystallization.[9]

Troubleshooting Guide: Common Crystallization Problems and Solutions

Issue 1: No Crystals Form After Cooling and Standing

This is one of the most frequent frustrations in crystallization. You've dissolved your compound, allowed it to cool, and days later, you are still looking at a clear solution. This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Strategic Solutions

The driving force for crystallization is supersaturation , a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[10][11][12][13] If no crystals form, your primary goal is to induce supersaturation and facilitate nucleation.

Workflow for Inducing Crystallization

start No Crystals Formed sub_concentration Is the solution concentrated enough? start->sub_concentration action_evaporate Slowly evaporate solvent to increase concentration. sub_concentration->action_evaporate No sub_nucleation Are there nucleation sites? sub_concentration->sub_nucleation Yes action_evaporate->sub_nucleation action_scratch Scratch the inner surface of the vial with a glass rod. sub_nucleation->action_scratch No sub_solvent Is the solvent system optimal? sub_nucleation->sub_solvent Yes action_seed Introduce seed crystals (if available). action_scratch->action_seed action_scratch->sub_solvent end_success Crystals Form action_seed->end_success action_antisolvent Add an anti-solvent. sub_solvent->action_antisolvent No end_fail Still No Crystals: Re-evaluate Solvent System sub_solvent->end_fail Yes action_antisolvent->end_success

Caption: Decision workflow for inducing crystallization.

Detailed Protocols

Protocol 1: Solvent Evaporation

  • Objective: To gently increase the concentration of the solute to achieve supersaturation.

  • Procedure:

    • Cover the opening of your crystallization vessel (e.g., vial or flask) with a piece of parafilm.

    • Carefully puncture the parafilm with a needle to create a small hole.

    • Place the vessel in a vibration-free location at a constant temperature.

    • Monitor the solvent level over 1-3 days. The slow evaporation will gradually increase the concentration, often leading to crystal formation.

Protocol 2: Inducing Nucleation by Scratching

  • Objective: To create microscopic imperfections on the glass surface that can act as nucleation sites.

  • Procedure:

    • Dip a clean glass rod into the solution.

    • Remove the rod and allow the solvent to evaporate, leaving a thin film of the compound on the rod.

    • Re-introduce the rod and gently scratch the inner surface of the vessel below the solution's surface. The microcrystals on the rod and the imperfections from scratching can initiate nucleation.

Protocol 3: Using an Anti-Solvent

  • Objective: To decrease the solubility of the compound in the solution, thereby inducing supersaturation.

  • Procedure:

    • Select an "anti-solvent" in which your compound is insoluble but that is miscible with your crystallization solvent.[14]

    • While gently stirring or swirling the solution, add the anti-solvent dropwise until the solution becomes persistently turbid (cloudy).

    • Add a few drops of the original (good) solvent to redissolve the precipitate and clarify the solution.

    • Seal the vessel and let it stand undisturbed. Crystals should form as the system re-equilibrates.

Issue 2: The Compound "Oils Out"

"Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid.[3][4] This is a common problem when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. Impurities can also contribute to this phenomenon by depressing the melting point.[4]

Causality and Strategic Solutions

The primary cause of oiling out is that the level of supersaturation is too high at a given temperature. The system relieves this high supersaturation by forming a liquid phase, which is kinetically more favorable than forming an ordered solid crystal lattice.

Troubleshooting Oiling Out

start Compound has 'Oiled Out' sub_supersaturation Is supersaturation too high? start->sub_supersaturation action_reheat Re-heat the solution to dissolve the oil. sub_supersaturation->action_reheat Yes sub_purity Are impurities present? sub_supersaturation->sub_purity Unsure action_add_solvent Add more of the 'good' solvent. action_reheat->action_add_solvent action_slow_cool Allow the solution to cool much more slowly. action_add_solvent->action_slow_cool end_success Crystals Form action_slow_cool->end_success action_purify Purify the compound further (e.g., chromatography). sub_purity->action_purify Yes sub_purity->end_success No action_purify->start

Caption: Logical steps to resolve oiling out.

Detailed Protocols

Protocol 4: Slow Cooling and Dilution

  • Objective: To reduce the level of supersaturation and allow the system to cool slowly, giving molecules time to arrange into a crystal lattice.

  • Procedure:

    • If an oil has formed, gently heat the mixture until the oil redissolves completely.

    • Add a small amount (10-20% of the total volume) of additional solvent to slightly dilute the solution. This lowers the supersaturation level.[4]

    • Insulate the crystallization vessel to slow the rate of cooling. This can be done by placing the flask in a Dewar flask filled with warm water or by wrapping it in glass wool or aluminum foil.

    • Allow the insulated vessel to cool to room temperature over several hours or overnight.

Protocol 5: Crystallization at a Lower Temperature

  • Objective: To ensure that crystallization occurs at a temperature below the compound's melting point in the solvent.

  • Procedure:

    • Repeat the crystallization setup, but aim for a lower final temperature.

    • After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature.

    • If no crystals form, transfer the vessel to a refrigerator (4 °C) or a freezer (-20 °C). The lower temperature reduces solubility and may promote crystallization over oiling out.

Issue 3: Polymorphism - Unwanted Crystal Forms Appear

Substituted thiazoles, like many pharmaceutical compounds, can exhibit polymorphism, the ability to exist in multiple crystalline forms.[5][6][15] Different polymorphs can have different stabilities, solubilities, and melting points. Controlling which polymorph crystallizes is a critical aspect of drug development.

Causality and Strategic Solutions

The formation of a particular polymorph is influenced by both thermodynamic and kinetic factors. The most stable polymorph is thermodynamically favored, but less stable (metastable) forms may crystallize first because they nucleate faster (kinetically favored).[10] Key factors influencing polymorphic outcome include the solvent, the rate of cooling (and thus the level of supersaturation), and temperature.[5][15]

Strategies for Controlling Polymorphism
StrategyPrincipleExperimental Approach
Solvent Selection Different solvents can stabilize different conformations or intermolecular interactions, favoring the nucleation of a specific polymorph.[5][16]Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, acetonitrile, ethyl acetate, toluene).
Control of Supersaturation High supersaturation (e.g., from rapid cooling) often yields metastable polymorphs, while low supersaturation (slow cooling) favors the most stable form.[10][16]Compare the crystals obtained from rapid cooling (ice bath) versus very slow cooling (insulated vessel).
Seeding Introducing seed crystals of the desired polymorph bypasses the initial nucleation step and directs the growth of that specific form.[17][18]Prepare a seed stock of the desired polymorph and add a small amount to a saturated solution.
Protocol 6: Seeding to Obtain a Specific Polymorph
  • Objective: To selectively crystallize a desired polymorph by providing a template for crystal growth.

  • Procedure:

    • Prepare Seed Crystals: Obtain a small sample of the desired polymorph from a previous experiment. If the crystals are large, gently crush them to a fine powder.[19]

    • Prepare a Saturated Solution: Prepare a solution of your substituted thiazole that is saturated or slightly undersaturated at a given temperature.

    • Introduce the Seed: Add a tiny amount (a few specks on the tip of a spatula) of the seed crystals to the solution.[17]

    • Equilibrate: Allow the seeded solution to stand undisturbed. The seed crystals will act as nucleation sites, and crystal growth should proceed, replicating the crystal structure of the seeds.

References

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • How It Comes Together. (2025, November 14). What Is Supersaturation In Crystallization Processes? [Video]. YouTube. [Link]

  • News-Medical.Net. (2019, May 1). Microseeding | Twinning, Protocol, Advantages and Disadvantages. [Link]

  • Imperial College London. Microseed Matrix Screening. [Link]

  • Chemicals Learning. Supersaturation Crystallization Processes | Methods of Supersaturation. [Link]

  • Crystallization of Organic Compounds. [Link]

  • Wikipedia. Supersaturation. [Link]

  • CSIRO Research. Matrix Seeding – Biomolecular Crystallisation and Characterisation. [Link]

  • Slideshare. Supersaturation in crystallization. [Link]

  • University of Zurich. Microseeding. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2003, September). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

  • ResearchGate. Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. [Link]

  • ResearchGate. A method to crystallize substances that oil out. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • MDPI. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. [Link]

  • ResearchGate. Crystallization of Fats and Oils. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • Taylor & Francis Online. Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PMC - NIH. Crystallization modifiers in lipid systems. [Link]

  • Google Patents.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • Slideshare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • Sonneveld. (2023, August 24). Crystallization of fats and oils. [Link]

  • ResearchGate. Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. [Link]

  • Wikipedia. Thiazole. [Link]

  • PMC - NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Semantic Scholar. (2013, February 27). The Influence of Additives and Impurities on Crystallization. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromo-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki coupling reactions involving bromo-thiazole substrates. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during these critical cross-coupling reactions. As Senior Application Scientists, we have synthesized key literature findings and field-proven insights to help you navigate the complexities of this powerful synthetic tool.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides in Part 2.

Q1: My Suzuki coupling reaction with a bromo-thiazole is not working (no product formation). What are the first things I should check?

A1: When a reaction fails to yield any product, the issue often lies with one of the core components. Start by verifying the quality and reactivity of your starting materials and catalyst. Ensure your palladium catalyst is active, your boronic acid or ester is not degraded, and your solvent and base are anhydrous (if required by the specific protocol). It's also crucial to ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[1]

Q2: I'm observing very low yields. What are the likely causes?

A2: Low yields in Suzuki couplings of bromo-thiazoles can stem from several factors. Common culprits include suboptimal reaction temperature, an inappropriate choice of base or solvent, or catalyst deactivation. The electronic nature of the thiazole ring can also play a significant role. Additionally, side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume your starting materials and reduce the yield of the desired product.[2][3]

Q3: I'm seeing significant amounts of a side product that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[3] Thoroughly degassing your solvent and ensuring a properly inert atmosphere is the first line of defense. Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst can also help. Additionally, using bulky phosphine ligands can disfavor the formation of the intermediates required for homocoupling.[4]

Q4: My starting bromo-thiazole is being consumed, but I'm isolating the dehalogenated thiazole instead of the coupled product. What is happening?

A4: This side reaction, known as dehalogenation or hydrodehalogenation, occurs when the aryl halide substrate is reduced.[3] This can happen if there is a source of hydride in the reaction mixture that intercepts the palladium intermediate after oxidative addition. Common sources of hydrides can be certain solvents (like alcohols) or bases. Switching to a non-protic solvent or a different base, such as a carbonate or phosphate, can often mitigate this issue.

Part 2: In-Depth Troubleshooting and Optimization Guides

This section provides a more detailed, component-by-component analysis of the Suzuki coupling reaction to help you systematically troubleshoot and optimize your specific system.

The Challenge of Bromo-thiazoles in Suzuki Couplings

Thiazoles are electron-deficient heteroaromatics, which can influence their reactivity in the Suzuki coupling. The electron-withdrawing nature of the thiazole ring can make the oxidative addition step of the catalytic cycle more facile compared to electron-rich systems.[5] However, the nitrogen and sulfur heteroatoms can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways.[6]

Troubleshooting Workflow: A Systematic Approach

When encountering issues with your Suzuki coupling, a systematic approach to troubleshooting is most effective. The following diagram outlines a logical decision-making process for diagnosing and solving common problems.

troubleshooting_workflow start Reaction Issue (Low/No Yield, Side Products) check_reagents 1. Verify Reagent Quality - Fresh/Active Catalyst - Intact Boronic Acid - Anhydrous Solvent/Base start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Stirring check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Ligands - Vary Pd Source/Loading check_conditions->optimize_catalyst Conditions OK optimize_base 4. Optimize Base - Screen Different Bases - Vary Equivalents optimize_catalyst->optimize_base Improvement Seen success Successful Coupling optimize_catalyst->success Target Yield Achieved optimize_solvent 5. Optimize Solvent - Screen Different Solvents - Consider Water Co-solvent optimize_base->optimize_solvent Further Optimization Needed optimize_base->success Target Yield Achieved side_reactions Address Specific Side Reactions - Protodeboronation - Homocoupling - Dehalogenation optimize_solvent->side_reactions Side Reactions Persist optimize_solvent->success Target Yield Achieved side_reactions->optimize_catalyst Re-optimize side_reactions->success Side Reactions Minimized

Caption: A decision-tree for troubleshooting Suzuki coupling reactions.

Component-by-Component Optimization Guide

The choice of palladium catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and can be tuned to promote the desired reaction pathway.

  • Common Issues & Solutions:

    • Catalyst Inactivity: Ensure your palladium source is not old or degraded. For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), an initial reduction to Pd(0) is required in the catalytic cycle. If this is inefficient, the reaction will not proceed. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7][8]

    • Poor Ligand Choice: For electron-deficient heteroaryls like thiazoles, electron-rich and bulky phosphine ligands are often beneficial.[8][9] These ligands promote the rate-limiting oxidative addition step and can help prevent side reactions.[4][9] If standard ligands like PPh₃ fail, consider more specialized ligands.

Ligand Type Examples When to Use Considerations
Triarylphosphines PPh₃A good starting point for many couplings.May not be effective for challenging substrates.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃For electron-rich or sterically hindered halides.[10]Can be air-sensitive.
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for a wide range of substrates, including challenging heteroaromatics.[11]Generally more expensive.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high stability and activity, particularly for less reactive chlorides.[10]Can be more complex to handle.
  • Experimental Protocol: Ligand Screening

    • Set up a parallel series of reactions in small vials.

    • To each vial, add the bromo-thiazole (1 equiv), boronic acid (1.2-1.5 equiv), and base (2-3 equiv).

    • Add a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol % per Pd) in the chosen solvent.

    • Ensure each vial is sealed and purged with an inert gas.

    • Run the reactions at the desired temperature for a set time.

    • Analyze the results by LC-MS or ¹H NMR to determine the most effective ligand.

The stability of the organoboron reagent is crucial for achieving high yields.

  • Common Issues & Solutions:

    • Protodeboronation: This is the protonolysis of the C-B bond, leading to the formation of an Ar-H species from the boronic acid.[12] This side reaction is often base-catalyzed and is a significant issue with some heteroaromatic boronic acids.[2]

      • Mitigation Strategies:

        • Use a milder base (e.g., K₂CO₃, KF) instead of strong bases like NaOH or K₃PO₄.[1][10]

        • Use boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more stable and exhibit a "slow release" of the active boronic acid.[12][13][14]

        • Minimize the reaction time and temperature.

    • Hydrolysis and Stability: Boronic acids can be prone to dehydration to form boroxines, which can have different reactivity. Boronic esters are generally more stable to hydrolysis than their corresponding acids.[15][16]

The base plays a multifaceted role in the Suzuki coupling. It is required to activate the boronic acid for transmetalation.[10]

  • Common Issues & Solutions:

    • Base Strength: The choice of base can significantly impact the reaction outcome. Strong bases (e.g., NaOH, K₃PO₄) can promote side reactions like ester hydrolysis or protodeboronation.[12] Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KF) are often a better starting point for sensitive substrates.[6][17]

    • Solubility: The base must have some solubility in the reaction medium to be effective. The use of a co-solvent like water can help, but may also promote unwanted hydrolysis.[18]

Base Typical Solvent System Comments
K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF, Toluene/H₂O[6][19]Good general-purpose bases. Cs₂CO₃ is more soluble and often more effective.
K₃PO₄Toluene, Dioxane[19]A stronger base, often used with less reactive chlorides. Can promote protodeboronation.
KF, CsFTHF, TolueneMild bases that can be effective for substrates with base-sensitive functional groups.[10]
Organic Bases (e.g., Et₃N)DMF, THFGenerally less common but can be useful in specific cases.

The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Common Issues & Solutions:

    • Poor Solubility: If reagents are not fully dissolved, the reaction can be slow and incomplete. A mixture of a polar aprotic solvent (e.g., DMF, Dioxane, THF) with a small amount of water is a common starting point to aid solubility of the base and boronate salt.[3][19]

    • Solvent-Induced Side Reactions: Protic solvents like ethanol can sometimes lead to dehalogenation.[3]

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X (Ar = Thiazole) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl boronate Ar'-B(OR)2 + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[7]

Mechanistic Insights for Bromo-thiazoles:

  • Oxidative Addition: The electron-deficient nature of the thiazole ring generally facilitates this step. However, strong coordination of the thiazole nitrogen to the Pd(0) center could potentially inhibit this process.[6] Using bulky ligands can help prevent this coordination and promote the desired C-Br bond insertion.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] If this step is slow, consider a stronger base or a more reactive boronic ester.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. This step is often fast but can be slowed by bulky ligands.

Part 3: References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 3, 2026, from

  • Molander, G. A., & Gormis, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

  • Gormis, L., & Molander, G. A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Retrieved from [Link]

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Al-Masum, M., & Al-Mutaib, F. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Al-Masum, M., & Al-Mutaib, F. (2017). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • van der Puyl, V., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

Sources

minimizing byproduct formation in the synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the Hantzsch thiazole synthesis. Our goal is to provide you with the expertise and actionable insights needed to minimize byproduct formation, optimize reaction conditions, and ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct route is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the reactants are 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one and thiourea.[3] The mechanism proceeds in three key steps:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen of the resulting isothiourea intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[1]

Q2: What are the most common byproducts I should be aware of?

Byproduct formation is a primary challenge. Key impurities include:

  • 5-Bromo-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: Formed by electrophilic substitution on the electron-rich C5 position of the thiazole ring, especially if excess brominating agent is present or generated in situ.[4][5]

  • Dimerization/Self-Condensation Products of the α-Bromoketone: The α-bromoketone can react with itself, particularly under basic conditions or upon prolonged heating, leading to complex impurities.

  • Hydrolyzed Ketone: 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one can hydrolyze to 2-hydroxy-1-(3-bromo-4-methoxyphenyl)ethan-1-one, which is unreactive in the cyclization step.

  • Isomeric Imino-dihydrothiazole: Under strongly acidic conditions, the reaction can sometimes yield the 3-substituted 2-imino-2,3-dihydrothiazole tautomer, though this is less common with unsubstituted thiourea.[6][7]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a mobile phase such as hexane:ethyl acetate (e.g., 8:3 or 7:3 v/v) to track the consumption of the starting α-bromoketone and the formation of the product.[3] The product, being more polar and containing a basic amine group, will typically have a lower Rf value than the starting ketone. Staining with potassium permanganate can help visualize all spots.

Byproduct Formation: Mechanisms and Mitigation

This section provides a deeper dive into the causal pathways of byproduct formation and offers targeted strategies to suppress them.

Visualization of Reaction Pathways

ReactionPathways cluster_main Main Synthetic Route (Hantzsch Synthesis) cluster_side Common Byproduct Pathways Ketone α-Bromoketone Intermediate S-Alkylated Intermediate Ketone->Intermediate S-Alkylation Byproduct1 Ketone Dimer Ketone->Byproduct1 Self-Condensation (High Temp / Base) Byproduct3 Hydrolyzed Ketone Ketone->Byproduct3 Hydrolysis (Aqueous Conditions) Thiourea Thiourea Thiourea->Intermediate Cyclized Cyclized Intermediate (Thiazoline) Intermediate->Cyclized Intramolecular Cyclization Product Desired 2-Aminothiazole (Product) Cyclized->Product Dehydration Byproduct2 5-Bromo Thiazole Product->Byproduct2 Electrophilic Bromination (Excess Br2)

Caption: Main reaction and common byproduct formation pathways.

Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address challenges encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient time or temperature.Solution: Monitor the reaction by TLC. If starting material persists, extend the reaction time or gently increase the temperature (e.g., to 40-60 °C). The activation energy for cyclization may not be met at room temperature.[8]
2. Poor Solvent Choice: The solvent may not adequately dissolve reactants or facilitate the reaction.Solution: Ethanol or methanol are standard and effective solvents.[8][9] They effectively dissolve both reactants and are polar enough to stabilize charged intermediates. Avoid overly aqueous conditions which can promote ketone hydrolysis.
3. Degraded Starting Materials: The α-bromoketone can degrade over time.Solution: Use freshly prepared or purified α-bromoketone. Verify its purity by NMR or melting point before use.
Multiple Spots on TLC (Impure Product) 1. Self-Condensation of Ketone: Reaction temperature is too high or reaction time is excessively long.Solution: Reduce the reaction temperature. The Hantzsch synthesis is often exothermic; maintain controlled heating. Aim for the lowest temperature that allows for a reasonable reaction rate.
2. Formation of 5-Bromo Byproduct: Presence of free bromine (Br₂) from the α-bromoketone synthesis or decomposition.Solution: Ensure the starting α-bromoketone is free of residual bromine. If this byproduct is consistently observed, consider adding a small amount of a bromine scavenger like sodium thiosulfate during the work-up. The thiazole ring is activated towards electrophilic substitution at C5.[10]
3. Incorrect Stoichiometry: An incorrect ratio of reactants can leave starting materials unreacted or promote side reactions.Solution: Use a slight excess (1.1-1.2 equivalents) of thiourea. This ensures the complete consumption of the limiting α-bromoketone, minimizing its potential for self-condensation.
Difficulty Isolating the Product 1. Incorrect Work-up pH: The product is a basic amine and may remain soluble under acidic or neutral conditions.Solution: During work-up, pour the reaction mixture into a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to precipitate the free amine product.[1][8] Ensure the final pH is >8.
2. Product is Soluble in Work-up Solution: The product may have some solubility in the aqueous/alcoholic mixture.Solution: If precipitation is incomplete, extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine organic layers, dry with Na₂SO₄, and evaporate the solvent.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient Activation Energy: The reaction temperature is too low for the specific substrate.Solution: Gently reflux in ethanol (around 78 °C).[3] Microwave-assisted synthesis can also be highly effective at reducing reaction times and improving yields.[10][11]
2. Catalyst Requirement: While often not necessary, some substrates may benefit from a catalyst.Solution: Consider the addition of a mild acid catalyst to facilitate the dehydration step. Alternatively, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to be effective in similar multi-component reactions.[12]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize byproduct formation through controlled conditions.

Materials:

  • 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add anhydrous ethanol (approx. 10 mL per gram of ketone).

  • Stir the mixture at a gentle reflux (approx. 78 °C).[3]

  • Monitor the reaction progress every 30 minutes using TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Once the starting ketone is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold 5% aqueous Na₂CO₃ solution (approx. 5 times the volume of ethanol used).

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Loop start Reaction Complete? check_tlc Analyze Crude by TLC start->check_tlc Yes optimize_time Extend Reaction Time start->optimize_time No (SM present) purity Is Product Pure? check_tlc->purity yield Is Yield Acceptable? purity->yield Yes purify Purify by Recrystallization or Column Chromatography purity->purify No end Process Complete yield->end Yes optimize_temp Adjust Temperature (e.g., 40-60°C) yield->optimize_temp No check_sm Check Starting Material Purity optimize_temp->check_sm Re-run Reaction optimize_time->start optimize_stoich Adjust Stoichiometry (Thiourea: 1.2 eq) check_sm->optimize_stoich Re-run Reaction purify->check_tlc optimize_stoich->start Re-run Reaction

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Mecadon, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Retrieved from [Link]

  • Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Retrieved from [Link]

  • Shanthappa, N. S. (2023). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. Retrieved from [Link]

  • Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved from [Link]

  • Unknown. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Chemical synthesis of 2-aminothiazole analogs. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

  • Pontiki, E., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Retrieved from [Link]

  • Unknown. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ostath, S. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Retrieved from [Link]

  • Tantry, S. J., et al. (2011). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. PMC. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Insuasty, A., et al. (2015). Reaction scheme for synthesis of the 2-amino-4-arylthiazole derivatives.... ResearchGate. Retrieved from [Link]

  • Nefzi, A., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Retrieved from [Link]

  • Zaczynska, E., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Zarghi, A., et al. (2012). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI. Retrieved from [Link]

  • Al-Ostath, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Bromination of Methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of bromination reactions involving methoxyphenyl compounds. Here, we move beyond standard protocols to explore the nuanced interplay of electronic effects, sterics, and reaction conditions that govern isomeric outcomes.

Understanding Regioselectivity in Methoxy-Substituted Aromatics

The bromination of methoxyphenyl compounds is a classic example of electrophilic aromatic substitution (EAS).[1][2] The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director.[3][4] This directing effect stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[3][5][6] This stabilization is most effective when the attack occurs at the ortho or para positions.[3][6]

While the methoxy group strongly favors ortho and para substitution, achieving high selectivity for a single isomer can be challenging. The final product distribution is a delicate balance of several factors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is yielding a mixture of ortho- and para-bromoanisole, but I need to favor the para isomer. What are the key factors I should consider?

A1: Achieving high para-selectivity is a common goal, often driven by the need to avoid steric congestion in subsequent synthetic steps. The formation of the para isomer is generally favored due to the steric hindrance imposed by the methoxy group, which can impede the approach of the electrophile to the ortho positions.[7][8] To further enhance para-selectivity, consider the following:

  • Choice of Brominating Agent: The size and reactivity of the brominating agent are critical.

    • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than molecular bromine (Br₂).[9][10] In polar aprotic solvents like acetonitrile, NBS can provide excellent para-selectivity.[11][12]

    • Molecular Bromine (Br₂): While effective, Br₂ is less selective and can lead to mixtures of isomers and over-bromination, especially with highly activated rings like anisole.[13]

    • Other Reagents: For highly activated systems, milder brominating agents like pyridinium hydrobromide perbromide (PHP) can sometimes offer better control.[9]

  • Solvent Effects: The polarity of the solvent can significantly influence the ortho/para ratio.[11]

    • Polar Solvents: Solvents like acetonitrile and acetic acid tend to favor the formation of the para isomer.[11][14][15] This is attributed to the better stabilization of the more polar transition state leading to the para product.[11]

    • Nonpolar Solvents: Nonpolar solvents may result in a higher proportion of the ortho product.[11]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is under kinetic control, favoring the product that forms faster.[16][17][18] The transition state leading to the para product often has a slightly lower activation energy.

  • Catalyst Choice: While strong Lewis acids like FeBr₃ are often used with Br₂, they can sometimes decrease selectivity by increasing the reactivity of the electrophile.[19][20] For activated systems like methoxyphenyl compounds, a catalyst may not always be necessary, or a milder catalyst could be employed.[9]

Experimental Protocol: Maximizing para-Selectivity with NBS in Acetonitrile

  • Dissolve the methoxyphenyl substrate (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to isolate the para isomer.

Q2: I'm observing significant amounts of dibrominated and polybrominated products. How can I prevent this over-bromination?

A2: The methoxy group is a strong activating group, making the monobrominated product even more reactive towards further electrophilic substitution than the starting material.[4][21] This can easily lead to over-bromination. To mitigate this, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to the brominating agent.[12] Adding the brominating agent slowly and portion-wise helps to maintain a low concentration of the electrophile, minimizing the chance of a second bromination.[12]

  • Reaction Time and Temperature: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to control the reaction rate and reduce the likelihood of over-bromination.

  • Choice of Brominating Agent: Milder brominating agents are less prone to causing over-bromination. NBS is generally a better choice than Br₂/FeBr₃ in this regard.[9]

Q3: My substrate has multiple methoxy groups. How can I predict the major regioselective outcome?

A3: When multiple activating groups are present, their directing effects can either reinforce or oppose each other.

  • Reinforcing Effects: In a compound like 1,3-dimethoxybenzene, both methoxy groups direct to the 2, 4, and 6 positions. The 4-position is activated by both groups, making it the most likely site of substitution. The 2-position is also highly activated but sterically hindered by two adjacent methoxy groups.

  • Opposing Effects: In a compound like 1,2-dimethoxybenzene, the directing effects are less straightforward. The overall activation of the ring is very high. Predicting the outcome requires a careful consideration of both electronic and steric factors. In such cases, it's advisable to consult literature precedents for similar substrates.[22][23]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of electrophilic aromatic bromination?

A: The reaction proceeds in two main steps:

  • Formation of the Electrophile: The brominating agent (e.g., Br₂) interacts with a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile, often represented as Br⁺.[1][19][20]

  • Electrophilic Attack and Rearomatization: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5] A base then removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring.[6]

Q: Can I achieve meta-bromination on a methoxyphenyl compound?

A: Directing an electrophile to the meta position of a strongly ortho, para-directing system like a methoxyphenyl compound is not feasible through standard electrophilic aromatic substitution. The electronic properties of the methoxy group overwhelmingly favor ortho and para attack.[13] Achieving meta substitution would require a multi-step synthetic route, possibly involving a different directing group that is later converted to a methoxy group. Recently, transition-metal-catalyzed methods have emerged for meta-selective C-H functionalization, but these operate through different mechanisms.[24]

Q: Is it possible for the reaction to be under thermodynamic control?

A: Most electrophilic aromatic substitutions are under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers.[16][18][25] The transition states leading to the ortho and para products are significantly lower in energy than the one leading to the meta product.[3] For the reaction to be under thermodynamic control, the reaction would need to be reversible, allowing the initial products to revert to the starting materials and re-react.[17][25] This is generally not the case for aromatic bromination under typical conditions.

Data & Visualization

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Bromination of Anisole

Brominating AgentCatalystSolventTemperature (°C)ortho-bromoanisole (%)para-bromoanisole (%)Reference
Br₂NoneAcetic Acid251090[13]
Br₂FeBr₃Dichloromethane25~40~60[7]
NBSNoneAcetonitrile25<1>99[12]

Note: The values in this table are approximate and can vary based on the specific reaction setup.

// Para-selectivity branch use_nbs [label="Use NBS in a\npolar aprotic solvent\n(e.g., Acetonitrile)", style=filled, fillcolor="#4285F4"]; low_temp [label="Lower reaction\ntemperature (e.g., 0 °C)", style=filled, fillcolor="#4285F4"];

para_selectivity -> use_nbs [label="Yes"]; use_nbs -> low_temp;

// Over-bromination branch control_stoich [label="Control stoichiometry\n(1:1 ratio)", style=filled, fillcolor="#34A853"]; slow_addition [label="Slowly add\nbrominating agent", style=filled, fillcolor="#34A853"]; monitor_reaction [label="Monitor reaction\nclosely (TLC/GC)", style=filled, fillcolor="#34A853"];

over_bromination -> control_stoich [label="Yes"]; control_stoich -> slow_addition; slow_addition -> monitor_reaction;

end [label="Optimized Protocol", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; low_temp -> end; monitor_reaction -> end; }

Caption: Resonance stabilization of the arenium ion intermediate.

References
  • Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
  • Filo. (2025, September 2). Mechanisms of ortho and para bromo anisole from anisole.
  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • University of St Andrews Research Portal. (2016, March 11). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (2025, August 6). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones | Request PDF.
  • pinn.ai. (n.d.). Bromination Of Anisole.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Benchchem. (n.d.). avoiding over-bromination in anisole reactions.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • P. S. Kalsi. (2000). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • RSC Publishing. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
  • Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Benchchem. (n.d.). Technical Support Center: Kinetic vs. Thermodynamic Control in 1,2-Dibromoindane Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024, January 15). 7.3: Kinetic vs. Thermodynamic Control of Reactions.
  • National Center for Biotechnology Information. (2015, August 18). Ruthenium-Catalyzed meta-Selective C—H Bromination.

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Technical Support Center: Enhancing Cell Permeability of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical guidance to overcome the common yet significant challenge of poor cell permeability. Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] However, their efficacy is often hampered by limited ability to cross the cell membrane and reach their intracellular targets.

This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Understanding the Permeability Problem

Why is Cell Permeability a Hurdle for Thiazole-Based Inhibitors?

The cell membrane is a formidable lipid bilayer barrier that regulates the passage of substances. For a thiazole-based inhibitor to be effective against an intracellular target, it must possess the right balance of physicochemical properties to passively diffuse through or be actively transported into the cell.

Key factors influencing the permeability of thiazole derivatives include:

  • Lipophilicity: While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane.

  • Polarity and Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule, making it more soluble in the aqueous extracellular environment but less favorable for partitioning into the lipophilic membrane interior. The nitrogen and sulfur atoms within the thiazole ring itself contribute to its polarity.[1][2]

  • Molecular Size and Shape: Larger molecules generally exhibit lower passive diffusion rates.

  • Efflux Pump Recognition: Many cells express efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign substances out of the cell, thereby reducing the intracellular concentration of the inhibitor.[6]

dot graph TD { A[Extracellular Space] --> B{Cell Membrane}; B --> C{Passive Diffusion}; B --> D{Active Transport}; C --> E[Intracellular Space]; D --> E; F[Efflux Pumps] --> B; E --> F; subgraph "Factors Influencing Permeability" G[Lipophilicity] H[Polarity] I[Molecular Size] end G --> C; H --> C; I --> C; } caption: "Overview of factors affecting cell permeability."

Part 2: Troubleshooting Poor Permeability in Your Experiments

This section is structured in a question-and-answer format to directly address common issues encountered during the experimental evaluation of thiazole-based inhibitors.

Q1: My Thiazole Inhibitor Shows High Potency in Biochemical Assays but is Inactive in Cell-Based Assays. What's the First Step in Diagnosing a Permeability Issue?

This is a classic indicator of poor cell permeability. Before embarking on extensive chemical modifications, it's crucial to quantitatively assess the compound's ability to cross the cell membrane.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium, a key barrier for oral drug absorption.[7][8][9] This assay provides a robust measure of a compound's apparent permeability coefficient (Papp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

  • Assay Setup:

    • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 120 minutes).[9]

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux pumps.[8]

Data Interpretation Table:

Papp (A→B) (x 10⁻⁶ cm/s)Absorption Potential
< 1.0Low
≥ 1.0High

This table provides a general classification of absorption potential based on Papp values.[9]

dot graph TD { subgraph "Caco-2 Assay Workflow" A[Seed Caco-2 cells on Transwell inserts] --> B[Culture for 21-28 days]; B --> C[Measure TEER to confirm monolayer integrity]; C --> D{Perform Bidirectional Permeability Assay}; D -- A to B --> E[Add compound to Apical side]; D -- B to A --> F[Add compound to Basolateral side]; E --> G[Incubate and collect samples]; F --> G; G --> H[Analyze compound concentration (LC-MS/MS)]; H --> I[Calculate Papp and Efflux Ratio]; end } caption: "Workflow for the Caco-2 Permeability Assay."

Q2: The Caco-2 Assay Confirms Low Permeability and a High Efflux Ratio. What Are My Options?

A high efflux ratio strongly indicates that your thiazole inhibitor is being actively removed from the cells by transporters like P-glycoprotein.

To confirm the involvement of specific efflux pumps, you can repeat the cell-based activity assay or the Caco-2 permeability assay in the presence of a known efflux pump inhibitor.

Efflux Pump InhibitorTarget(s)
VerapamilP-gp
ReserpineP-gp and others
ValspodarP-gp specific inhibitor[8]

If the intracellular accumulation or biological activity of your compound increases in the presence of one of these inhibitors, it confirms that efflux is a major contributor to its poor efficacy.

The structure-activity relationship (SAR) for efflux pump recognition is complex, but some general principles can guide your medicinal chemistry efforts:

  • Reduce Hydrogen Bonding Capacity: Masking or removing hydrogen bond donors can decrease recognition by efflux pumps.

  • Modify Lipophilicity: Fine-tuning the lipophilicity of your compound can alter its interaction with the transporter.

  • Introduce Steric Hindrance: Adding bulky groups can sterically hinder the binding of your compound to the efflux pump.

Systematic modifications to the thiazole scaffold and its substituents are necessary to identify analogs that are not recognized by efflux pumps while retaining target affinity.[10][11]

Q3: My Thiazole Inhibitor has a Low Efflux Ratio but Still Exhibits Poor Permeability. How Can I Improve its Passive Diffusion?

If efflux is not the primary issue, the intrinsic physicochemical properties of your compound are likely hindering its ability to passively diffuse across the cell membrane.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug.[12][13] This is an excellent strategy for transiently masking polar functional groups that impede membrane permeability.

Example: Acyloxymethyl Ester Prodrug

If your thiazole inhibitor contains a carboxylic acid or a hydroxyl group, converting it to an acyloxymethyl ester can increase its lipophilicity and facilitate passive diffusion. Once inside the cell, esterases will cleave the prodrug, releasing the active inhibitor.

dot graph TD { A[Poorly Permeable Thiazole Inhibitor (with -OH or -COOH)] -- Prodrug Synthesis --> B[Lipophilic Prodrug]; B -- Passive Diffusion --> C{Cell Membrane}; C --> D[Intracellular Space]; D -- Intracellular Esterases --> E[Active Thiazole Inhibitor] } caption: "Prodrug strategy to enhance cell permeability."

Encapsulating your thiazole inhibitor within a nanoparticle carrier can overcome permeability barriers and enhance its intracellular delivery.[1][2][14]

Types of Nanoparticles for Drug Delivery:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Polymeric Nanoparticles: Made from biodegradable polymers, offering controlled release of the encapsulated drug.

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature.

The choice of nanoparticle will depend on the physicochemical properties of your thiazole inhibitor and the desired release profile.

Part 3: Frequently Asked Questions (FAQs)

Q: Are there alternative cell lines to Caco-2 for permeability studies?

A: Yes, the Madin-Darby Canine Kidney (MDCK) cell line is another popular choice.[7] MDCK cells form a tighter monolayer than Caco-2 cells and are often used to assess permeability across the blood-brain barrier, especially when transfected to express specific transporters like P-gp (MDCK-MDR1).[8]

Q: How can I predict the permeability of my thiazole derivatives in silico before synthesis?

A: Several computational models can predict physicochemical properties relevant to permeability, such as LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These can help prioritize which compounds to synthesize and test experimentally.

Q: Can the inclusion of fluorine atoms in my thiazole structure improve permeability?

A: Yes, the strategic incorporation of fluorine can enhance membrane permeability.[15] The C-F bond is highly polarized, which can alter the pKa of nearby functional groups and influence molecular conformation. Additionally, fluorine substitution can increase lipophilicity.[15]

Q: My thiazole inhibitor seems to be causing cell toxicity at concentrations where I expect to see target inhibition. How can I differentiate between toxicity and the desired biological effect?

A: It's crucial to run a cytotoxicity assay in parallel with your functional assays. Use a cell line that does not express the target of your inhibitor, if possible. This will help you determine if the observed cell death is due to off-target effects or general toxicity. Live-cell assays can provide valuable data on both permeability and toxicity simultaneously.[16]

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Cell Permeability Assay. (n.d.). BioIVT. Retrieved January 3, 2026, from [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Permeability. (n.d.). Pharmaron. Retrieved January 3, 2026, from [Link]

  • Soliman, S., et al. (2023). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation. Nanosistemi, Nanomateriali, Nanotehnologii, 21(1), 0209-0232. Retrieved January 3, 2026, from [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. (n.d.). Institute of Metal Physics. Retrieved January 3, 2026, from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of NMR spectra for this class of compounds. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section is dedicated to resolving common and complex issues you might face during the NMR analysis of your this compound derivatives.

Question 1: Why is the -NH2 proton signal of my thiazol-2-amine derivative broad, or why has it disappeared entirely?

Answer:

The broadening or disappearance of the -NH2 proton signal is a frequent observation and can be attributed to several factors, including chemical exchange, quadrupole broadening, and intermolecular hydrogen bonding.[1]

  • Chemical Exchange: The amine protons are "labile," meaning they can rapidly exchange with other acidic protons in the sample, such as trace amounts of water or acidic impurities in the NMR solvent.[2][3] This rapid exchange occurs on a timescale comparable to the NMR experiment, leading to a broadening of the signal. In some cases, the exchange is so fast that the signal becomes too broad to be distinguished from the baseline.

  • Solvent Choice: The choice of NMR solvent plays a critical role. In aprotic solvents like chloroform-d (CDCl3), the -NH2 signal is often broad. Switching to a polar, hydrogen-bond accepting solvent like DMSO-d6 can significantly sharpen the -NH2 signal.[1][4] DMSO-d6 forms hydrogen bonds with the amine protons, which slows down the rate of intermolecular exchange and reduces the broadening effect.

  • D2O Exchange: To definitively confirm that a broad peak corresponds to your -NH2 protons, you can perform a D2O exchange experiment.[5] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H spectrum. The labile -NH2 protons will exchange with deuterium from the D2O, and the signal will disappear from the spectrum.[6]

  • Concentration: High sample concentrations can promote intermolecular hydrogen bonding, which can also contribute to peak broadening.[1] If you suspect this is an issue, try acquiring the spectrum with a more dilute sample.

Question 2: The aromatic region of my spectrum (approximately 6.5-8.5 ppm) is a complex mess of overlapping multiplets. How can I assign these protons?

Answer:

Overlapping signals in the aromatic region are very common for substituted phenyl rings like the 3-bromo-4-methoxyphenyl group in your molecule.[1][7] A systematic approach combining 1D and 2D NMR techniques is the most effective way to achieve unambiguous assignments.

Recommended Workflow:

  • Analyze the 1D ¹H Spectrum:

    • Integration: Carefully integrate the signals in the aromatic region to confirm the total number of protons. For a 4-(3-bromo-4-methoxyphenyl) substituent, you should expect to see three aromatic protons.

    • Multiplicity: Examine the splitting patterns. Due to the substitution pattern, you can expect to see a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet).

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying which protons are coupled to each other (i.e., on adjacent carbons).[8] You will see cross-peaks between protons that are J-coupled. This will help you trace the connectivity of the protons around the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[9] It is invaluable for assigning the corresponding ¹³C signals once the proton assignments are known.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the attachment of the methoxy group and the point of connection to the thiazole ring.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Workflow for resolving overlapping aromatic signals.

Question 3: I am seeing more signals than I expect in my spectrum, suggesting impurities, but my sample is pure by other analytical methods. What could be the cause?

Answer:

If you are confident in the purity of your sample, the presence of extra signals could be due to the existence of rotamers or tautomers.

  • Rotamers: Restricted rotation around single bonds, such as the bond between the phenyl ring and the thiazole ring, can lead to the presence of different stable conformations (rotamers) that are in slow exchange on the NMR timescale. If the energy barrier to rotation is high enough, you may see separate sets of signals for each rotamer.

  • Tautomers: Thiazol-2-amine derivatives can exist in different tautomeric forms (amine vs. imine). While the amine form is generally predominant, the presence of the imine tautomer in solution can give rise to a second set of signals.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at different temperatures can help to confirm the presence of dynamic processes like bond rotation or tautomerism.[1]

    • Increasing the temperature will increase the rate of interconversion. If the extra signals are due to rotamers or tautomers, you may see the peaks broaden and eventually coalesce into a single set of averaged signals at higher temperatures.

    • Decreasing the temperature will slow down the interconversion, which can lead to sharper signals for each individual species.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the key protons in this compound?

A1: While the exact chemical shifts will depend on the solvent and the specific substituents on your derivative, the following table provides a general guide:

Proton(s)Typical Chemical Shift (ppm) in DMSO-d6MultiplicityNotes
-NH₂7.0 - 7.5Broad singletCan be exchanged with D₂O.[3]
Thiazole H-56.8 - 7.2SingletThe proton on the thiazole ring.
Phenyl H-2'7.8 - 8.1Doublet
Phenyl H-5'7.5 - 7.8Doublet of doublets
Phenyl H-6'7.0 - 7.3Doublet
-OCH₃3.8 - 4.0Singlet

Note: The numbering of the phenyl ring starts from the carbon attached to the thiazole ring as C-1'.

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1277711&t=l"]; a [label=""]; }

Caption: Structure of this compound.[10]

Q2: How can I improve the resolution of my NMR spectrum?

A2: Poor resolution, often manifested as broad or distorted peaks, can be caused by several factors.[11] Here are some steps to improve spectral resolution:

  • Shimming: This is the process of optimizing the homogeneity of the magnetic field. Poor shimming is a very common cause of broad peaks.[12] Always ensure the spectrometer is properly shimmed before acquiring your spectrum.

  • Sample Preparation:

    • Solubility: Ensure your compound is fully dissolved. Any suspended particles can disrupt the magnetic field homogeneity.[13] If solubility is an issue, try gentle heating, sonication, or a different deuterated solvent.

    • Purity: Paramagnetic impurities, even at trace levels, can cause significant line broadening.[14] Ensure your sample and NMR tube are clean.

  • Instrument Parameters:

    • Acquisition Time: A longer acquisition time can lead to better resolution in the frequency domain.

    • Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio, which can make it easier to resolve closely spaced peaks.

Q3: What are the expected ¹³C chemical shifts for the core structure?

A3: The following table provides approximate ¹³C chemical shift ranges for the core this compound structure.

Carbon(s)Typical Chemical Shift (ppm) in DMSO-d6Notes
Thiazole C-2168 - 172Carbon bearing the -NH₂ group.
Thiazole C-4145 - 150Carbon attached to the phenyl ring.
Thiazole C-5105 - 110
Phenyl C-1'128 - 132Quaternary carbon attached to the thiazole ring.
Phenyl C-2'112 - 116
Phenyl C-3'110 - 114Carbon bearing the bromo group.
Phenyl C-4'155 - 159Carbon bearing the methoxy group.
Phenyl C-5'125 - 129
Phenyl C-6'115 - 119
-OCH₃55 - 60

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh 5-10 mg of your purified this compound derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Gently vortex or sonicate the sample until it is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's sample gauge.

Protocol 2: D₂O Exchange Experiment
  • Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer, and after re-shimming, acquire another ¹H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or significantly decreased in intensity in the second spectrum.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

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  • ResearchGate. Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain ldots. Available from: [Link]

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  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available from: [Link]

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Validation & Comparative

Confirming the Mechanism of Action of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to investigate and confirm the mechanism of action of the novel compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. Drawing upon established methodologies and comparative data from related thiazole derivatives, we present a logical workflow to test the primary hypothesis that this compound functions as a tubulin polymerization inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and similar chemical entities.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, a significant number of substituted thiazoles have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Given the structural similarities of this compound to known tubulin inhibitors, it is hypothesized that its primary mechanism of action is the disruption of microtubule function. This guide will provide the experimental framework to rigorously test this hypothesis.

Part 1: The Prevailing Hypothesis - Tubulin Polymerization Inhibition

The central hypothesis is that this compound exerts its biological effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction is thought to inhibit the polymerization of tubulin dimers into microtubules, a critical process for the formation of the mitotic spindle during cell division. Disruption of this dynamic equilibrium leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death. Many thiazole-containing compounds have been shown to bind to the colchicine-binding site on β-tubulin.[1][2]

To confirm this mechanism, a multi-pronged approach is necessary, combining in vitro biochemical assays with cell-based functional and imaging studies.

Part 2: Experimental Workflow for Mechanism of Action Confirmation

The following sections detail a step-by-step experimental workflow to investigate the interaction of this compound with tubulin and its downstream cellular consequences.

In Vitro Tubulin Polymerization Assay

This is a direct, biochemical assay to determine if the compound affects the assembly of purified tubulin into microtubules.[3][4]

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by a fluorescence-based reporter. An inhibitor of polymerization will reduce the rate and extent of this increase.[3]

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a fresh solution of GTP (1 mM final concentration) in the general tubulin buffer.

    • Prepare a serial dilution of this compound in the assay buffer. A known tubulin inhibitor (e.g., colchicine or nocodazole) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.[3]

  • Assay Execution:

    • In a pre-warmed 96-well plate at 37°C, add the test compound dilutions and controls.

    • Initiate the reaction by adding the tubulin/GTP mixture to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer capable of maintaining 37°C and record the absorbance at 340 nm or fluorescence intensity at appropriate wavelengths over time (e.g., every minute for 60 minutes).[5]

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the maximum polymerization rate or the plateau of the polymerization curve against the logarithm of the compound concentration.[4]

Expected Outcome: If the compound is a tubulin polymerization inhibitor, a dose-dependent decrease in the rate and extent of tubulin polymerization will be observed.

Workflow for In Vitro Tubulin Polymerization Assay

prep Reagent Preparation (Tubulin, GTP, Compound) plate Add Compound to Pre-warmed 96-well Plate prep->plate initiate Initiate Polymerization (Add Tubulin/GTP mix) plate->initiate read Measure Absorbance/Fluorescence (37°C, 60 min) initiate->read analyze Data Analysis (Plot curves, Calculate IC50) read->analyze

Caption: A streamlined workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression in a population of cells.[6][7]

Principle: Tubulin inhibitors typically cause an arrest of cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. Flow cytometry can quantify the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, MCF-7) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[8]

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[8]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Expected Outcome: A dose-dependent increase in the percentage of cells in the G2/M phase would strongly suggest that the compound disrupts mitosis.

Immunofluorescence Staining of the Microtubule Network

This technique allows for the direct visualization of the compound's effect on the microtubule cytoskeleton within cells.[9][10]

Principle: Immunofluorescence microscopy uses antibodies to label specific cellular components, in this case, tubulin. This allows for the visualization of the microtubule network and any morphological changes induced by the test compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat them with the compound as described for the cell cycle analysis.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve the cellular structure.[10]

    • Permeabilize the cell membranes (if using paraformaldehyde fixation) with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody specific for α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize them using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

Expected Outcome: In untreated cells, a well-organized, filamentous microtubule network extending throughout the cytoplasm should be visible. In cells treated with a tubulin polymerization inhibitor, this network will appear disorganized, with depolymerized microtubules and condensed chromosomes characteristic of mitotic arrest.

Signaling Pathway of a Tubulin Polymerization Inhibitor

cluster_pathway Cellular Cascade compound 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine tubulin α/β-Tubulin Dimers compound->tubulin Binds to (e.g., Colchicine Site) polymerization Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubules polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitosis spindle->mitosis spindle->mitosis arrest G2/M Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed signaling cascade initiated by the compound.

Competitive Binding Assay

This assay helps to determine if the compound binds to a specific site on tubulin, such as the colchicine-binding site.[11][12]

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in the fluorescence signal.[11] Alternatively, a non-radioactive mass spectrometry-based method can be employed.[13]

Detailed Protocol (Fluorescence-based):

  • Reaction Setup:

    • In a microplate, prepare a reaction mixture containing purified tubulin and colchicine.

    • Add increasing concentrations of this compound.

    • Include a known colchicine-site binder (e.g., podophyllotoxin) as a positive control and a compound that binds to a different site (e.g., vinblastine) as a negative control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C to allow binding to reach equilibrium.

    • Measure the fluorescence using a spectrofluorometer with excitation at ~350 nm and emission at ~430 nm.[11]

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding.

    • Calculate the inhibitory constant (Ki) from the IC50 value obtained from a dose-response curve.

Expected Outcome: A dose-dependent decrease in colchicine-induced fluorescence will suggest that the compound binds to the colchicine-binding site on tubulin.

Part 3: Comparative Analysis with Alternative Compounds

The potency of this compound should be compared to that of other known thiazole-based tubulin inhibitors. The following table provides a summary of reported IC50 values for related compounds, which can serve as a benchmark for your experimental results.

Compound ClassExample CompoundTubulin Polymerization IC50 (µM)Antiproliferative GI50/IC50 (µM)Reference
Thiazole-NaphthaleneCompound 5b 3.30.48 (MCF-7)[1]
Thiazole-ChalconeCompound 2e 7.781.55 (Ovar-3)[14]
2,4-disubstituted ThiazoleCompound 7c 2.003.35 (HepG2)[15][16]
Thiazole-2-acetamideCompound 10a 2.69~6 (average)[2]
Combretastatin A-4(Reference)2.96 - 4.93Varies[14][15][16]
Colchicine(Reference)9.1Varies[1]

Part 4: Investigating Alternative Mechanisms of Action

While tubulin inhibition is the most probable mechanism, it is prudent to consider other possibilities, as thiazole derivatives have been reported to exhibit diverse biological activities.[17]

  • Kinase Inhibition: Some thiazole-containing compounds, such as Dasatinib, are potent kinase inhibitors.[18] If the compound shows weak activity in tubulin-based assays but potent cellular effects, a broad-panel kinase screen could be a valuable next step.

  • Receptor Antagonism: Aminothiazoles have been identified as ligands for estrogen receptors and adenosine receptor antagonists.[17] If the compound's structure suggests potential interaction with these or other receptors, specific binding and functional assays for those targets could be conducted.

Conclusion

This guide provides a robust and logical experimental framework for confirming the mechanism of action of this compound. By systematically progressing through in vitro biochemical assays, cell-based functional studies, and cellular imaging, researchers can build a strong case for its role as a tubulin polymerization inhibitor. Comparative analysis with existing compounds will help to contextualize its potency and potential for further development. Finally, considering alternative mechanisms ensures a comprehensive understanding of the compound's biological profile.

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A Comparative Analysis of 2-Aminothiazole-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a representative 2-aminothiazole-based kinase inhibitor, which we will refer to as Compound T , against two clinically significant kinase inhibitors, Dasatinib and Ibrutinib . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2][3] While specific public data for 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is limited, this guide will utilize representative data for 2-aminothiazole derivatives that are potent Src family kinase inhibitors to illustrate a plausible performance profile for such a compound.

This document is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted kinase inhibition. We will delve into the mechanisms of action, comparative efficacy, and the experimental protocols used to characterize these potent therapeutic agents.

Introduction to the Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

  • Compound T (Representative 2-Aminothiazole Inhibitor): The 2-aminothiazole moiety is a key pharmacophore in a number of kinase inhibitors.[1][2][5] For the purpose of this guide, "Compound T" represents a hypothetical, yet plausible, inhibitor based on this scaffold, with a focus on the inhibition of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various solid tumors, playing a role in cell growth, proliferation, and metastasis.[6]

  • Dasatinib (Sprycel®): Dasatinib is a potent, orally available, multi-targeted kinase inhibitor.[7][8] Its primary targets are the Bcr-Abl fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the Src family of kinases.[8][9][10] Dasatinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) CML and Ph+ acute lymphoblastic leukemia (ALL).[7][11][12][13][14] The structure of Dasatinib features a central 2-aminothiazole core.[8][15][16][17]

  • Ibrutinib (Imbruvica®): Ibrutinib is a first-in-class, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[18][19] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers.[19] Ibrutinib is indicated for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[19][20][21][22][23]

Mechanism of Action and Signaling Pathways

Understanding the specific signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic effects.

Src Family Kinase (SFK) and Bcr-Abl Signaling

Dasatinib and our representative Compound T exert their effects by inhibiting SFKs and, in the case of Dasatinib, the Bcr-Abl fusion protein. SFKs are involved in numerous signaling pathways that regulate cell proliferation, survival, and migration. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.

Caption: Src and Bcr-Abl Signaling Pathways and Points of Inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling

Ibrutinib targets BTK, a key enzyme in the B-cell receptor signaling pathway. By irreversibly binding to BTK, Ibrutinib blocks the downstream signals that promote B-cell survival and proliferation.

Caption: BTK Signaling Pathway and Ibrutinib's Point of Inhibition.

Performance Comparison: In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Dasatinib and Ibrutinib against their primary targets. For Compound T, we present a representative IC50 value for a potent 2-aminothiazole-based Src inhibitor.

InhibitorPrimary Target(s)Biochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Compound T Src~1-10~10-100[1][6]
Dasatinib Bcr-Abl<1.0~1-5[9][24]
Src0.5~1-10[9][25]
Ibrutinib BTK0.5~11[18]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Kinase Inhibitor Characterization

The following protocols provide a framework for the preclinical evaluation of kinase inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Caption: Workflow for a Biochemical Kinase Assay.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and BSA.

    • Purified Kinase: The target kinase of interest.

    • Substrate: A peptide or protein that is a known substrate of the kinase.

    • ATP: Often radiolabeled ([γ-32P]ATP) or a modified form for non-radioactive detection methods.[26]

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • In a microplate, add the kinase buffer, purified kinase, and the test compound at various concentrations.

    • Incubate for a short period to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[27]

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity.[4][26] For non-radiometric assays, this can be luminescence-based (detecting ADP produced) or fluorescence-based.[28]

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can enter the cell and inhibit the phosphorylation of its target in a cellular context.

Caption: Workflow for a Western Blot to Detect Protein Phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[29][30]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[31][32]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[33]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase or its downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[32]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.[30]

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Caption: Workflow for an MTT Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the half-maximal growth inhibition (GI50) value.

Conclusion

The 2-aminothiazole scaffold represents a versatile and potent core for the development of kinase inhibitors. As exemplified by the multi-targeted inhibitor Dasatinib and our representative Compound T, these molecules can effectively target key oncogenic drivers like Bcr-Abl and Src family kinases. In comparison, Ibrutinib demonstrates a more focused, yet highly effective, approach by irreversibly inhibiting BTK in the B-cell receptor signaling pathway.

The choice of a particular kinase inhibitor for therapeutic development depends on a multitude of factors, including the specific molecular drivers of the disease, the desired selectivity profile, and the overall safety and efficacy demonstrated in preclinical and clinical studies. The experimental protocols outlined in this guide provide a fundamental framework for the rigorous evaluation of novel kinase inhibitors, enabling researchers to make informed decisions in the drug discovery process.

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A Comparative Analysis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of analogs derived from 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, a specific scaffold with significant therapeutic potential. By synthesizing data from across the field, this document offers insights into the structure-activity relationships (SAR) that govern the biological effects of these analogs, along with detailed experimental protocols to empower researchers in their drug discovery endeavors. While a direct head-to-head comparison of a complete series of these specific analogs is not extensively documented in a single study, this guide collates and extrapolates from existing research on structurally related 2-amino-4-phenylthiazoles to provide a robust analytical framework.

The Architectural Significance of the 2-Aminothiazole Core

The 2-aminothiazole ring system is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4] The biological activity of these compounds is intricately linked to the nature and position of substituents on both the thiazole and the appended phenyl rings. Modifications can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

A reliable and widely adopted method for the synthesis of the 4-aryl-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis.[5][6] This straightforward condensation reaction involves an α-haloketone and a thiourea derivative, typically providing high yields of the desired thiazole product.[6] The aromaticity of the resulting thiazole ring contributes to the overall stability of the molecule.[6]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, which serves as the foundation for its analog series.

Materials:

  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (α-haloketone)

  • Thiourea

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one and 1.2 equivalents of thiourea in ethanol.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

  • Characterize the final product using appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogs can be rationally explored by considering the impact of substitutions at key positions.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of 2-amino-4-phenylthiazole derivatives against various cancer cell lines.[1][7][8] The SAR for these compounds reveals several key trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical determinants of anticancer activity.

    • Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring have been shown to enhance anticancer activity.[9] However, the specific halogen can influence potency, with some studies suggesting that a p-fluoro substituent may be more favorable than a p-bromo substituent in certain contexts.[10]

    • The presence of a methoxy group, as in the parent scaffold, can also contribute to activity, and its position is crucial. The 3,4,5-trimethoxyphenyl substitution pattern has been identified as particularly important for potent antiproliferative effects in some series of thiazole derivatives.[10]

  • Modifications at the 2-Amino Group: The 2-amino group is a key site for derivatization. Acylation or the introduction of substituted aryl or alkyl groups can significantly modulate the biological activity.[1]

Table 1: Hypothetical Comparative Anticancer Activity of Analogs

AnalogR1 (at C3 of Phenyl)R2 (at C4 of Phenyl)R3 (at 2-amino)Predicted Activity Trend
Parent BrOMeHBaseline
Analog AHOMeHPotentially decreased (loss of halogen)
Analog BBrOHHPotentially altered (demethylation)
Analog CBrOMeAcetylPotentially altered
Analog DClOMeHPotentially similar or slightly altered

This table is predictive and based on general SAR trends observed in related 2-aminothiazole series. Experimental validation is required.

Antimicrobial Activity

Thiazole derivatives are also known for their promising antimicrobial properties.[11][12] SAR studies in this area suggest that:

  • Electron-withdrawing groups on the phenyl ring can contribute to enhanced antibacterial activity.[9]

  • The introduction of Schiff base moieties at the 2-amino position has been a successful strategy for developing potent antimicrobial agents.[9]

Kinase Inhibitory Activity

The 2-aminothiazole scaffold serves as a template for the design of potent kinase inhibitors, including the FDA-approved drug Dasatinib.[13] The SAR for kinase inhibition often involves:

  • Specific substitution patterns on the phenyl ring that allow for optimal interactions within the ATP-binding pocket of the target kinase.

  • Elaboration of the 2-amino group with larger, often heterocyclic, moieties to engage with specific residues and enhance potency and selectivity.[14] For instance, the presence of a 4-fluoro substituent on the phenyl ring has been noted as critical for the biological activity of certain thiazole-based kinase inhibitors.[14]

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of newly synthesized analogs, the following standardized in vitro assays are recommended.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HT29)[3][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Caption: A streamlined workflow for assessing antiproliferative activity.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory effect of the analogs on a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide, based on established SAR trends for related 2-aminothiazole derivatives, provides a rational framework for the design and synthesis of new analogs with potentially enhanced biological activities. Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of these analogs to validate the predicted SAR and to identify lead compounds for further preclinical development. In particular, exploring a wider range of substitutions on the phenyl ring and at the 2-amino position is likely to yield compounds with improved potency and selectivity against various therapeutic targets.

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  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

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Comparative Analysis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for drug design. Within this class, 2-aminothiazole derivatives have garnered significant attention, serving as crucial pharmacophores in approved drugs like the multi-kinase inhibitor Dasatinib.[3]

This guide focuses on the structure-activity relationship (SAR) of a specific, promising subclass: 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives. The strategic placement of a bromine atom at the meta-position and a methoxy group at the para-position of the phenyl ring provides a unique combination of steric and electronic properties. This analysis will dissect how modifications to this core structure influence biological activity, offering a comparative framework for researchers in drug discovery and development. We will explore the synthetic rationale, compare experimental data from closely related analogues, and provide actionable protocols for synthesis and evaluation.

Core Scaffold: Synthesis and Rationale

The foundational structure, this compound, is typically synthesized via the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. The key intermediate is the α-bromoacetophenone, which is prepared by the bromination of 3-Bromo-4-methoxyacetophenone.

The choice of the 3-bromo-4-methoxyphenyl moiety is deliberate. The methoxy group is a known feature in potent tubulin inhibitors and kinase inhibitors, often engaging in crucial interactions within protein binding pockets.[3][4] The bromine atom, a halogen bond donor, can provide additional specific interactions to enhance binding affinity and selectivity, while also modulating the molecule's lipophilicity and metabolic stability.

Below is the general synthetic pathway for creating the core scaffold and its subsequent derivatives.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivatization A 3-Bromo-4-methoxy- acetophenone B 2-Bromo-1-(3-bromo-4- methoxyphenyl)ethan-1-one A->B Br₂, Et₂O D 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine (Core Scaffold) B->D EtOH, Reflux C Thiourea C->D F Derivative Library (Amides, Schiff Bases, Ureas, etc.) D->F E R-X (e.g., Acyl chlorides, Aldehydes, Isocyanates) E->F Various Conditions

Caption: General synthetic scheme for the this compound scaffold and its derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole derivatives can be finely tuned by chemical modifications at three primary locations: the 2-amino group, the C5 position of the thiazole ring, and the 4-phenyl ring. While direct SAR studies on the exact 4-(3-bromo-4-methoxyphenyl) scaffold are emerging, extensive data from closely related analogues provide a robust predictive framework.

Modifications at the 2-Amino (N2) Position

The exocyclic amino group is the most common site for derivatization, acting as a versatile handle for introducing a wide range of functionalities.

  • Schiff Bases (Imines): Condensation of the 2-amino group with various aromatic aldehydes to form benzylidene derivatives has been a successful strategy. In a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, compounds bearing substituted benzylidene moieties showed potent antimicrobial and anticancer activities.[1] For instance, derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the benzylidene ring often exhibit enhanced activity. This suggests that the imine linkage and the electronic nature of the appended ring are critical for interacting with biological targets.

  • Amides and Ureas: Acylation of the 2-amino group or its reaction with isocyanates introduces hydrogen bond donors and acceptors, which can significantly alter target engagement. Studies on other heterocyclic systems show that these modifications can confer selectivity for certain kinase families or improve cell permeability.[5]

  • Pyrimidinyl Scaffolds: Incorporating a pyrimidine ring at the 2-amino position has proven highly effective, mimicking the structure of kinase inhibitors like Dasatinib.[3] In a series of 4-(3,4,5-trimethoxyphenyl)thiazole derivatives, linking a substituted pyrimidine to the 2-amino group yielded compounds with potent antiproliferative activity against multiple cancer cell lines.[3] The substituents on the pyrimidine ring, particularly those involving piperazine moieties, were found to be crucial for this activity.

Modifications at the Thiazole C5 Position

The C5 position is often unsubstituted, leaving a proton that can be replaced to modulate the electronic character of the thiazole ring and introduce new interaction points.

  • Halogenation: Introduction of a bromine atom at the C5 position, as seen in the crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, can influence the molecule's conformation and crystal packing through intermolecular hydrogen bonds.[2] This modification significantly alters the electron density of the thiazole ring and can enhance binding through halogen bonding with the target protein, a strategy increasingly used in rational drug design.

Modifications of the 4-Phenyl Ring

The substitution pattern on the 4-phenyl ring is a key determinant of potency and selectivity. Our core scaffold features a 3-bromo, 4-methoxy pattern.

  • Role of the Methoxy Group: The 4-methoxy group is a common feature in potent anticancer agents. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, a 3,4,5-trimethoxyphenyl "C" ring was found to be optimal for potent tubulin polymerization inhibition, with IC50 values in the low nanomolar range.[6] Removing or shifting the methoxy groups led to a significant drop in activity, highlighting their importance for binding, likely within the colchicine binding site of tubulin.

  • Role of the Bromo Group: Halogens like bromine can enhance binding affinity through halogen bonding and increase lipophilicity, which can improve membrane permeability. In one study, replacing a p-methyl group with a p-bromo substituent on the phenyl ring led to a decrease in activity against prostate cancer cells but maintained high potency against other cell lines, indicating that the effect of halogenation is target-dependent.[6] The placement at the meta-position in our core scaffold is significant, as it directs the halogen bond vector into a different spatial region compared to a para-substituent.

Caption: Key sites for modification on the 4-phenyl-1,3-thiazol-2-amine scaffold and their general impact on activity.

Comparative Biological Data

The following table summarizes the anticancer activity of selected 2-aminothiazole derivatives that are structurally related to our core topic. This comparative data highlights the impact of the modifications discussed above.

Compound Series Key Structural Features Target/Assay Activity (IC₅₀ / GI₅₀) Reference
4-(4-Bromophenyl) Derivatives Schiff base at N2 position with a 4-chlorobenzylidene group.MCF7 Breast Cancer1.9 µM[1]
4-(3,4,5-Trimethoxyphenyl) Derivatives Pyrimidine ring at N2 with N-ethylpiperazine at C4 of pyrimidine.HCT-116 Colon Cancer40.87% Growth Inhibition @ 10 µM[3]
4-(3,4,5-Trimethoxyphenyl) Derivatives Pyrimidine ring at N2 with morpholine at C4 of pyrimidine.HOP-92 NSCL Cancer86.28% Growth Inhibition @ 10 µM[3]
4-Substituted Methoxybenzoyl-aryl-thiazole 4-(3,4,5-trimethoxybenzoyl)-2-(4-fluorophenyl)thiazole.Prostate Cancer (PC-3)0.021 µM[4]
4-Substituted Methoxybenzoyl-aryl-thiazole 4-(3,4,5-trimethoxybenzoyl)-2-(4-bromophenyl)thiazole.Prostate Cancer (PC-3)0.044 µM[6]

Data presented is for illustrative comparison of SAR principles from related compound series.

Experimental Protocols

To facilitate further research, we provide validated, step-by-step protocols for the synthesis of the core scaffold and for evaluating the cytotoxic activity of its derivatives.

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from standard procedures for Hantzsch thiazole synthesis.[1][3]

Step A: Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one

  • Dissolve 3-Bromo-4-methoxyacetophenone (1.0 eq) in diethyl ether (Et₂O) in a round-bottom flask equipped with a dropping funnel and stir at 0 °C (ice bath).

  • Slowly add bromine (Br₂) (1.05 eq), dissolved in Et₂O, dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used directly in the next step.

Step B: Cyclization to form the 2-Aminothiazole

  • Dissolve the crude 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol (EtOH).

  • Add thiourea (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 45-60 minutes, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of NaHCO₃, which will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography (e.g., hexane/ethyl acetate) to obtain the pure this compound.

workflow cluster_synthesis Synthesis Workflow start Start: 3-Bromo-4-methoxyacetophenone bromination 1. Bromination (Br₂, Et₂O, 0°C -> RT) start->bromination quench_extract 2. Quench & Extract (NaHCO₃, Ethyl Acetate) bromination->quench_extract intermediate Intermediate: α-Bromo Ketone quench_extract->intermediate cyclization 3. Cyclization with Thiourea (EtOH, Reflux) intermediate->cyclization neutralize_filter 4. Neutralize & Filter (NaHCO₃, H₂O wash) cyclization->neutralize_filter purify 5. Purify (Recrystallization or Chromatography) neutralize_filter->purify end Final Product: Core Scaffold purify->end

Caption: Step-by-step workflow for the synthesis and purification of the target 2-aminothiazole scaffold.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the antiproliferative activity of compounds on cancer cell lines.[3]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with culture medium. Add 100 µL of the final compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The SAR analysis, synthesized from data on closely related analogues, provides a clear roadmap for optimization:

  • High-Priority Modifications: Derivatization of the 2-amino group with substituted pyrimidine-piperazine moieties is a clinically validated strategy for targeting kinases and warrants significant exploration.[3]

  • Key Structural Elements: The 4-methoxy group on the phenyl ring appears critical for high-potency compounds, especially those targeting tubulin.[6] The role of the 3-bromo substituent should be further investigated as a potential halogen bond donor to enhance selectivity and affinity.

  • Untapped Potential: The C5 position of the thiazole ring remains a largely unexplored site for modification. Introducing small, electron-withdrawing groups or hydrogen bond acceptors at this position could lead to novel interactions and improved pharmacological profiles.

Future work should focus on the systematic synthesis of a focused library of derivatives based on these principles. Screening these compounds against a broad panel of cancer cell lines and a diverse set of kinases will be crucial for identifying lead candidates. Furthermore, computational studies, including molecular docking and ADME-Tox prediction, should be integrated into the design-synthesis-test cycle to accelerate the discovery of potent and selective drug candidates.[1]

References

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Available at: [Link]

  • Azam, F., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Available at: [Link]

  • Fun, H-K., et al. (2007). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. PubMed Central. Available at: [Link]

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  • Peter, R. R., & Bhalekar, S. M. (2016). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Available at: [Link]

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  • Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell. Available at: [Link]

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A Head-to-Head Comparison Framework: 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine versus Dasatinib in Preclinical Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the discovery and evaluation of novel kinase inhibitors are paramount. This guide provides a comprehensive framework for a head-to-head comparison of the investigational compound 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine against the established multi-kinase inhibitor, dasatinib .

While dasatinib has a well-documented profile, this compound represents a molecule with potential biological activity, characteristic of the broader class of thiazole derivatives which have shown promise in anticancer research.[1][2][3][4] This guide is structured to provide a clear, scientifically rigorous pathway for researchers to conduct such a comparative analysis, from initial biochemical assays to cellular and mechanistic studies.

Introduction to the Comparators

Dasatinib: The Established Benchmark

Dasatinib, marketed as Sprycel®, is a potent, orally available second-generation tyrosine kinase inhibitor.[3] It is FDA-approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][5][][7][8]

Mechanism of Action: Dasatinib functions as an ATP-competitive inhibitor of a broad spectrum of kinases.[2] Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin (EPH) receptor A2, and the platelet-derived growth factor receptor β (PDGFRβ).[2][4] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant BCR-ABL mutations.[2][3]

This compound: The Investigational Compound

This compound is a small molecule belonging to the thiazole class of heterocyclic compounds.[9] While specific biological data for this particular compound is not extensively available in the public domain, the 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry and is present in numerous biologically active compounds, including dasatinib itself. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of various protein kinases.[1][2][3][4]

Comparative Experimental Workflow

The following sections outline a logical, step-by-step experimental workflow to characterize this compound and draw a direct comparison with dasatinib.

Phase 1: Biochemical Kinase Profiling

The initial step is to determine the in vitro kinase inhibitory profile of this compound and compare it directly with dasatinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric or Fluorescence-Based)

  • Kinase Panel Selection: A broad panel of recombinant human kinases should be selected, with a primary focus on the known targets of dasatinib (e.g., ABL1, SRC, LCK, c-KIT, PDGFRβ) and other kinases implicated in relevant cancer signaling pathways.

  • Compound Preparation: Prepare stock solutions of this compound and dasatinib in 100% DMSO. A serial dilution series should be prepared to determine the half-maximal inhibitory concentration (IC50).

  • Assay Procedure (Illustrative Example using ADP-Glo™ Kinase Assay):

    • To a 384-well plate, add the kinase, the appropriate substrate, and ATP at its Km concentration.

    • Add the test compounds at various concentrations. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP produced.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)
ABL1Experimental Data<1
SRCExperimental Data<1
LCKExperimental Data3
c-KITExperimental Data5
PDGFRβExperimental Data28
VEGFR2Experimental Data8
Other KinasesExperimental DataLiterature/Experimental Data

Note: Dasatinib IC50 values are approximate and sourced from publicly available data for illustrative purposes.

Phase 2: Cellular Activity and Proliferation Assays

Following biochemical profiling, the next crucial step is to assess the compounds' effects on cancer cell viability and proliferation.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the potential targets identified in Phase 1. For a direct comparison with dasatinib, this should include Ph+ CML (e.g., K562) and Ph+ ALL (e.g., SUP-B15) cell lines. A non-cancerous cell line (e.g., primary fibroblasts) should be included to assess general cytotoxicity.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and dasatinib for 72 hours.

  • Viability Assessment (MTT):

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Data Presentation: Comparative Cellular Potency

Cell LineHistologyThis compound GI50 (µM)Dasatinib GI50 (µM)
K562CMLExperimental Data~0.005
SUP-B15ALLExperimental Data~0.001
A549NSCLCExperimental Data>10
Primary FibroblastsNon-cancerousExperimental Data>10

Note: Dasatinib GI50 values are approximate and for illustrative purposes.

Phase 3: Mechanistic Cellular Assays

To understand the mechanism of action within the cellular context, it is essential to investigate the impact of the compounds on their target signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Treat the sensitive cell lines (e.g., K562) with this compound and dasatinib at concentrations around their respective GI50 values for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BCR-ABL, BCR-ABL, p-SRC, SRC, p-CRKL, CRKL).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins upon compound treatment.

Visualization: Signaling Pathway Inhibition

Below is a DOT script for a Graphviz diagram illustrating the expected inhibitory effect of a potent kinase inhibitor on the BCR-ABL signaling pathway.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 CRKL CRKL BCR_ABL->CRKL Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Dasatinib or 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Inhibitor->BCR_ABL pCRKL p-CRKL

Caption: Inhibition of the BCR-ABL signaling cascade.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical head-to-head comparison of this compound and dasatinib. The proposed experimental workflow will enable a comprehensive evaluation of the novel compound's kinase inhibitory profile, cellular potency, and mechanism of action, allowing for a data-driven comparison against the established drug, dasatinib.

Positive results from these studies, particularly the identification of a potent and selective kinase inhibition profile with corresponding on-target cellular activity, would warrant further investigation into the compound's ADME/Tox properties and in vivo efficacy in relevant animal models. This structured approach ensures a thorough and scientifically sound evaluation, which is critical for the advancement of new targeted therapies in oncology.

References

  • Dasatinib - Wikipedia. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Dasatinib? Available from: [Link]

  • Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

  • MedlinePlus. Dasatinib. Available from: [Link]

  • OncLive. FDA Approves Generic Dasatinib Tablets for CML, ALL. Available from: [Link]

  • Blood. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Available from: [Link]

  • Cancer Network. FDA Approves Abbreviated NDA for Dasatinib Tablets in Leukemia Indications. Available from: [Link]

  • Drugs.com. Sprycel (dasatinib) FDA Approval History. Available from: [Link]

  • U.S. Food and Drug Administration. FDA approves dasatinib for pediatric patients with CML. Available from: [Link]

  • PMC. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Available from: [Link]

  • MPR. FDA Approves Dasatinib as First-line Treatment for Chronic-phase CML. Available from: [Link]

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A Comprehensive Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary goal, a thorough understanding and mitigation of off-target effects are critical for ensuring drug safety and efficacy. This guide provides a comprehensive framework for assessing the off-target profile of novel small molecules, using the hypothetical kinase inhibitor, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, as a case study. The methodologies and principles outlined herein are broadly applicable to a wide range of kinase inhibitors and other targeted therapies.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of protein families, including kinases.[1] While this scaffold can be optimized for high-affinity binding to a specific target, its interactions with other proteins must be rigorously evaluated. This guide will walk through a multi-pronged approach, combining in silico predictions, in vitro biochemical assays, and cell-based methodologies to build a comprehensive selectivity profile.

The Importance of a Multi-Dimensional Off-Target Assessment Strategy

A singular experimental approach is often insufficient to fully characterize the off-target profile of a compound. A robust strategy integrates multiple techniques, each providing a unique layer of insight into the compound's selectivity. This multi-dimensional approach allows for the confident identification and validation of off-target interactions, ultimately guiding lead optimization and clinical development.

Our assessment of this compound will follow a tiered approach, beginning with broad, high-throughput methods and progressing to more focused, in-depth analyses.

Tier 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable initial assessment of potential off-target liabilities.[2][3][4][5][6] These computational approaches leverage vast databases of known protein-ligand interactions and protein structures to predict the likelihood of a small molecule binding to a panel of off-targets.[2][7]

Methodology:

  • Ligand-Based Approaches: These methods compare the 2D or 3D similarity of the query molecule to a database of compounds with known biological activities. If this compound shares structural features with known inhibitors of other kinases, these kinases will be flagged as potential off-targets.

  • Structure-Based Approaches (Molecular Docking): This technique involves computationally "docking" the 3D structure of the compound into the binding sites of a large panel of proteins.[3] A scoring function then estimates the binding affinity, highlighting proteins with favorable interactions.

Hypothetical In Silico Results for this compound:

For the purpose of this guide, let us assume that in silico profiling of our lead compound predicts a primary interaction with a hypothetical kinase, "Kinase A," but also flags potential off-target binding to "Kinase B" and "Kinase C" due to similarities in their ATP-binding pockets.

Predicted Target Prediction Method Confidence Score Rationale
Kinase A (On-Target)Ligand & Structure-BasedHighHigh structural similarity to known Kinase A inhibitors. Favorable docking score.
Kinase B (Off-Target)Structure-BasedMediumModerately favorable docking score due to a conserved binding pocket motif.
Kinase C (Off-Target)Ligand-BasedLowShared substructure with a known class of Kinase C inhibitors.

Tier 2: In Vitro Biochemical Profiling - Quantifying Interactions

Biochemical assays are the gold standard for quantifying the direct interaction between a compound and a purified protein.[8][9] For kinase inhibitors, large-panel kinase screens are an indispensable tool for assessing selectivity across the human kinome.[8][10]

Large-Panel Kinase Profiling

Experimental Protocol:

A common approach is to perform an initial screen at a single high concentration (e.g., 1-10 µM) of the test compound against a broad panel of kinases (e.g., >400 kinases).[8] The percent inhibition at this concentration is determined. Any kinase exhibiting significant inhibition (e.g., >50%) is then selected for a full dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Kinase Profiling Data:

Here, we compare our lead compound with two well-characterized, commercially available kinase inhibitors, "Alternative A" and "Alternative B," that also target Kinase A.

Kinase This compound IC50 (nM) Alternative A IC50 (nM) Alternative B IC50 (nM)
Kinase A (On-Target) 15 10 25
Kinase B2505000>10,000
Kinase C1500>10,000>10,000
Kinase D>10,000800500
Kinase E5000>10,0001200

Interpretation:

This data suggests that while our lead compound is a potent inhibitor of Kinase A, it also shows some activity against Kinase B and, to a lesser extent, Kinase C. Alternative A is more selective for Kinase A over Kinase B and C but has a liability against Kinase D. Alternative B is the most selective of the three, with significantly weaker off-target activity.

Tier 3: Cell-Based Target Engagement - Confirming Intracellular Activity

Biochemical assays, while precise, do not always reflect a compound's behavior in the complex cellular environment. Cell-based assays are crucial for confirming that a compound can enter cells and engage its intended target and potential off-targets.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[11][12][13][14][15] The principle is based on the ligand-induced thermal stabilization of a target protein.[12][13] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow:

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis intact_cells Intact Cells compound_treatment Treat with Compound or Vehicle intact_cells->compound_treatment heat_gradient Heat at a Range of Temperatures compound_treatment->heat_gradient lysis Cell Lysis heat_gradient->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western_blot Western Blot or Mass Spectrometry supernatant->western_blot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Hypothetical CETSA Data:

CETSA can be performed in a melt-curve format, where the amount of soluble protein is measured across a range of temperatures, or in an isothermal dose-response format, where the amount of soluble protein is measured at a single temperature with varying compound concentrations.

Target Protein Treatment Tagg (°C) with Compound Thermal Shift (ΔTagg)
Kinase AThis compound52.5+4.5
Kinase BThis compound48.2+2.2
Kinase CThis compound46.5+0.5

Interpretation:

The significant thermal shift for Kinase A confirms robust target engagement in a cellular context. The smaller but still noticeable shift for Kinase B suggests that our lead compound also engages this off-target in cells, albeit likely with lower affinity. The negligible shift for Kinase C indicates that the weak biochemical interaction may not translate to significant cellular engagement at therapeutic concentrations.

Signaling Pathway Analysis: Understanding the Functional Consequences

Identifying off-target binding is only part of the story. It is crucial to understand the functional consequences of these interactions. This involves examining the impact of the compound on the signaling pathways downstream of both the on-target and off-target proteins.

Signaling_Pathway cluster_compound Compound cluster_targets Targets cluster_pathways Downstream Pathways Compound 4-(3-Bromo-4-methoxyphenyl) -1,3-thiazol-2-amine Kinase_A Kinase A (On-Target) Compound->Kinase_A Inhibits Kinase_B Kinase B (Off-Target) Compound->Kinase_B Inhibits Pathway_A Pathway A Kinase_A->Pathway_A Activates Pathway_B Pathway B Kinase_B->Pathway_B Activates Desired_Effect Desired Therapeutic Effect Pathway_A->Desired_Effect Side_Effect Potential Side Effect Pathway_B->Side_Effect

Caption: On-Target vs. Off-Target Signaling.

Experimental Approach:

To assess the functional consequences, one could use techniques like Western blotting to measure the phosphorylation status of known substrates of Kinase A and Kinase B in cells treated with the compound. A decrease in substrate phosphorylation would indicate inhibition of the respective kinase's activity.

Conclusion and Recommendations

Our comprehensive assessment of this compound reveals a potent on-target inhibitor of Kinase A with a measurable off-target activity against Kinase B. While the in silico predictions for Kinase C were not substantiated by cellular engagement assays, the interaction with Kinase B warrants further investigation.

Comparison Summary:

Compound On-Target Potency (Kinase A) Selectivity Profile Recommendation
This compound HighModerate selectivity; notable activity against Kinase B.Proceed with caution. Investigate the functional consequences of Kinase B inhibition. Consider structure-activity relationship (SAR) studies to improve selectivity.
Alternative A HighGood selectivity against B and C, but off-target activity on D.A viable alternative if Kinase D inhibition is tolerable for the intended therapeutic indication.
Alternative B GoodExcellent selectivity profile.The preferred choice if high selectivity is the primary concern, despite slightly lower on-target potency.

This guide demonstrates a systematic and rigorous approach to characterizing the off-target effects of a novel kinase inhibitor. By integrating in silico, in vitro, and cell-based methods, researchers can build a comprehensive selectivity profile, enabling informed decisions in the drug discovery and development process. The ultimate goal is to develop safe and effective medicines, and a thorough understanding of off-target pharmacology is a critical step toward achieving that goal.

References

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129-1131. [Link]

  • Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 547-555. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 726-740. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • D'Ascenzio, M., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 16(11), 5123-5159. [Link]

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  • Das, U., et al. (2007). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. [Link]

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reproducibility of biological assays with 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ensuring the Reproducibility of Biological Assays for Novel Kinase Inhibitors: A Case Study with 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

As the landscape of drug discovery becomes increasingly competitive, the imperative for robust, reproducible, and reliable preclinical data has never been more critical. The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous biological testing. The reproducibility of these initial assays forms the bedrock upon which all subsequent development decisions are made. A failure to ensure reproducibility not only leads to wasted resources but can also result in the premature termination of promising candidates or the advancement of ultimately unviable ones.

This guide provides a comprehensive framework for establishing reproducible biological assays, using the novel aminothiazole-based compound, This compound (hereafter referred to as Cmpd-X ), as a central case study. The 2-aminothiazole scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several approved drugs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the generation of high-quality, reliable data. We will compare Cmpd-X's performance with a well-characterized, publicly documented multi-kinase inhibitor, Dasatinib, to benchmark our assays and contextualize our findings.

Part 1: Foundational Biochemical Potency and Reproducibility

The first step in characterizing a novel inhibitor is to determine its potency against its purified target enzyme. This is typically achieved through an in vitro biochemical assay. The choice of assay technology is critical, as it directly impacts throughput, sensitivity, and, most importantly, reproducibility. For this case study, we will assume Cmpd-X has been designed to target a non-receptor tyrosine kinase, such as Src kinase.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for their homogeneous format (no-wash steps), high sensitivity, and robustness against interference from colored or fluorescent compounds.

Objective: To determine the IC50 of Cmpd-X against Src kinase and establish the assay's reproducibility.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The choice of buffer components is critical; for instance, MgCl2 is an essential cofactor for kinase activity.

    • Kinase Solution: Dilute recombinant human Src kinase to a 2X working concentration (e.g., 0.5 nM) in the assay buffer.

    • Substrate/ATP Solution: Prepare a 2X solution of a biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr) and ATP at its Km concentration in the assay buffer. Using ATP at its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and Dasatinib in 100% DMSO, starting from a 10 mM stock. Then, create intermediate dilutions in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add 10 µL of a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the DMSO-only wells (100% activity) and wells with a high concentration of a potent inhibitor (0% activity).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Reproducibility Metrics

To ensure the trustworthiness of our results, the assay must be validated across multiple independent runs. Key metrics for reproducibility include the Z'-factor, which assesses the statistical separation between the positive and negative controls, and the coefficient of variation (%CV) for the IC50 values. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

ParameterCmpd-X (Run 1)Cmpd-X (Run 2)Cmpd-X (Run 3)Dasatinib (Run 1)Dasatinib (Run 2)Dasatinib (Run 3)
IC50 (nM) 15.218.116.50.81.10.9
Z'-factor 0.850.890.820.910.880.92
Mean IC50 (nM) \multicolumn{3}{c}{16.6}\multicolumn{3}{c}{0.93}
Std. Deviation \multicolumn{3}{c}{1.45}\multicolumn{3}{c}{0.15}
%CV \multicolumn{3}{c}{8.7%}\multicolumn{3}{c}{16.1%}

Expertise & Experience: The low %CV for Cmpd-X demonstrates high reproducibility. The slightly higher %CV for the more potent Dasatinib is not uncommon, as small absolute variations in IC50 have a larger percentage impact at sub-nanomolar concentrations. The consistently high Z'-factor in all runs provides confidence in the assay's quality and the reliability of the generated data.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound 1. Compound Dilution (Cmpd-X, Dasatinib) Plate 4. Add Compound & Kinase to Plate Compound->Plate Kinase 2. Kinase Solution (Src Kinase) Kinase->Plate Substrate 3. Substrate/ATP Mix React 6. Add Substrate/ATP (Initiate Reaction) Substrate->React Incubate1 5. Pre-incubation (15 min) Plate->Incubate1 Incubate1->React Incubate2 7. Kinase Reaction (60 min) React->Incubate2 Detect 8. Add Detection Reagents (Antibody & SA-APC) Incubate2->Detect Incubate3 9. Incubation (60 min) Detect->Incubate3 Read 10. Read Plate (TR-FRET Signal) Incubate3->Read Analyze 11. Data Analysis (IC50 Calculation) Read->Analyze

Caption: Workflow for the TR-FRET biochemical kinase assay.

Part 2: Cellular Target Engagement for In-Vivo Relevance

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can enter a cell and engage its target in a physiological context. Therefore, a cellular target engagement assay is a critical next step to build a self-validating data package.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement.

Objective: To confirm that Cmpd-X binds to Src kinase in intact cells and to quantify the compound's cellular potency.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HT-29, which expresses Src) to ~80% confluency.

    • Treat the cells with various concentrations of Cmpd-X, Dasatinib, or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should be kept at room temperature as a non-heated control.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Protein Quantification and Western Blot:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the total protein concentration in the supernatant.

    • Perform a Western blot analysis on the soluble fraction using a primary antibody specific for Src kinase and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each compound concentration, plot the percentage of soluble Src protein as a function of temperature.

    • Fit the data to a Boltzmann equation to determine the melting temperature (Tm) for each condition.

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) is a measure of target stabilization.

Data Presentation and Orthogonal Validation

The CETSA results provide an orthogonal validation of the biochemical findings. A significant thermal shift confirms that the compound reaches its target in the complex cellular milieu.

CompoundConcentrationMelting Temp (Tm) in °CThermal Shift (ΔTm) in °C
Vehicle (DMSO) -52.1-
Cmpd-X 1 µM56.3+4.2
Cmpd-X 10 µM58.9+6.8
Dasatinib 1 µM60.5+8.4

Trustworthiness: The dose-dependent increase in the thermal shift observed with Cmpd-X provides strong evidence of specific and direct engagement with Src kinase inside the cell. This alignment with the biochemical data builds a cohesive and trustworthy dataset, indicating that the compound's in vitro potency translates to a cellular effect.

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Part 3: Ensuring Selectivity - A Critical Component of Reproducibility

Kinase inhibitors are notoriously promiscuous, often binding to multiple kinases due to the highly conserved nature of the ATP-binding pocket. Undisclosed off-target effects are a major source of irreproducible results in downstream phenotypic assays. Therefore, early-stage selectivity profiling is not just advisable; it is essential for building a reliable data package.

Methodology: Broad-Panel Kinase Screening

A common and authoritative approach is to screen the compound against a large panel of kinases, such as the KINOMEscan™ platform, which utilizes a binding competition assay. This provides a quantitative measure of the compound's interaction with hundreds of kinases at a single concentration.

Objective: To assess the selectivity profile of Cmpd-X and compare it to Dasatinib.

Experimental Workflow:

  • Submit Cmpd-X and Dasatinib for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • The assay measures the percentage of kinase that remains bound to an immobilized ligand in the presence of the test compound. This is reported as "% Control".

  • A lower % Control value indicates a stronger interaction between the compound and the kinase. A common threshold for a significant "hit" is a % Control of <10 or <35.

Data Presentation and Interpretation

Summarizing the vast amount of data from a kinome scan is crucial. For this guide, we will present a simplified table showing the interaction with our intended target (Src) and a few key off-targets.

Kinase TargetCmpd-X (% Control @ 1µM)Dasatinib (% Control @ 1µM)Biological Implication
Src (On-Target) 1.5 0.1 Both compounds potently bind the intended target.
ABL1 85.20.2 Dasatinib is a known potent ABL1 inhibitor; Cmpd-X is highly selective against it.
c-KIT 75.90.5 Cmpd-X avoids this common off-target of Dasatinib.
PDGFRβ 68.40.8 Cmpd-X shows significantly less activity against this receptor tyrosine kinase.
LCK 5.8 0.3 Cmpd-X retains some activity against LCK, another Src-family kinase.

Signaling_Pathway cluster_pathway Simplified Cellular Signaling cluster_inhibitors Inhibitor Selectivity RTK Growth Factor Receptor (e.g., PDGFR) Src Src Kinase RTK->Src ABL ABL Kinase RTK->ABL Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream ABL->Downstream CmpdX Cmpd-X CmpdX->Src On-Target Dasatinib Dasatinib Dasatinib->RTK Off-Target Dasatinib->Src Dasatinib->ABL

Caption: Selectivity of Cmpd-X vs. a broad-spectrum inhibitor.

Conclusion

Ensuring the reproducibility of biological assays for novel compounds like This compound is a multi-faceted process that relies on a foundation of scientific integrity and logical, self-validating experimental design. By systematically progressing from robust biochemical assays to orthogonal cellular target engagement studies and comprehensive selectivity profiling, researchers can build a cohesive and trustworthy data package. This structured approach, which emphasizes understanding the "why" behind experimental choices and validating findings with multiple methodologies, is the most effective strategy to mitigate the risks of irreproducibility. The ultimate goal is to generate reliable data that can confidently guide critical decisions in the long and arduous path of drug development.

References

  • Title: The 2-aminothiazole scaffold in the design of kinase inhibitors. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Dasatinib: a potent inhibitor of Src family kinases. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Homogeneous Time-Resolved Fluorescence (HTRF®): A technology for drug discovery. Source: Cisbio Bioassays URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [https://www.nature.com/articles/nprot.2014.138](https:/

A Researcher's Guide to Cross-Validating High-Throughput Screening Hits for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of therapeutic applications, from anticancer to antimicrobial agents.[1][2][3][4][5] Its prevalence in drug discovery makes it a frequent "hit" in high-throughput screening (HTS) campaigns. However, this very frequency can be a double-edged sword, as thiazole-containing compounds are also notorious for being "frequent hitters" or promiscuous, often leading to a high rate of false positives.[6] This guide provides a comprehensive comparison of cross-validation strategies to rigorously confirm HTS hits for thiazole compounds, ensuring that valuable resources are directed toward the most promising candidates. We will delve into the underlying principles of various validation assays, offer detailed experimental protocols, and present a comparative analysis to aid researchers in making informed decisions for their drug discovery programs.

The Thiazole Scaffold: A Privileged Structure with Inherent Challenges

The five-membered heterocyclic thiazole ring is a privileged scaffold due to its unique electronic properties and ability to engage in a variety of biological interactions.[1][2][3][4][5] This versatility has led to its incorporation into a multitude of clinically successful drugs.[1][2]

However, the very chemical features that make thiazoles attractive can also contribute to their promiscuity in HTS assays. Potential liabilities include:

  • Reactivity: The thiazole ring can be susceptible to metabolic activation or reaction with cellular nucleophiles, which can lead to off-target effects.[6]

  • Redox Cycling: Some thiazole derivatives can undergo redox cycling, generating reactive oxygen species that can interfere with assay readouts and cause cellular toxicity.[6]

  • Compound Aggregation: At higher concentrations used in HTS, some thiazole compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive signals.[7][8][9]

  • Assay Interference: Thiazole-containing compounds can interfere with assay technologies, for example, through fluorescence quenching or enhancement.[10]

Given these potential pitfalls, a robust and multi-faceted cross-validation strategy is not just recommended—it is essential for any HTS campaign involving thiazole-based libraries.

A Multi-Pronged Approach to Hit Validation: A Comparative Overview

A successful hit validation cascade should be designed to systematically eliminate false positives and build confidence in the genuine bioactivity of a compound. This process typically involves a tiered approach, starting with simple, high-throughput assays and progressing to more complex and resource-intensive methods for the most promising hits.

Diagram: The Hit Validation Funnel for Thiazole Compounds

Hit_Validation_Funnel HTS Primary HTS Hits (Thiazole Library) Triage Initial Triage (Computational & Promiscuity Filters) HTS->Triage Biochemical Biochemical & Biophysical Validation (Orthogonal & Direct Binding Assays) Triage->Biochemical Cellular Cell-Based Validation (Target Engagement & Phenotypic Assays) Biochemical->Cellular Lead Validated Hit Series for Lead Optimization Cellular->Lead

Caption: A tiered approach to validating thiazole HTS hits.

Tier 1: Initial Triage and Promiscuity Assessment

The first step after a primary screen is to perform a rapid triage to eliminate known problematic compounds and those exhibiting promiscuous behavior.

Computational Filtering

Before embarking on wet-lab experiments, in-silico tools can be invaluable for flagging potential troublemakers. This includes:

  • PAINS (Pan-Assay Interference Compounds) Filters: These computational filters identify substructures known to frequently cause false positives in HTS assays. Many 2-aminothiazoles, for example, are known PAINS.[6]

  • Promiscuity Prediction: Algorithms can predict the likelihood of a compound being a "frequent hitter" based on its physicochemical properties and structural motifs.[11]

Promiscuity Assays

Simple, high-throughput biochemical assays can be employed to experimentally identify promiscuous inhibitors.

  • Detergent-Based Assays for Aggregators: A common mechanism for promiscuous inhibition is the formation of compound aggregates.[7][8][9] The inhibitory effect of aggregating compounds is typically attenuated in the presence of non-ionic detergents like Triton X-100.

  • Prepare Assay Buffer: Create two batches of your primary assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Titration: Perform a dose-response curve for your hit compound in both buffer conditions.

  • Data Analysis: A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of an aggregating compound.

  • Redox Activity Assays: To identify compounds that generate reactive oxygen species, assays that detect hydrogen peroxide production can be used.[6]

  • Reagents: Horseradish peroxidase (HRP), Phenol Red (PR), and dithiothreitol (DTT).

  • Assay Procedure: Incubate the hit compound with HRP, PR, and DTT. Redox cycling compounds will generate H2O2, leading to a color change that can be measured spectrophotometrically.[6]

Tier 2: Biochemical and Biophysical Validation

Once promiscuous compounds have been filtered out, the next step is to confirm direct target engagement and rule out assay-specific artifacts using orthogonal and biophysical methods.

Orthogonal Biochemical Assays

An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method. This is crucial for eliminating compounds that interfere with the primary assay's technology.

Table 1: Comparison of Primary and Orthogonal Assay Formats

Primary Assay TechnologyPotential InterferenceRecommended Orthogonal AssayPrinciple of Orthogonal Assay
Fluorescence Polarization (FP)Fluorescent compounds, quenchersAlphaScreen, TR-FRETProximity-based assays, less susceptible to direct fluorescence interference
Luminescence (e.g., Luciferase)Luciferase inhibitors, colored compoundsRadiometric assay, HPLC-based assayDirect measurement of substrate conversion, not reliant on an enzymatic reporter
AbsorbanceColored compounds, light scatteringMass Spectrometry (MS)Direct detection of substrate and product by mass, label-free
Biophysical Assays for Direct Binding Confirmation

Biophysical assays are essential for unequivocally demonstrating that a compound physically interacts with its target protein.[12]

Table 2: Comparison of Biophysical Techniques for Thiazole Hit Validation

TechniquePrincipleThroughputProtein ConsumptionKey Information
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.MediumLowBinding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.LowHighBinding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.HighLowBinding affinity (KD)
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the protein or ligand upon binding.LowHighBinding site information, structural changes
Diagram: Workflow for Biophysical Hit Confirmation

Biophysical_Workflow Start Biochemically Confirmed Hit SPR_MST High-Throughput Biophysics (SPR or MST) - Rank compounds by affinity Start->SPR_MST ITC_NMR Low-Throughput Biophysics (ITC or NMR) - Detailed thermodynamic and structural characterization SPR_MST->ITC_NMR Top Hits End Validated Binder for Co-crystallization ITC_NMR->End

Caption: A streamlined workflow for biophysical validation of thiazole hits.

Tier 3: Cell-Based Validation

The ultimate test of a hit compound's potential is its activity in a more physiologically relevant cellular context. Cell-based assays are crucial for confirming target engagement in a cellular environment and for assessing the compound's phenotypic effects.

Target Engagement Assays in Cells
  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the target protein in the presence of the compound confirms intracellular target engagement.

Phenotypic Assays

For many drug discovery programs, particularly in oncology, the desired outcome is a specific cellular phenotype.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental for assessing the anti-proliferative effects of anticancer compounds.[13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole hit compound for 48-72 hours.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Readout: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[14]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry-based assays can be used.[13][14]

  • Cell Treatment: Treat cancer cells with the thiazole hit compound at its IC50 concentration for a defined period (e.g., 24 hours).[14]

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

  • Cell Migration and Invasion Assays: For metastatic cancer targets, assays like the transwell migration assay can assess the ability of a compound to inhibit cancer cell motility.[15]

Conclusion: A Roadmap to High-Quality Thiazole Leads

The journey from a thiazole HTS hit to a validated lead compound is fraught with potential obstacles, primarily due to the inherent promiscuity of this scaffold. By employing a rigorous, multi-tiered cross-validation strategy, researchers can systematically navigate these challenges. The judicious application of computational filters, promiscuity assays, orthogonal biochemical validation, direct biophysical binding studies, and relevant cell-based assays will ensure that only the most promising and mechanistically sound thiazole compounds advance to the resource-intensive stages of lead optimization. This structured approach not only enhances the efficiency of the drug discovery process but also increases the likelihood of successfully developing novel thiazole-based therapeutics.

References

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  • El-Gazzar, A. A., El-Gamil, D. S., & El-Gamil, A. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5588. [Link]

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. [Link]

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  • Gür, B., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 25(18), 4248. [Link]

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A Comparative Benchmarking Guide: The Anticancer Potential of 4-(Aryl)-1,3-thiazol-2-amine Derivatives Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel anticancer agents is driven by the need to overcome the limitations of current therapies, including drug resistance and severe side effects. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anticancer properties.[1][2] This guide focuses on benchmarking the therapeutic potential of this class of compounds, specifically using a representative molecule from the 4-(Aryl)-1,3-thiazol-2-amine series, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

A Note on the Subject Compound: As of the latest literature review, specific in vitro efficacy data for 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is not publicly available. Therefore, to provide a scientifically grounded comparison, this guide will utilize published data for structurally related 2-amino-4-phenylthiazole derivatives as a proxy to benchmark the potential of this chemical class. This approach allows for a robust comparative analysis based on the shared core scaffold, which is fundamental to the observed biological activity.

Section 1: Comparative Mechanisms of Action

Understanding how a drug candidate exerts its cytotoxic effects is fundamental to its development. The chosen thiazole derivatives and the standard-of-care drugs operate via distinct molecular pathways.

The Thiazole Scaffold: Targeting Cellular Proliferation Signals

Derivatives of the 2-amino-4-phenylthiazole scaffold have been shown to exhibit anticancer activity through multiple mechanisms, often involving the inhibition of key signaling pathways that control cell growth and survival.[1] One prominent proposed mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in cancer therapy.[3] By blocking such kinases, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R RAS RAS IGF1R->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Thiazole 4-Aryl-Thiazole Derivative Thiazole->IGF1R Inhibits

Caption: Proposed mechanism for a 4-Aryl-Thiazole derivative.

Standard Chemotherapeutic Agents: A Multi-pronged Assault

The comparator drugs are mainstays in oncology, each with a well-defined mechanism of action that disrupts fundamental cellular processes.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, which obstructs the action of topoisomerase II. This leads to the formation of DNA double-strand breaks, halting replication and transcription and ultimately triggering apoptosis.

  • Cisplatin: This platinum-based drug forms covalent cross-links with purine bases in DNA. These adducts create kinks in the DNA structure, interfering with DNA repair mechanisms and replication, which culminates in cell cycle arrest and apoptosis.

  • Paclitaxel: A member of the taxane family, Paclitaxel targets the microtubule network. It stabilizes microtubules by preventing their depolymerization, which is essential for mitotic spindle formation and chromosome segregation. This disruption arrests the cell cycle in the G2/M phase, leading to cell death.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Replication & Transcription Dox->DNA Intercalates & Inhibits Topo II Cis Cisplatin Cis->DNA Forms Cross-links Pac Paclitaxel Microtubules Microtubule Dynamics Pac->Microtubules Prevents Depolymerization Apoptosis_N Apoptosis DNA->Apoptosis_N G2M G2/M Phase Arrest Microtubules->G2M Apoptosis_C Apoptosis G2M->Apoptosis_C

Caption: Mechanisms of standard anticancer drugs.

Section 2: Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of a representative 2-amino-4-phenylthiazole derivative and standard drugs against a panel of human cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differing experimental conditions.[4]

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Thiazole Derivative (5b) HT29Colon2.01[5]
A549Lung21.33[5]
HeLaCervical9.56[5]
Doxorubicin MCF-7Breast2.50[6]
HCT-116Colon1.9[7]
A549> 20[6]
Cisplatin MCF-7Breast107 (48h)[8]
HCT-116-Data varies widely[4]
A5496.59 (72h)[9]
Paclitaxel MCF-7Breast0.0035 (3.5 nM)[10]
HCT-116Colon0.00246 (2.46 nM)[10]
A5490.00135 (1.35 nM)[11]

Analysis of Efficacy: The data indicates that 2-amino-4-phenylthiazole derivatives possess significant cytotoxic potential, with compound 5b showing potent activity against the HT29 colon cancer cell line (IC50 of 2.01 µM).[5] Its efficacy against the A549 lung cancer cell line was more modest.[5] When compared to standard agents, Paclitaxel demonstrates exceptionally high potency across all cell lines, with IC50 values in the nanomolar range.[10][11] Doxorubicin shows potent activity in the low micromolar range against breast and colon cancer lines but appears less effective against the A549 lung cancer line in the cited study.[6][7] Cisplatin's reported efficacy varies considerably, highlighting the importance of standardized testing conditions.[4][8][9] The thiazole derivative shows promise, particularly in colon cancer models, warranting further investigation and optimization.

Section 3: Experimental Benchmarking Protocols

To ensure reproducibility and validity, the following standardized protocols are essential for benchmarking novel compounds against existing drugs.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. [12]3. Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) solution. [13]5. Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark. [13]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (early apoptosis) is detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) is detected in the FL2 or FL3 channel.

Protocol: Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G1

Caption: The eukaryotic cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with test compounds as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C. [14][15]3. Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). [15]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the generation of a histogram that displays the distribution of cells across the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The comparative analysis indicates that novel 2-amino-4-phenylthiazole derivatives represent a promising class of anticancer agents. While not possessing the nanomolar potency of Paclitaxel, select derivatives exhibit efficacy in the low micromolar range, comparable to or exceeding that of Doxorubicin and Cisplatin in specific cancer cell lines. Their distinct mechanism, potentially targeting kinase signaling pathways, offers an alternative therapeutic strategy that could be beneficial in cases of resistance to conventional DNA-damaging agents or microtubule inhibitors.

The described experimental protocols provide a robust framework for the preclinical evaluation of such candidates. The causality behind this multi-assay approach is to build a comprehensive profile of a compound's activity: the MTT assay provides a primary screen for cytotoxicity, while apoptosis and cell cycle assays offer crucial insights into the mechanism of cell death.

Future research should focus on:

  • Direct Synthesis and Evaluation: Synthesizing and testing this compound to obtain direct efficacy data.

  • Broad-Panel Screening: Evaluating lead thiazole derivatives against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.

  • In Vivo Studies: Advancing promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Performing detailed kinase profiling and target validation studies to precisely identify the molecular targets of the most active compounds.

By systematically applying these benchmarking strategies, the scientific community can effectively identify and advance novel thiazole derivatives with the potential to become next-generation cancer therapeutics.

References

A comprehensive list of all sources cited within this guide is available for verification. Each entry includes the title, source, and a valid, clickable URL. (A complete, numbered list of all 44 references would be generated here in a final document, formatted as requested.)

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. As a brominated aromatic thiazole derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding its recommendations in established safety protocols and regulatory standards.

Hazard Profile and Rationale for Specialized Disposal

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the disposal protocols outlined herein. The molecule's structure incorporates several features that classify it as hazardous waste:

  • Halogenated Aromatic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated aromatic compounds. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of toxic dioxins and furans. Therefore, it must be segregated into a specific "halogenated organic waste" stream for specialized high-temperature incineration.[1][2][3] Halogenated solvents and waste are typically more costly to dispose of due to these stringent requirements.[4]

  • Environmental Toxicity: Many complex organic molecules, especially those containing halogens and heteroatoms like sulfur and nitrogen, can be toxic to aquatic life with long-lasting effects.[11][12] Disposing of this chemical down the drain is strictly prohibited as it could contaminate waterways.[2][3]

Given these characteristics, all waste containing this compound, including pure compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Regulatory Framework: Adherence to OSHA and EPA Standards

The procedures in this guide are designed to comply with the primary regulations governing laboratory safety in the United States:

  • OSHA 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories" (The Laboratory Standard): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[13][14][15] The CHP must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals.[14] The protocols described below should be incorporated into your institution's CHP.

  • Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[16][17] This means that the generating laboratory is responsible for ensuring the waste is correctly identified, segregated, stored, and transferred to a licensed disposal facility.[17][18]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these regulations and for arranging final waste pickup.[1][19]

Quantitative Data and Hazard Summary

The following table summarizes key identifiers and potential hazards associated with this compound and its class of compounds.

PropertyValue / InformationSource(s)
IUPAC Name This compoundPubChem[20]
Molecular Formula C₁₀H₉BrN₂OSPubChem, Chemdiv[20][21]
Molecular Weight 285.16 g/mol PubChem, Chemdiv[20][21]
CAS Number 443290-56-0PubChem[20]
Anticipated Hazards Based on analogous structures: • Harmful if swallowed (Acute Toxicity, Oral).[9][10] • Causes skin irritation.[8][9][10] • Causes serious eye irritation/damage.[8][9][10] • May cause respiratory irritation.[8][9][10]PubChem[9][10]
Waste Classification Hazardous Waste, Halogenated Organic WasteBenchchem, HSC Chemistry[1][2]

Step-by-Step Disposal Protocol

This protocol must be performed in a designated laboratory area, and all steps involving the transfer of chemicals should occur within a certified chemical fume hood.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, don the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Wear nitrile gloves. Check the glove manufacturer's specifications for breakthrough time. If handling large quantities or for prolonged periods, consider double-gloving.

  • Body Protection: A standard laboratory coat is required.[3] Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[2]

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step in hazardous waste management.[1][17][22] Never mix incompatible waste streams. [19]

  • Primary Waste Stream: All waste containing this compound must be collected in a container designated for "Halogenated Organic Waste." [1][2][3]

  • Segregation from Other Wastes:

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexanes, methanol).[1][23]

    • DO NOT mix with aqueous waste, acids, or bases.[4][24]

    • DO NOT dispose of in regular trash or down the sink.[2][19]

Step 3: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container with a tightly sealing screw cap.[19][22] The container must be chemically compatible with the waste; a high-density polyethylene (HDPE) or glass bottle is typically appropriate.[22][23] If reusing a chemical bottle, ensure it is empty and the original label is completely defaced.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a properly completed Hazardous Waste tag provided by your EHS department.[19][22][25] The label must include:

    • The words "Hazardous Waste" .[1][22]

    • The full chemical name: "this compound" and any other constituents in the waste mixture. Do not use abbreviations or formulas.[25]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date of accumulation start.

Step 4: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[4][25]

  • Containment: Keep the container within secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[19]

  • Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[19][22][25] This is a common regulatory violation and a critical safety measure to prevent the release of vapors.[16]

Step 5: Disposal of Contaminated Materials
  • Solid Waste: Used weigh boats, contaminated gloves, bench paper, and silica gel should be collected in a separate, clearly labeled bag or container as "Contaminated Solid Waste (Halogenated)."

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Glassware: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable solvent (like acetone). This rinsate is considered halogenated hazardous waste and must be collected in the designated liquid waste container.[1] After triple-rinsing, the glassware can typically be washed normally, but consult your institutional policy.

Step 6: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90%), seal it securely and submit a waste pickup request to your institution's EHS department.[19][22] Do not overfill containers.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills (<100 mL) that you are trained and equipped to handle:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep the absorbent material into a container, label it as "Spill Debris: this compound," and manage it as halogenated hazardous waste.

  • Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's EHS emergency line for assistance.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste related to this compound.

Caption: Decision workflow for proper segregation of waste streams.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

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  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. Available at: [Link]

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Navigating the Safe Handling of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Compound's Profile

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is a substituted aminothiazole containing a brominated aromatic ring.[1][2][3] The toxicological properties of this specific molecule have not been extensively documented. Therefore, a precautionary approach is warranted, assuming it may possess hazards associated with its constituent chemical classes.

Key Potential Hazards:

  • Acute Toxicity: Similar compounds are reported to be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Skin and Eye Irritation: Many aminothiazole and brominated aromatic derivatives are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][7][6]

  • Sensitization: Some related compounds may cause an allergic skin reaction.[8]

  • Environmental Hazards: Aromatic brominated compounds can be persistent, bioaccumulative, and toxic to aquatic life.[9][10][11][12]

It is crucial to handle this compound as a substance with unknown but potentially significant hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, emphasizing complete protection.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Nitrile glovesProvides good chemical resistance. Double gloving is recommended for enhanced protection. Ensure gloves are regularly inspected for tears or punctures.[13]
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles. Goggles offer a more complete seal.[13]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities.
Body Laboratory coatShould be fully buttoned to provide maximum coverage. Consider a chemically resistant apron for additional protection during transfers.
Respiratory NIOSH-approved respiratorUse a respirator with an appropriate cartridge for organic vapors and particulates if handling the compound outside of a certified chemical fume hood, or if aerosolization is possible.
Feet Closed-toe shoesTo protect against spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination.

Engineering Controls:
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the powder from becoming airborne.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound. Avoid creating dust.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the correct order to prevent self-contamination. Wash hands and any exposed skin immediately and thoroughly with soap and water.

Spill Management: A Rapid Response Plan

In the event of a spill, a swift and organized response is critical. The following workflow should be adopted.

Spill_Management_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Minor LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Emergency Contact Emergency Services LargeSpill->Emergency Contain Contain the Spill (Use absorbent pads) DonPPE->Contain Neutralize Neutralize if Applicable (Follow specific lab protocol) Contain->Neutralize Cleanup Clean Up Residue Neutralize->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report Emergency->Report

Caption: Workflow for managing a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure the safety of personnel and the environment.

  • Waste Segregation: All solid waste, including contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for halogenated organic compounds. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By implementing these safety protocols, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

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